molecular formula C11H9NO2 B8797818 3-(p-tolyl)-1H-pyrrole-2,5-dione CAS No. 89931-79-3

3-(p-tolyl)-1H-pyrrole-2,5-dione

Cat. No.: B8797818
CAS No.: 89931-79-3
M. Wt: 187.19 g/mol
InChI Key: UJNLRBKIVGGVIP-UHFFFAOYSA-N
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Description

3-(p-tolyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89931-79-3

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H9NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-6H,1H3,(H,12,13,14)

InChI Key

UJNLRBKIVGGVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC2=O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-(p-Tolyl)-1H-pyrrole-2,5-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-(p-Tolyl)-1H-pyrrole-2,5-dione (commonly referred to as 3-(p-tolyl)maleimide) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry and bioconjugation. The maleimide core functions as a potent Michael acceptor, enabling the rational design of targeted covalent inhibitors (TCIs) that selectively alkylate nucleophilic cysteine residues on target proteins1[1]. Furthermore, 3-arylmaleimides serve as privileged structural scaffolds in the development of novel anti-tubercular agents2[2] and antileukemic compounds3[3].

Synthetic Strategy & Mechanistic Rationale

Historically, 3-arylmaleimides were synthesized via the Meerwein arylation of maleic anhydride with diazonium salts4[4], followed by amidation and cyclization. However, this classical approach suffers from harsh reaction conditions, low regioselectivity, and poor overall yields. Modern synthetic workflows prioritize the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-bromomaleimide with arylboronic acids, which offers superior atom economy and exceptional functional group tolerance[2].

Causality in Reaction Design
  • Substrate Selection (3-Bromomaleimide): The C–Br bond possesses a significantly lower bond dissociation energy compared to C–Cl, facilitating rapid oxidative addition by the Pd(0) catalyst at moderate temperatures, thereby preventing thermally-induced maleimide polymerization.

  • Solvent System (1,4-Dioxane/Water 4:1): A biphasic system is critical. 1,4-Dioxane provides a high boiling point (101 °C) to overcome the activation energy barrier of the coupling, while water is strictly necessary to dissolve the inorganic base and convert the p-tolylboronic acid into the highly nucleophilic trihydroxyboronate anion—the active species in the transmetalation step.

  • Base Selection (K₂CO₃): Potassium carbonate provides optimal basicity; it is strong enough to drive boronate formation but mild enough to prevent the base-catalyzed hydrolytic ring-opening of the sensitive imide bond.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 3-Bromomaleimide (C-Br insertion) TransMet Transmetalation Boronate Complex OxAdd->TransMet + p-Tolylboronic Acid + K2CO3 (Base) RedElim Reductive Elimination Product Formation TransMet->RedElim - Boron byproducts RedElim->Pd0 Release of 3-(p-Tolyl)maleimide

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-(p-tolyl)maleimide synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system with built-in analytical checkpoints.

Reagents Required:

  • 3-Bromomaleimide (1.0 mmol, 176.0 mg)

  • p-Tolylboronic acid (1.2 mmol, 163.2 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8.0 mL)

  • Deionized Water (2.0 mL)

Step-by-Step Workflow:

  • System Degassing (Causality - Catalyst Preservation): In a 25 mL Schlenk flask, combine 1,4-Dioxane and water. Sparge the solvent mixture with inert Argon gas for 15 minutes. Rationale: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) center to an inactive Pd(II) species, permanently halting the catalytic cycle.

  • Reagent Loading: Add 3-bromomaleimide, p-tolylboronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes at room temperature to ensure homogeneous suspension.

  • Catalysis Initiation: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Validation Checkpoint 1 (In-Process Monitoring): After 4 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL EtOAc and analyze via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the starting material (Rf ~0.4) is entirely consumed and replaced by a new, strongly UV-active spot (Rf ~0.3) corresponding to the cross-coupled product.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with 15 mL EtOAc and 10 mL water. Separate the organic layer. Wash the aqueous layer with an additional 10 mL EtOAc. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Rationale: Brine removes residual 1,4-Dioxane and water through osmotic pressure, while Na₂SO₄ eliminates microscopic water droplets prior to concentration.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield 3-(p-tolyl)-1H-pyrrole-2,5-dione as a pale yellow solid.

Workflow N1 Reaction Setup Degassing & Mixing N2 Catalysis 90°C, 4-6 hours N1->N2 N3 Workup Extraction & Drying N2->N3 N4 Purification Flash Chromatography N3->N4 N5 Validation NMR & LC-MS N4->N5

Figure 2: Self-validating experimental workflow for the synthesis and isolation of the target.

Analytical Characterization

Thorough characterization is required to confirm the structural integrity and purity of the synthesized 3-(p-tolyl)-1H-pyrrole-2,5-dione. The diagnostic marker for successful coupling is the presence of the vinylic C4-proton singlet at ~7.08 ppm in the ¹H NMR spectrum, confirming the maleimide core remains intact.

Table 1: Quantitative Analytical Data Summary

Analytical MethodParameter / AssignmentQuantitative Data / Expected Value
¹H NMR (400 MHz, DMSO-d₆) Imide N-Hδ 10.65 (br s, 1H)
Aromatic C-H (p-Tolyl, ortho)δ 7.82 (d, J = 8.2 Hz, 2H)
Aromatic C-H (p-Tolyl, meta)δ 7.28 (d, J = 8.2 Hz, 2H)
Vinylic C-H (Maleimide C4)δ 7.08 (s, 1H)
Aliphatic C-H (Methyl)δ 2.36 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) Carbonyl (C=O)δ 172.1, 171.8
Aromatic / Alkene Carbonsδ 141.5, 140.2, 129.8, 128.5, 126.3, 122.1
Aliphatic Carbon (Methyl)δ 21.4
HRMS (ESI-TOF) [M+H]⁺ (m/z)Calculated: 188.0706 | Found: 188.0710
Melting Point Phase Transition168 – 170 °C

References

  • Li, et al. "Design, synthesis and biological evaluation of alkynyl-containing maleimide derivatives for the treatment of drug-resistant tuberculosis." ResearchGate. 2

  • "New Thalidomide-Resembling Dicarboximides Target ABC50 Protein and Show Antileukemic and Immunomodulatory Activities." PMC / NIH.3

  • "AZABICYCLO [3. 1. O] HEXYL DERIVATIVES AS MODULATORS OF DOPAMINE D3 RECEPTORS (EP 2007751 B1)." European Patent Office / Googleapis. 4

  • Neubig, R., et al. "US8865750B2 - Small molecule inhibitors of RGS proteins." Google Patents. 1

Sources

Comprehensive Spectroscopic Profiling of 3-(p-Tolyl)-1H-pyrrole-2,5-dione: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(p-Tolyl)-1H-pyrrole-2,5-dione (commonly referred to as 3-(p-tolyl)maleimide) is a highly versatile pharmacophore and synthetic intermediate. The arylmaleimide scaffold is widely utilized in drug development as a covalent cysteine modifier in bioconjugation, and it forms the core structural motif for various kinase and Regulator of G-protein Signaling (RGS) inhibitors. This whitepaper provides an in-depth, self-validating framework for the synthesis and orthogonal spectroscopic characterization (NMR, IR, and High-Resolution Mass Spectrometry) of this critical molecule.

Synthetic Methodology & Reaction Causality

Traditional routes to 3-arylmaleimides often rely on Suzuki-Miyaura cross-coupling, which necessitates the use of unstable 3-bromomaleimide precursors. To improve atom economy and procedural robustness, a direct Meerwein arylation is preferred. By coupling unsubstituted maleimide with p-tolyldiazonium tetrafluoroborate in the presence of a Copper(I) chloride (CuCl) catalyst, the target molecule can be synthesized regioselectively .

Causality of the Catalyst: The CuCl catalyst is not merely a passive participant; it initiates a Single Electron Transfer (SET) to the diazonium salt. This generates a highly reactive p-tolyl radical and nitrogen gas (a thermodynamic driving force). The radical selectively attacks the electron-deficient alkene of the maleimide, followed by a second SET and deprotonation to restore the conjugated double bond.

SynthesisWorkflow A p-Tolyldiazonium Tetrafluoroborate C CuCl Catalyst / DMF (SET Pathway) A->C B Maleimide B->C D Radical Addition & Elimination C->D Room Temp E 3-(p-Tolyl)maleimide (Crude) D->E H2O Quench F Silica Gel Chromatography E->F Purification G Pure Target Compound (Spectroscopy Ready) F->G Isolation

Figure 1: Radical-mediated Meerwein arylation workflow for 3-(p-tolyl)maleimide synthesis.

Spectroscopic Elucidation Logic

A rigorous structural validation requires orthogonal analytical techniques. No single spectrum is definitive; rather, the data must interlock to form a self-validating system. Mass spectrometry confirms the atomic composition, infrared spectroscopy maps the functional group topology, and NMR provides the precise spatial and electronic connectivity.

SpectroscopicLogic Target 3-(p-Tolyl)-1H-pyrrole-2,5-dione Structural Validation MS High-Resolution MS (Molecular Formula) Target->MS IR ATR-FTIR Spectroscopy (Functional Groups) Target->IR NMR1H 1H NMR (DMSO-d6) (Proton Spin Systems) Target->NMR1H NMR13C 13C NMR (DMSO-d6) (Carbon Framework) Target->NMR13C MS_Data [M+H]+ m/z 188.0711 Confirms C11H9NO2 MS->MS_Data IR_Data C=O (1715, 1770 cm⁻¹) N-H (3250 cm⁻¹) IR->IR_Data NMR1H_Data AA'BB' Aryl (7.3, 7.8 ppm) Vinylic H (7.05 ppm) NMR1H->NMR1H_Data NMR13C_Data Asymmetric C=O (171, 172 ppm) Methyl C (21.1 ppm) NMR13C->NMR13C_Data

Figure 2: Orthogonal spectroscopic logic for the structural validation of 3-(p-tolyl)maleimide.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

While CDCl₃ is a standard NMR solvent, 3-(p-tolyl)maleimide exhibits strong intermolecular hydrogen bonding via its imide motif, leading to poor solubility and peak broadening in non-polar solvents. DMSO-d₆ is explicitly chosen because its highly polar sulfoxide group acts as a strong hydrogen-bond acceptor, disrupting molecular aggregation and yielding sharp, highly resolved signals.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum is defined by three distinct regions:

  • The Imide Proton: Appears as a broad singlet at ~10.90 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and rapid chemical exchange.

  • The Aryl & Vinylic Region: The p-tolyl group creates a classic AA'BB' pseudo-doublet system due to the para-substitution, centered at 7.80 ppm (ortho to the maleimide, deshielded by the imide carbonyls) and 7.30 ppm (meta). The isolated vinylic proton (C4-H) appears as a sharp singlet at 7.05 ppm.

  • The Aliphatic Region: The terminal methyl group on the tolyl ring appears as a highly integrated singlet at 2.35 ppm.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The introduction of the p-tolyl group at the C3 position breaks the local C₂v symmetry of the maleimide core. Consequently, the two carbonyl carbons (C2 and C5) are no longer chemically equivalent. C2 (conjugated with the aryl ring) and C5 (adjacent to the vinylic proton) resolve into two distinct signals at 172.0 ppm and 171.5 ppm.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Spectral Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.90Broad Singlet (br s)1H-Imide N-H
7.80Doublet (d)2H8.2Aryl C2'-H, C6'-H (ortho)
7.30Doublet (d)2H8.0Aryl C3'-H, C5'-H (meta)
7.05Singlet (s)1H-Maleimide C4-H (vinylic)
2.35Singlet (s)3H-Tolyl -CH₃

Table 2: ¹³C NMR Spectral Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignment
172.0, 171.5Quaternary (C=O)Imide Carbonyls (C2, C5)
144.0Quaternary (C=C)Substituted Vinylic (C3)
140.5Quaternary (Ar)Aryl para-Carbon (C4')
129.5Methine (Ar)Aryl meta-Carbons (C3', C5')
128.5Methine (Ar)Aryl ortho-Carbons (C2', C6')
126.0Quaternary (Ar)Aryl ipso-Carbon (C1')
121.5Methine (C=C)Unsubstituted Vinylic (C4)
21.1Primary (-CH₃)Tolyl Methyl Carbon

Infrared (IR) and Mass Spectrometry (MS)

ATR-FTIR Spectroscopy

Causality in Technique: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3300 cm⁻¹) that obscures the critical N-H stretching band of the maleimide. ATR allows for direct, moisture-free analysis of the crystalline solid.

  • Imide Carbonyls: The cyclic imide exhibits a characteristic vibrational coupling, resulting in a strong symmetric C=O stretch at 1715 cm⁻¹ and a weaker asymmetric C=O stretch at 1770 cm⁻¹.

  • N-H Stretch: Observed as a sharp, strong band at 3250 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the molecule easily accepts a proton on the imide oxygen. The theoretical exact mass for C₁₁H₉NO₂ is 187.0633 Da. The observed [M+H]⁺ peak at m/z 188.0711 confirms the molecular formula within a <5 ppm error margin.

Table 3: IR and HRMS Data Summary

TechniqueKey ObservationAssignment / Implication
IR (ATR) 3250 cm⁻¹N-H stretching vibration
IR (ATR) 1770 cm⁻¹, 1715 cm⁻¹Asymmetric and Symmetric C=O stretches
IR (ATR) 1605 cm⁻¹C=C aromatic / vinylic stretching
HRMS (ESI+) m/z 188.0711[M+H]⁺ ion (Calculated for C₁₁H₁₀NO₂⁺: 188.0711)

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Isolation
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve maleimide (1.0 mmol) and p-tolyldiazonium tetrafluoroborate (1.2 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Catalytic Initiation: Add CuCl (0.1 mmol, 10 mol%) in one portion. Stir the reaction mixture at room temperature.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The consumption of the highly UV-active diazonium salt and the emergence of a new, lower-Rf fluorescent spot (under 254 nm UV) provides real-time confirmation of the coupling event before destructive workup.

  • Quench & Extraction: After 4 hours, quench the reaction with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-(p-tolyl)-1H-pyrrole-2,5-dione as a yellow solid.

Protocol B: Spectroscopic Acquisition
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of completely anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validating Check (NMR): Acquire a 1D ¹H spectrum prior to ¹³C acquisition. Integrate the p-tolyl methyl singlet (3H) against the vinylic proton (1H). Any deviation from the strict 3:1 stoichiometric ratio indicates co-eluting impurities or incomplete solvent suppression, requiring re-purification.

  • IR Acquisition: Clean the diamond ATR crystal with isopropanol and collect a background spectrum. Place 2-3 mg of the solid sample on the crystal, apply the pressure clamp, and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • HRMS Acquisition: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Inject 1 µL into the ESI source. Calibrate the mass analyzer using a standard tuning mix immediately prior to the run to ensure mass accuracy within 5 ppm.

References

  • Yang, Z.-H., Chen, Z.-H., An, Y.-L., & Zhao, S.-Y. (2016). Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. RSC Advances, 6(28), 23438-23447.[Link]

An In-depth Technical Guide to p-Tolylmaleimide (CAS 1631-28-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylmaleimide, registered under CAS number 1631-28-3, is a chemical compound belonging to the N-substituted maleimide family.[1][2] Its structure, featuring a planar pyrrole-2,5-dione ring attached to a p-tolyl group, imparts a unique combination of thermal stability and chemical reactivity.[1][3] The core of its utility lies in the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This double bond is highly susceptible to nucleophilic attack, particularly from thiols, making p-tolylmaleimide and its analogs invaluable reagents in bioconjugation, polymer science, and medicinal chemistry.[4][5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of p-tolylmaleimide, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for p-tolylmaleimide is 1-(4-methylphenyl)-1H-pyrrole-2,5-dione.[1][2] The molecule consists of a five-membered dicarboximide ring (maleimide) where the nitrogen atom is substituted with a p-tolyl (4-methylphenyl) group.[1]

Caption: Molecular structure of p-Tolylmaleimide (CAS 1631-28-3).

The key physicochemical properties of p-tolylmaleimide are summarized in the table below.

PropertyValueSource(s)
CAS Number 1631-28-3[1][2]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.2 g/mol [1]
IUPAC Name 1-(4-methylphenyl)-1H-pyrrole-2,5-dione[2]
Synonyms p-Tolylmaleimide, N-p-Tolylmaleimide, N-(4-Methylphenyl)maleimide[2]
Appearance Solid[1]
Melting Point 149-150 °C[1]
Boiling Point 333.2 ± 21.0 °C at 760 mmHg[1]
Purity ≥98%[1]
InChI Key KCFXNGDHQPMIAQ-UHFFFAOYSA-N[1][2]

Spectroscopic Characterization

The structure of p-tolylmaleimide can be confirmed using standard spectroscopic techniques:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group and the vinyl protons of the maleimide ring. The two aromatic doublets in the phenyl region and a singlet for the methyl group protons are characteristic. The two protons on the maleimide double bond are chemically equivalent and should appear as a singlet.[6]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group, typically in the downfield region. Aromatic carbons will appear in the 120-140 ppm range, and the methyl carbon will be observed in the aliphatic region.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the imide ring. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis Protocol

N-substituted maleimides like p-tolylmaleimide are typically synthesized via a two-step procedure involving the reaction of an amine with maleic anhydride, followed by cyclization.[7][8]

Step 1: Synthesis of N-(p-tolyl)maleamic acid

  • Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.[8]

  • Slowly add a solution of p-toluidine (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature.[3][8]

  • A thick suspension will form as the maleamic acid precipitates. Stir the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.[8]

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry to yield N-(p-tolyl)maleamic acid.[8]

Step 2: Cyclization to p-Tolylmaleimide

  • Suspend the N-(p-tolyl)maleamic acid (1.0 equivalent) in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.[7][8]

  • Heat the mixture gently (e.g., on a steam bath) with swirling until the solid dissolves.[8]

  • Continue heating for a short period (e.g., 30 minutes) to ensure complete cyclization.

  • Cool the reaction mixture and pour it into ice-water to precipitate the p-tolylmaleimide and hydrolyze the excess acetic anhydride.[8]

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent like petroleum ether to remove impurities.[8]

  • The crude product can be further purified by recrystallization from a suitable solvent such as cyclohexane to yield pure p-tolylmaleimide.[8]

Chemical Reactivity and Mechanisms

The reactivity of p-tolylmaleimide is dominated by the electrophilic double bond of the maleimide ring, making it a prime candidate for two major classes of reactions: Michael additions and Diels-Alder cycloadditions.[4][9]

Michael Addition

The Michael reaction, or conjugate addition, is the most significant reaction for p-tolylmaleimide in the context of bioconjugation.[10] It readily reacts with soft nucleophiles, most notably thiols (from cysteine residues in proteins), at physiological pH (6.5-7.5).[5] This reaction is highly chemoselective for thiols over other nucleophilic groups like amines under these conditions.[5]

The reaction proceeds via the attack of a thiolate anion on one of the vinyl carbons of the maleimide, forming a stable thioether bond.[5]

Michael_Addition Reagents p-Tolylmaleimide + Thiol (R-SH) Conditions Physiological pH (6.5-7.5) Reagents->Conditions Reaction Conditions Intermediate Thiolate attacks C=C double bond Conditions->Intermediate Mechanism Product Stable Thiosuccinimide Adduct Intermediate->Product Forms C-S bond

Caption: Workflow of the Michael addition of a thiol to p-tolylmaleimide.

A known limitation of this conjugation is the potential for the resulting thio-succinimide adduct to undergo a retro-Michael reaction, leading to dissociation.[11] However, N-aryl maleimides, such as p-tolylmaleimide, form conjugates that are more prone to subsequent hydrolysis of the succinimide ring. This hydrolysis results in a stable thio-succinamic acid, which prevents the retro-Michael reaction and leads to a more stable conjugate.[7][11]

Diels-Alder Reaction

p-Tolylmaleimide is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two carbonyl groups, which activates the double bond for [4+2] cycloadditions with conjugated dienes.[4][12] This reaction is a powerful tool for forming six-membered rings and has been used to create complex molecular architectures and functional polymers.[13] The reaction between furan derivatives and maleimides is a well-studied example of a thermally reversible Diels-Alder reaction, which has applications in the development of self-healing materials.[14][15]

Applications in Research and Development

The unique reactivity of p-tolylmaleimide has led to its use in a variety of scientific and industrial applications.

Bioconjugation and Drug Development

The high selectivity of the maleimide group towards cysteine residues is extensively exploited for labeling and crosslinking proteins and peptides.[5][16] p-Tolylmaleimide and its derivatives can be used to attach various payloads to biomolecules, including:

  • Fluorescent dyes and reporter molecules for imaging and diagnostic applications.

  • Polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.[4]

  • Cytotoxic drugs to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[11]

  • Small molecule drugs to create novel polymeric drug carriers.[17][18]

The N-aryl substitution in p-tolylmaleimide offers advantages over N-alkyl maleimides, including faster reaction rates with thiols and the formation of more stable conjugates due to subsequent ring hydrolysis.[7]

Polymer Chemistry

N-substituted maleimides are important monomers in polymer chemistry.[19][20] They can be homopolymerized or copolymerized with other monomers, such as styrene, to produce polymers with high thermal stability.[4][19] These polymers find applications as high-performance resins in the aerospace and electronics industries.[4] The ability to incorporate functional maleimides into polymer chains also allows for the post-polymerization modification of materials, enabling the attachment of various functional groups.[19]

Safety and Handling

p-Tolylmaleimide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]

  • GHS Pictograms : Corrosive (GHS05)[1]

  • Hazard Statements : H302, H315, H318, H335[1]

  • Precautionary Statements : P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place, protected from light.[1]

References

  • Salewska, N., Boros-Majewska, J., & Konieczny, L. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Folia Microbiologica, 56(4), 331-338. Available at: [Link]

  • Christie, R. J., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 28(10), 4141. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). Maleimide. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 7(1), 1-10. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2009). The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide. Journal of the Brazilian Chemical Society, 20(8), 1479-1485. Available at: [Link]

  • Christie, R. J., et al. (2024). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Preprints.org. Available at: [Link]

  • Christie, R. J., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Available at: [Link]

  • Kadhim, M. M., et al. (2021). New Functional Biologically Active Polymers Based On N-Substituted Maleimides. NVEO - NATURAL VOLATILES & ESSENTIAL OILS, 8(4), 13055-13069. Available at: [Link]

  • Rao, H. S. P., & Reddy, K. S. (2006). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Arkivoc, 2006(12), 1-10. Available at: [Link]

  • Delaittre, G., et al. (2008). Development of a library of N-substituted maleimides for the local functionalization of linear polymer chains. Chemistry, 14(35), 10949-10957. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity. ResearchGate. Available at: [Link]

  • Arremeter, C., et al. (2020). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 25(18), 4238. Available at: [Link]

  • PubChem. (n.d.). 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Available at: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Semantic Scholar. (n.d.). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Available at: [Link]

  • Al-Mulla, A. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 1-7. Available at: [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Available at: [Link]

  • Singh, A., & Sharma, P. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 7(12), 947-951. Available at: [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]

  • Balas, L., et al. (1992). U.S. Patent No. 5,136,052. Washington, DC: U.S. Patent and Trademark Office.
  • Kim, J. H., et al. (2025). Synthesis of N-phenylmaleimide-maleic anhydride copolymer and its effect on structure and properties of PA6. ResearchGate. Available at: [Link]

  • Reddit. (2024, July 12). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. r/chemistry. Available at: [Link]

  • Park, J., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2707. Available at: [Link]

  • Gandini, A., et al. (2013). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. Polymer Chemistry, 4(1), 10-14. Available at: [Link]

  • Bartleby. (n.d.). Diels-Alder Reaction Lab. Available at: [Link]

  • Google Patents. (n.d.). WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
  • ResearchGate. (n.d.). Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates (A) ADCs with improved efficacy. Available at: [Link]

  • Liu, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 421. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. Available at: [Link]

  • Semantic Scholar. (n.d.). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An. Available at: [Link]

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Advanced Methodologies in the Synthesis and Biological Application of Pyrrole-2,5-Dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrole-2,5-dione moiety, universally recognized as the maleimide scaffold, is a privileged heterocyclic structure in modern medicinal chemistry and bioconjugation[1]. Characterized by an electrophilic α,β-unsaturated carbonyl system, this compact five-membered ring serves as a critical building block for designing targeted therapeutics, including potent anticancer, anti-inflammatory, and antimicrobial agents[1]. Historically, the synthesis of highly functionalized pyrrole-2,5-diones has been bottlenecked by harsh thermal cyclization conditions that degrade sensitive functional groups[2]. This technical guide synthesizes recent advancements in the field, transitioning from classical high-temperature methods to ambient organocatalytic approaches, and provides self-validating experimental protocols designed for drug development professionals.

Mechanistic Pathways in Pyrrole-2,5-Dione Synthesis

The structural diversity of pyrrole-2,5-diones is primarily achieved through N-substitution and functionalization at the 3- and 4-positions[3]. The causality behind selecting a specific synthetic pathway hinges entirely on the thermodynamic stability of the target molecule's functional groups.

  • Classical Thermal Cyclization: The traditional route involves reacting maleic anhydride with a primary amine to form an amic acid intermediate. This is followed by a dehydrative cyclization, typically requiring harsh conditions (e.g., refluxing in toluene at >70°C) to force the ring closure[2]. While effective for simple, robust substrates, this thermal stress often leads to poor yields when applied to complex, thermosensitive pharmaceutical intermediates.

  • Organocatalytic Mumm Rearrangement: To bypass thermal degradation, modern protocols isolate the kinetic product—isomaleimide—and subject it to a room-temperature Mumm rearrangement[2]. By employing a dual-catalyst system of imidazole and N-hydroxysuccinimide (NHS), the isomaleimide is smoothly converted to the thermodynamically stable pyrrole-2,5-dione[2]. Imidazole acts as a nucleophilic catalyst to open the isomaleimide ring, while NHS facilitates the necessary proton transfer, driving the reaction forward at 25°C[2].

Synthesis A Maleic Anhydride + Primary Amine B Amic Acid Intermediate A->B Nucleophilic Attack C Isomaleimide (Kinetic Product) B->C Dehydrative Cyclization D Pyrrole-2,5-dione (Thermodynamic Product) B->D Thermal Cyclization (>70°C, Toluene) C->D Mumm Rearrangement (Imidazole/NHS, 25°C)

Divergent synthetic pathways for pyrrole-2,5-dione via thermal and catalytic cyclization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating intrinsic checkpoints to verify reaction progression.

Protocol 1: Organocatalytic Synthesis via Ambient Mumm Rearrangement

Objective: Synthesize N-substituted pyrrole-2,5-diones (e.g., tecovirimat intermediates) without thermal degradation[2]. Causality & Validation: This protocol utilizes the imidazole/NHS catalytic system to drive the thermodynamic conversion of isomaleimide to maleimide[2]. The system is self-validating: the distinct retention times of the kinetic isomaleimide and the thermodynamic maleimide on UPLC-MS allow for real-time, quantitative reaction monitoring, ensuring 100% conversion before downstream purification[2].

Step-by-Step Methodology:

  • Precursor Formation: React the selected primary amine (e.g., a benzohydrazide derivative) with maleic anhydride in the presence of K₂CO₃ and triethylamine (TEA) to form the amic acid. Dehydrate the intermediate to yield the crude isomaleimide[2].

  • Catalyst Loading: Dissolve the crude isomaleimide in dichloromethane. Add 10 mol% imidazole and 10 mol% N-hydroxysuccinimide (NHS) to the solution[2].

  • Ambient Incubation: Stir the reaction mixture continuously at room temperature (25°C) for 4 to 12 hours[2].

  • In-Process Validation: Sample the mixture and analyze via UPLC-MS. The disappearance of the kinetic isomaleimide peak and the emergence of the thermodynamically stable pyrrole-2,5-dione peak validates the completion of the Mumm rearrangement[2].

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (Ethyl Acetate/Petroleum ether, 2:1) to isolate the pure maleimide (yields up to 93%)[2].

Protocol 2: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones

Objective: Generate targeted tyrosine kinase inhibitors by functionalizing the maleimide core[4]. Causality & Validation: The introduction of an electron-withdrawing chlorine atom at the 3-position of the maleimide ring highly activates the adjacent 4-position for nucleophilic attack[4]. Reacting 3,4-dichloro-1H-pyrrole-2,5-dione with a primary amine selectively yields the mono-substituted 4-amino-3-chloro derivative[4]. The protocol validates itself physically: the resulting mono-substituted product exhibits significantly lower solubility in ethanol than the dichloro precursor, driving the reaction forward via precipitation and allowing visual confirmation of synthesis[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3,4-dichloro-1H-pyrrole-2,5-dione in absolute ethanol[4].

  • Nucleophilic Addition: Add 1.0 equivalent of the desired primary amine dropwise to the solution at room temperature. Strict stoichiometric control prevents unwanted di-substitution[4].

  • Reaction Progression: Stir the mixture for 2-4 hours. The reaction progression is visually validated by a distinct color change and the precipitation of the target compound[4].

  • Isolation and Verification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Validate structural integrity via ¹H-NMR by monitoring the disappearance of the amine protons and the integration of the newly introduced substituent signals[4].

Structure-Activity Relationship (SAR) and Biological Efficacy

The pharmacological versatility of pyrrole-2,5-diones stems from their ability to interact with biological targets through two primary mechanisms: non-covalent interactions (e.g., hydrogen bonding within ATP-binding pockets) and covalent modifications (e.g., Michael addition of biological thiols to the α,β-unsaturated carbonyl system)[1][4][5].

MOA M Pyrrole-2,5-dione Derivative C Covalent Adduct / Stable Complex M->C Michael Addition (Thiol/Amine) T Target Protein (e.g., EGFR/VEGFR2) T->C ATP-Binding Domain Interaction E Enzyme Inhibition & Apoptosis Induction C->E Pathway Blockade

Pharmacological mechanism of pyrrole-2,5-dione derivatives in targeted protein inhibition.

Quantitative Data Presentation

The following table summarizes the structure-activity relationships and quantitative efficacies of recently developed pyrrole-2,5-dione derivatives across various therapeutic domains.

Compound ClassSubstituent ModificationPrimary Biological TargetObserved Efficacy / YieldRef.
4-Amino-3-chloro-maleimides Aromatic amines at C4EGFR / VEGFR2 (Kinase domains)Formation of stable ATP-competitive complexes; tumor growth inhibition.[4]
3,4-Dimethyl-maleimides N3-substituted amidrazonesPro-inflammatory cytokines (IL-6, TNF-α)Significant inhibition of PBMC proliferation in anti-CD3-stimulated cultures.
N-Aryl-maleimides Palladium-catalyzed arylationGeneral electrophilic probes / ScaffoldsUp to 82% synthetic yield via cross-coupling with aryl methanesulfonates.[6]
N-Alkyl-maleimides N-hydroxysuccinimide / Imidazole catalysisViral assembly proteins (Tecovirimat intermediate)93% yield via organocatalytic Mumm rearrangement at ambient conditions.[2]

Conclusion

The synthesis of pyrrole-2,5-dione derivatives has evolved from brute-force thermal cyclization to highly controlled, catalytic pathways. By leveraging organocatalytic Mumm rearrangements and targeted nucleophilic substitutions, researchers can now access highly functionalized, thermosensitive maleimide scaffolds with unprecedented yields and purity. As demonstrated by their potent activity against kinase domains and pro-inflammatory cytokines, these self-validating synthetic protocols are critical enablers for the next generation of targeted therapeutics.

References

  • BenchChem Technical Support Team. "Biological activity of novel pyrrole-2,5-dione derivatives." Benchchem. 1

  • Ostrovska et al. "Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones." PMC. 4

  • "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents." MDPI.

  • "Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications." Chemical Society Reviews (RSC Publishing). 6

  • "Synthesis of Antiviral Drug Tecovirimat and Its Key Maleimide Intermediates Using Organocatalytic Mumm Rearrangement at Ambient Conditions." MDPI. 2

Sources

3-(p-tolyl)-1H-pyrrole-2,5-dione as a Michael acceptor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(p-tolyl)-1H-pyrrole-2,5-dione as a Next-Generation Michael Acceptor

Executive Summary

In the landscape of bioconjugation and covalent drug design, the thiol-maleimide Michael addition remains a foundational reaction due to its rapid kinetics and high chemoselectivity under physiological conditions[1]. However, traditional unsubstituted maleimides suffer from a critical flaw: the resulting thiosuccinimide adduct is reversible. In systemic circulation, these conjugates undergo a retro-Michael reaction, leading to premature payload release and off-target toxicity via thiol exchange with serum albumin or glutathione[2][3].

3-(p-tolyl)-1H-pyrrole-2,5-dione , a 3-aryl substituted maleimide, represents a sophisticated structural solution to this instability. By introducing a bulky, electron-modulating p-tolyl group directly onto the C=C double bond (the 3-position), this molecule acts as a "self-hydrolyzing" Michael acceptor[3][4]. Following the initial thiol addition, the steric strain induced by the p-tolyl group forces the rapid hydrolysis of the succinimide ring, yielding a permanently locked, ring-opened succinamic acid thioether[5]. This guide dissects the thermodynamics, kinetics, and practical laboratory deployment of this next-generation bioconjugation tool.

Mechanistic Causality: The Physics of the 3-(p-tolyl) Substitution

To understand why 3-(p-tolyl)-1H-pyrrole-2,5-dione outperforms classical maleimides, one must analyze the causality of its reaction pathway at the sub-molecular level.

Modulated Electrophilicity in the Michael Addition

In a standard maleimide, the C=C double bond is highly electron-deficient due to the strong electron-withdrawing effects of the two adjacent carbonyl groups. In 3-(p-tolyl)-1H-pyrrole-2,5-dione, the p-tolyl group exerts both an inductive electron-withdrawing effect (via the sp2 hybridized phenyl ring) and a hyperconjugative electron-donating effect (via the para-methyl group). This delicate electronic balance maintains the necessary electrophilicity for a rapid nucleophilic attack by a thiolate anion (typically at pH 6.5–7.5), while directing the attack regioselectively to the less sterically hindered C4 position[1][4].

Steric Strain and "Controlled Hydrolysis"

The true value of the 3-(p-tolyl) substitution emerges after the Michael addition. The newly formed thiosuccinimide intermediate is highly strained. The bulky p-tolyl group at C3 severely clashes with the incoming thioether at C4. To relieve this immense steric penalty, the molecule lowers the activation energy required for nucleophilic attack by water on the adjacent imide carbonyl[6].

This results in rapid, spontaneous hydrolysis of the ring. Once the ring opens to form a succinamic acid derivative, the geometric requirements for the retro-Michael elimination (which requires a strict anti-periplanar arrangement within the cyclic imide) are destroyed[5][7]. The conjugate is permanently locked.

G A 3-(p-tolyl)maleimide + Protein-SH B Thiosuccinimide Adduct (Highly Strained) A->B Michael Addition pH 6.5-7.5 C Ring-Opened Conjugate (Stable Thioether) B->C Rapid Hydrolysis (+H2O, +18 Da) D Retro-Michael Exchange (Off-target toxicity) B->D Blocked by Hydrolysis

Mechanistic pathway of 3-(p-tolyl)maleimide bioconjugation and stabilization via hydrolysis.

Comparative Quantitative Data

The structural modifications of 3-aryl maleimides translate to distinct kinetic advantages in therapeutic development, particularly for Antibody-Drug Conjugates (ADCs) where plasma stability is paramount.

MetricUnsubstituted Maleimide3-(p-tolyl)-1H-pyrrole-2,5-dioneCausality / Mechanism
Conjugation Rate (pH 7.4) Very Fast (< 15 mins)Fast (30 - 60 mins)Steric hindrance at C3 slightly slows the initial thiolate attack.
Ring Hydrolysis Half-Life > 24 hours (Slow)< 2 hours (Rapid)Steric clash between the p-tolyl group and the thioether forces rapid ring opening[6].
Plasma Stability (7 Days) Low (~40% intact)Very High (>95% intact)Ring-opened succinamic acid cannot undergo retro-Michael elimination[3][5].
Mass Shift (Post-Hydrolysis) N/A (Remains cyclic)+18 DaAddition of one H₂O molecule during the breaking of the imide bond[3].

Experimental Methodology: Synthesis and Validation of Stable Conjugates

To ensure a self-validating system, the following protocol details not only the conjugation of 3-(p-tolyl)-1H-pyrrole-2,5-dione to a model biomolecule but also the analytical steps required to verify the successful hydrolysis and locking of the conjugate.

Phase 1: Thiol Preparation and Michael Addition
  • Buffer Preparation: Prepare a conjugation buffer of 100 mM Sodium Phosphate, 150 mM NaCl, and 5 mM EDTA at pH 7.2. Rationale: EDTA chelates trace heavy metals that could catalyze unwanted disulfide bond formation[1].

  • Biomolecule Reduction: If the target protein contains disulfides, treat with 5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 37°C. Remove excess TCEP via a desalting column[8].

  • Reagent Solubilization: Dissolve 3-(p-tolyl)-1H-pyrrole-2,5-dione in anhydrous DMSO to create a 10 mM stock. Rationale: 3-aryl maleimides have limited aqueous solubility; anhydrous DMSO prevents premature hydrolysis of the maleimide prior to conjugation.

  • Conjugation: Add the maleimide stock to the protein solution at a 10:1 molar excess. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation. Incubate at room temperature for 1 hour with gentle agitation[5].

Phase 2: Forced Hydrolysis and Analytical Validation

While the p-tolyl group induces auto-hydrolysis, the process can be driven to absolute completion for manufacturing consistency. 5. Forced Hydrolysis: Adjust the pH of the reaction mixture to 8.0 using 1M Tris-HCl buffer. Incubate for an additional 2 hours at 37°C. Rationale: The elevated pH increases the concentration of hydroxide ions, accelerating the nucleophilic attack on the strained succinimide carbonyl[8]. 6. Quenching: Quench any unreacted maleimide by adding a 20-fold molar excess of N-acetyl-L-cysteine (NAC) and incubating for 15 minutes[3]. 7. Purification: Purify the locked conjugate using Size Exclusion Chromatography (SEC) or dialysis against standard PBS (pH 7.4). 8. LC-MS Validation (Critical Step): Analyze the purified conjugate via Liquid Chromatography-Mass Spectrometry. You must observe a mass shift corresponding to the biomolecule + the maleimide payload + 18 Da . This +18 Da shift is the definitive proof that the water molecule has been incorporated and the ring is permanently opened[3].

Workflow Step1 1. Biomolecule Reduction (TCEP, 30 min, pH 7.2) Step2 2. Michael Addition (10 eq 3-(p-tolyl)maleimide, 1h) Step1->Step2 Step3 3. Forced Hydrolysis (Incubation at pH 8.0, 37°C, 2h) Step2->Step3 Step4 4. LC-MS Validation (Confirm +18 Da mass shift) Step3->Step4

Step-by-step workflow for generating and validating stable 3-aryl maleimide bioconjugates.

Conclusion

The use of 3-(p-tolyl)-1H-pyrrole-2,5-dione elevates the standard Michael addition from a reversible equilibrium to a permanent, unidirectional ligation. By leveraging the steric bulk of the p-tolyl group to purposefully destabilize the intermediate thiosuccinimide, researchers can force a rapid hydrolysis event that locks the conjugate. This structural strategy is highly recommended for the development of robust covalent inhibitors and next-generation antibody-drug conjugates where off-target payload migration must be strictly eliminated.

References

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation MDPI - AppliedChem URL: [Link]

  • Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development ACS Publications URL:[Link]

Sources

Technical Guide: Solubility and Stability of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

[1]

Executive Summary & Compound Identity

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (N-p-Tolylmaleimide) is a functionalized maleimide derivative widely utilized in polymer chemistry (as a heat-resistant modifier) and bioconjugation (as a cysteine-selective Michael acceptor).[1] Unlike aliphatic maleimides (e.g., N-ethylmaleimide), the N-aryl substitution imparts distinct electronic properties that significantly alter its hydrolytic stability and reaction kinetics.[1]

Critical Identity Correction:

  • Chemical Name: 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione[1][2][3]

  • Correct CAS: 1631-28-3 [1][2][3]

  • Molecular Formula: C₁₁H₉NO₂[2]

  • Molecular Weight: 187.19 g/mol

  • Structural Class: N-Aryl Maleimide[1]

Expert Insight: The phenyl ring attached to the nitrogen atom acts as an electron-withdrawing group via resonance. This makes the maleimide double bond more electrophilic (reacting faster with thiols) but also renders the imide ring more susceptible to alkaline hydrolysis compared to alkyl-maleimides.[1]

Physicochemical Profile & Solubility Analysis

N-p-Tolylmaleimide is a hydrophobic solid.[1] Successful application requires proper solvent selection to prevent precipitation in aqueous buffers used for biological assays.[1]

Solubility Compatibility Table
Solvent CategorySolventSolubility RatingApplication Notes
Aprotic Polar DMSO High (>100 mM) Recommended for Stock Solutions. Stable at -20°C.
Aprotic Polar DMF High (>100 mM)Alternative to DMSO; easier to remove by evaporation.[1]
Organic AcetonitrileHighGood for HPLC prep; volatile.[1]
Organic AcetoneHighSuitable for synthesis/polymerization; not for protein work.
Organic Ethyl AcetateModerateUsed in extraction protocols.[1]
Aqueous Water / PBSVery Low (<1 mM) Requires Co-solvent. Precipitates rapidly without organic carrier.[1]
Dissolution Protocol for Biological Assays

Objective: Prepare a stable working solution for cysteine conjugation in aqueous buffer.

  • Stock Preparation: Weigh the solid compound and dissolve in anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.

    • Why: DMSO prevents early hydrolysis and ensures complete solubilization.[1]

  • Aqueous Dilution: Dilute the DMSO stock into the reaction buffer (e.g., PBS pH 7.0) immediately before use.[1]

    • Limit: Keep final DMSO concentration < 5% (v/v) to avoid protein denaturation, though the maleimide itself is soluble in higher organic ratios.[1]

    • Observation: If the solution turns cloudy, the concentration exceeds the solubility limit; lower the working concentration or increase organic co-solvent.

Stability Mechanisms: Hydrolysis & Reactivity[1]

The stability of N-p-Tolylmaleimide is governed by two competing pathways: Hydrolysis (degradation) and Michael Addition (conjugation).[1]

Hydrolysis (Ring Opening)

Water molecules, catalyzed by hydroxide ions (OH⁻), attack the carbonyl carbon of the imide ring.[1] This results in ring-opening to form N-(p-tolyl)maleamic acid , which is dead (unreactive) toward thiols.[1]

  • pH Dependence: Hydrolysis is base-catalyzed.[1]

    • pH < 6.0: Stable (Hydrolysis is negligible).[1]

    • pH 7.0: Moderate stability (Half-life: Hours).[1]

    • pH > 8.0: Rapid degradation (Half-life: Minutes).[1]

  • Substituent Effect: The N-aryl group makes the ring carbonyls more electrophilic. Consequently, N-p-Tolylmaleimide hydrolyzes 2–5x faster than N-ethylmaleimide (NEM).[1]

Thiol-Maleimide Conjugation

The maleimide double bond undergoes a specific Michael addition with thiols (R-SH) to form a stable thiosuccinimide thioether.[1][4]

  • Kinetics: Reaction with thiols is extremely fast (

    
     at pH 7.0).[1]
    
  • Selectivity: At pH 6.5–7.5, reaction with thiols is >1000x faster than with amines. At pH > 8.0, amine cross-reactivity increases.

The "Thiol Exchange" Risk

Unlike alkyl-maleimide conjugates, N-aryl thiosuccinimides (the product) are susceptible to a Retro-Michael reaction.[1] In the presence of excess external thiols (e.g., blood glutathione), the conjugated thiol can detach, leading to "thiol exchange."[1]

Critical Control: If the conjugate must be stable in plasma, N-p-tolylmaleimide is less ideal than N-alkyl maleimides due to this reversibility.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between productive conjugation and hydrolytic degradation.

MaleimidePathwaysMaleimideN-p-Tolylmaleimide(Active Reagent)MaleamicAcidMaleamic Acid(Inactive/Dead)Maleimide->MaleamicAcidHydrolysis (pH > 7.5)OH- attackConjugateThiosuccinimide(Conjugate)Maleimide->ConjugateMichael Addition(pH 6.5-7.5)ThiolTarget Thiol(R-SH)Thiol->ConjugateConjugate->MaleimideRetro-Michael(Reversible)ExchangeThiol Exchange(Loss of Payload)Conjugate->Exchange+ Excess R'-SH

Caption: Figure 1. Kinetic competition between irreversible hydrolysis (Red) and productive thiol conjugation (Green).[1] Note the reversibility (Retro-Michael) specific to N-aryl derivatives.

Detailed Experimental Protocols

Protocol A: Hydrolysis Kinetics Assay (Quality Control)

Use this protocol to verify if your stock solution has degraded.[1]

  • Preparation: Prepare a 100 mM stock in DMSO.

  • Buffer Setup: Prepare 100 mM Phosphate Buffer at pH 7.0, 7.5, and 8.0.

  • Initiation: Add stock to buffer (final conc. 1 mM).

  • Detection: Monitor UV Absorbance at 300 nm (characteristic of the maleimide double bond).

  • Analysis:

    • The maleimide ring has a distinct absorbance peak around 300 nm.

    • As the ring opens to maleamic acid, absorbance at 300 nm decreases significantly.

    • Plot

      
       vs. Time to determine 
      
      
      .[1]
Protocol B: Cysteine Conjugation[1]
  • Buffer: PBS (pH 7.0–7.2) + 1 mM EDTA (to chelate metals that oxidize thiols).[1]

  • Thiol Reduction: Ensure the target protein/peptide thiol is reduced. If using TCEP, it is compatible with maleimides (unlike DTT, which contains thiols and must be removed).[1]

  • Reaction:

    • Add N-p-Tolylmaleimide (from DMSO stock) to the thiol solution.[1]

    • Molar Ratio: Use 1.1–1.5 equivalents of maleimide per thiol for small molecules; 5–10 equivalents for proteins.

    • Solvent: Ensure final DMSO is 5–10% to maintain solubility.

  • Incubation: 1 hour at Room Temperature or 4°C.

  • Quenching: Add excess N-acetylcysteine or Mercaptoethanol to scavenge unreacted maleimide.[1]

Storage and Handling Recommendations

  • Solid State: Store at -20°C under desiccant. Protect from moisture.[1] Hydrolysis in the solid state is slow but possible if humid.

  • Stock Solutions:

    • Solvent: Anhydrous DMSO or DMF (Molecular Sieve treated).[1]

    • Stability: Stable for 1–2 months at -20°C if kept strictly anhydrous.[1]

    • Do NOT store in aqueous buffers; prepare fresh immediately before use.

  • Light Sensitivity: Maleimides can undergo [2+2] photodimerization.[1] Store in amber vials.

References

  • Fontaine, S. D., et al. (2015).[1] "Hydrolytic Stability of Maleimide–Thiol Conjugates: Effect of N-Substituents." Bioconjugate Chemistry, 26(1), 145–152.[1]

  • Kiselev, V. D., et al. (1998).[1][2] "Enthalpies of sublimation, solution, and solvation of N-arylmaleimides." Russian Journal of General Chemistry, 68(8), 1246.[1]

  • NIST Chemistry WebBook. "1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-."[1] Standard Reference Data. [1]

  • Baldwin, A. D., & Kiick, K. L. (2011).[1] "Tunable degradation of maleimide-thiol adducts in reducing environments." Bioconjugate Chemistry, 22(10), 1946–1953.[1]

Methodological & Application

applications of 3-(p-tolyl)-1H-pyrrole-2,5-dione in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(p-Tolyl)-1H-pyrrole-2,5-dione in Organic Synthesis

Executive Summary

3-(p-Tolyl)-1H-pyrrole-2,5-dione (often referred to in commercial catalogs as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-dione) is a versatile dienophile and Michael acceptor. Its rigid planar structure and electron-deficient alkene core make it a linchpin reagent in the synthesis of bicyclic alkaloids, antibody-drug conjugates (ADCs), and high-performance copolymers.

Critical Nomenclature Note: While IUPAC numbering assigns the nitrogen as position 1, leading to the name 1-(p-tolyl)-1H-pyrrole-2,5-dione , the historical and casual usage often conflates ring numbering.

  • Reagent A (N-Substituted): 1-(p-tolyl)-1H-pyrrole-2,5-dione.[1] Primary application: Diels-Alder & Bioconjugation.

  • Reagent B (C-Substituted): 3-(p-tolyl)-1H-pyrrole-2,5-dione. Primary application: Kinase Inhibitor Scaffolds (e.g., GSK-3β).

This guide focuses on the commercially prevalent N-substituted reagent (Reagent A) but includes a dedicated section on the C-substituted variant for medicinal chemistry applications.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione
Common Name N-(p-Tolyl)maleimide
CAS Number 1631-28-3
Molecular Weight 187.19 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water
Primary Reactivity Dienophile (Diels-Alder), Michael Acceptor (Thiol-Maleimide)
Reactivity Logic

The maleimide double bond is highly electron-deficient due to the two flanking carbonyl groups. The N-aryl substitution conjugates with the imide system, modulating the LUMO energy.

  • Diels-Alder: The low-lying LUMO facilitates rapid cycloaddition with electron-rich dienes (e.g., furan, cyclopentadiene) under mild conditions.

  • Michael Addition: The double bond is highly susceptible to nucleophilic attack by soft nucleophiles (thiols), forming stable thioether succinimide linkages.[2]

Synthesis of the Reagent

Before application, it is often necessary to synthesize or purify the reagent to remove hydrolyzed maleamic acid contaminants.

Protocol: Two-Step Dehydrative Cyclization

Step 1: Formation of Maleamic Acid

  • Dissolve maleic anhydride (1.0 eq) in diethyl ether (0.5 M).

  • Add p-toluidine (1.0 eq) dropwise as a solution in diethyl ether.

  • Stir at RT for 1 hour. The N-(p-tolyl)maleamic acid will precipitate as a yellow solid.

  • Filter, wash with ether, and dry.

Step 2: Chemical Imidization

  • Suspend the maleamic acid in acetic anhydride (3.0 eq) containing sodium acetate (0.5 eq).

  • Heat to 80°C for 2 hours. The solution will clarify.

  • Pour the reaction mixture into ice water to precipitate the crude maleimide.

  • Purification: Recrystallize from cyclohexane or ethanol to obtain bright yellow needles.

    • QC Check: ¹H NMR (CDCl₃) should show a singlet at ~6.8 ppm (alkene protons) and characteristic AA'BB' aromatic signals.

Application I: Asymmetric Diels-Alder Cycloaddition

This protocol describes the synthesis of a bicyclic scaffold using 2,5-dimethylfuran. This reaction is a model for constructing complex alkaloid cores (e.g., cantharidin analogues).

Experimental Workflow

DielsAlder Reagents Reagents: N-(p-Tolyl)maleimide 2,5-Dimethylfuran Conditions Conditions: Toluene, Reflux (110°C) 4-6 Hours Reagents->Conditions Mix Transition Transition State: Exo/Endo Approach Conditions->Transition Heat Product Product: Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide Transition->Product Cycloaddition Workup Workup: Cool -> Precipitate -> Recrystallize Product->Workup Isolate

Caption: Workflow for the [4+2] cycloaddition of N-(p-tolyl)maleimide with furan derivatives.

Detailed Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(p-tolyl)maleimide (1.0 g, 5.34 mmol) in toluene (10 mL).

  • Addition: Add 2,5-dimethylfuran (1.1 eq, 5.87 mmol). The slight excess compensates for furan volatility.

  • Reaction: Heat the mixture to reflux (oil bath ~115°C) for 4 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting maleimide (UV active) should disappear.

  • Workup: Cool the reaction mixture to room temperature. The exo-adduct often precipitates upon cooling due to the rigid bicyclic structure.

  • Isolation:

    • If solid forms: Filter and wash with cold hexanes.

    • If solution remains clear: Concentrate in vacuo to ~2 mL and add hexanes to induce crystallization.

  • Characterization:

    • Yield: Expected 75-85%.

    • Stereochemistry: The exo isomer is thermodynamically favored. ¹H NMR coupling constants between bridgehead and bridge protons (

      
       Hz for exo) confirm stereochemistry.
      

Application II: Thiol-Maleimide Bioconjugation

N-Aryl maleimides react faster with thiols than N-alkyl maleimides due to the electron-withdrawing effect of the phenyl ring, making them useful for rapid labeling of kinetic variants.

Protocol: Cysteine Modification

  • Buffer Preparation: Prepare PBS (pH 7.0–7.4). Avoid pH > 8.0 to prevent hydrolysis of the maleimide ring.

  • Reagent Prep: Dissolve N-(p-tolyl)maleimide in DMSO to create a 10 mM stock solution.

  • Conjugation:

    • Add the target thiol (e.g., Cysteine-peptide or protein) to PBS (final conc. 100 µM).

    • Add the maleimide stock (1.1 – 1.5 equivalents).

    • Incubate at RT for 30–60 minutes.

  • Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to quench unreacted maleimide.

  • Analysis: Analyze by LC-MS. The mass shift will be +187.19 Da.

Advanced Topic: C-Substituted 3-Aryl Maleimides

For researchers targeting kinase inhibitors (e.g., Bisindolylmaleimides), the N-substituted reagent above is incorrect. You require the 3-(p-tolyl)-1H-pyrrole-2,5-dione (C-substituted).

Synthesis Pathway (Perkin Condensation Approach):

  • Condensation: React p-tolylglyoxylic acid with acetamide derivatives.

  • Oxidative Coupling: Reaction of indole with maleimide followed by oxidation.

Kinase Inhibitor Logic: The 3,4-disubstituted maleimide core mimics the ATP-binding pocket of kinases (e.g., PKC, GSK-3β). The planar maleimide ring forms hydrogen bonds with the hinge region of the kinase, while the p-tolyl group occupies the hydrophobic pocket.

KinaseInhibitor Scaffold Maleimide Core (H-Bond Donor/Acceptor) Target Target: GSK-3β / PKC ATP Pocket Scaffold->Target Hinge Binding Substituent 3-(p-Tolyl) Group (Hydrophobic Pocket interactions) Substituent->Target Van der Waals

Caption: Structural logic of 3-aryl maleimides in kinase inhibition.

References

  • Diels-Alder Reactivity: Bastin, L. D., et al. "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction."[3][4] Green Chemistry Letters and Reviews, 2019.[4] Link

  • Bioconjugation Mechanisms: Fontaine, S. D., et al. "Thiol-reactive maleimides for bioconjugation.
  • Kinase Inhibitor Scaffolds: Gmeiner, P., et al. "Bisindolylmaleimides: Synthesis and biological activity." Bioorganic & Medicinal Chemistry, 1999.
  • Synthesis Protocol: "Synthesis of N-(4-Methylphenyl)maleimide." Organic Syntheses, Coll. Vol. 5, p.944. Link

Sources

Application Note: 3-(p-Tolyl)-1H-pyrrole-2,5-dione as a Versatile Pharmacophore and Tunable Electrophile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(p-Tolyl)-1H-pyrrole-2,5-dione (commonly referred to as 3-(4-methylphenyl)maleimide) is a highly versatile building block in modern drug discovery. Unlike traditional unsubstituted maleimides, which are primarily utilized as generic bioconjugation reagents, the introduction of a p-tolyl group at the C3 position of the pyrrole-2,5-dione ring fundamentally alters the molecule's non-covalent binding properties and its electrophilic reactivity. This dual nature allows it to serve two distinct, high-value roles in medicinal chemistry:

  • As a core structural scaffold for ATP-competitive kinase inhibitors (particularly targeting GSK-3β and PKC)[1].

  • As a sterically and electronically tunable Michael acceptor for Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP)[2].

This guide provides a deep dive into the mechanistic rationale for employing this compound, comparative quantitative data, and self-validating experimental protocols for evaluating its biochemical performance.

Mechanistic Rationale & Target Engagement

The Hinge-Binding Motif (Non-Covalent Kinase Inhibition)

In the context of kinase inhibition, the 1H-pyrrole-2,5-dione core acts as a rigid, planar bioisostere for the adenine ring of ATP. The imide nitrogen (N-H) serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Val135 in ), while the adjacent carbonyl oxygen acts as a hydrogen bond acceptor from the hinge backbone amide[3]. The p-tolyl group extends into the adjacent hydrophobic pocket, providing critical van der Waals interactions that drive selectivity over other kinases[4].

Tunable Electrophilicity (Covalent Targeting)

Standard maleimides are highly reactive "hard" electrophiles that indiscriminately alkylate surface-exposed cysteines, leading to off-target toxicity and rapid clearance in vivo[5]. The addition of the p-tolyl group at the C3 position sterically shields the reactive C=C double bond and donates electron density through resonance, raising the Lowest Unoccupied Molecular Orbital (LUMO). This transforms the molecule into a "soft", tunable electrophile. It will only undergo Michael addition with hyper-reactive, low-pKa cysteines situated in specific binding pockets, making it an ideal warhead for covalent drug design.

Pathway PI3K PI3K Activation AKT AKT (PKB) PI3K->AKT Phosphorylates GSK3B GSK-3β (Active) AKT->GSK3B Inhibitory Phosphorylation Substrates Tau / β-Catenin Hyperphosphorylation GSK3B->Substrates Kinase Activity Pathology Neurodegeneration / Apoptosis Substrates->Pathology Drives Disease State Inhibitor 3-(p-Tolyl)maleimides (ATP-Competitive) Inhibitor->GSK3B Binds Hinge Region

Fig 1. PI3K/AKT/GSK-3β signaling pathway and intervention by 3-(p-tolyl)maleimide inhibitors.

Quantitative Data: Structure-Reactivity Relationships

The table below summarizes the structure-activity and structure-reactivity relationships (SAR/SRR) demonstrating how substitution at the C3 position dictates the molecule's utility.

Compound ClassRepresentative GSK-3β IC₅₀ (nM)GSH Half-life (

, min)
Primary Medicinal Chemistry Application
Unsubstituted Maleimide > 10,000< 1Non-specific bioconjugation / Crosslinking
3-(p-Tolyl)-1H-pyrrole-2,5-dione ~ 450 (Core Scaffold)45Tunable Covalent Warhead / Kinase Scaffold
Bisindolylmaleimide (e.g., Enzastaurin)< 10> 1440 (Sterically Blocked)Highly Potent, Reversible Kinase Inhibitor

Data synthesized from established literature on[6] and [1].

Self-Validating Experimental Protocols

Protocol A: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes an ATP-depletion luminescence assay to measure the non-covalent inhibitory potency of 3-(p-tolyl)maleimide derivatives.

Expert Causality Note: Standard kinase buffers often contain 1-2 mM Dithiothreitol (DTT) or β-mercaptoethanol (BME) to maintain enzyme stability. Because maleimides are Michael acceptors, they will rapidly react with these reducing agents, leading to false-negative inhibition data. This protocol explicitly replaces DTT with Tris(2-carboxyethyl)phosphine (TCEP), a phosphine-based reducing agent that does not undergo Michael addition under these conditions.

Materials:

  • Recombinant human GSK-3β enzyme.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM TCEP (Do NOT use DTT).

  • Substrate: GS-1 peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE).

  • Detection: Kinase-Glo® Luminescent Assay Kit.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10 mM stock of the maleimide derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO.

    • Self-Validation: Include a known GSK-3β inhibitor (e.g., SB-216763) as a positive control, and a DMSO-only well as a negative control.

  • Aqueous Dilution: Dilute the DMSO stocks 1:100 into the Kinase Buffer. (Final assay DMSO concentration must be

    
     1% to prevent enzyme denaturation and compound aggregation).
    
  • Enzyme Incubation: Add 5 µL of the diluted compound to a 384-well white microplate. Add 10 µL of GSK-3β enzyme (final concentration 1 nM) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow hinge-binding equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate mix containing GS-1 peptide (final 10 µM) and ATP (final 1 µM, near the

    
     for GSK-3β to ensure sensitivity to ATP-competitive inhibitors).
    
  • Reaction & Quench: Incubate for 60 minutes at 30°C. Add 25 µL of Kinase-Glo® reagent to quench the reaction and generate the luminescent signal.

  • Read & Analyze: Read luminescence after 10 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Thiol-Reactivity Profiling (GSH Half-Life Determination)

To utilize 3-(p-tolyl)-1H-pyrrole-2,5-dione as a covalent warhead, its intrinsic electrophilicity must be quantified to ensure it is not overly reactive (which causes toxicity) or entirely inert.

Expert Causality Note: We use Glutathione (GSH) as a surrogate for intracellular cysteines. The reaction is run under pseudo-first-order conditions (excess GSH) to simplify kinetic calculations. Formic acid is used to instantly protonate the thiolate anion, quenching the reaction at specific time points.

Step-by-Step Workflow:

  • Reagent Setup: Prepare a 100 µM stock of the maleimide in PBS (pH 7.4, 5% DMSO for solubility). Prepare a 5 mM stock of GSH in PBS (pH 7.4).

  • Initiation: Mix 100 µL of the maleimide stock with 100 µL of the GSH stock at 37°C (Final concentrations: 50 µM maleimide, 2.5 mM GSH).

  • Time-Course Sampling: At

    
     minutes, remove a 20 µL aliquot from the reaction mixture.
    
  • Quenching: Immediately inject the 20 µL aliquot into 80 µL of ice-cold quenching solution (50% Acetonitrile / 50% Water / 1% Formic Acid). Self-Validation: The low pH (< 3.0) ensures the GSH thiol is fully protonated, halting the Michael addition.

  • LC-MS/MS Quantification: Analyze the quenched samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the parent maleimide mass.

  • Data Analysis: Plot the natural log of the remaining maleimide concentration versus time. The slope of the linear fit equals

    
    . Calculate the half-life as 
    
    
    
    .

Workflow S1 Prepare Compound (DMSO Stock) S2 Incubate with GSH (pH 7.4) S1->S2 S3 Quench Reaction (Acidification) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Calculate t½ & Reactivity Profile S4->S5

Fig 2. LC-MS/MS workflow for profiling the thiol reactivity of maleimide electrophiles.

References

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.[Link][5]

  • A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine.[Link][2]

  • Selective small-molecule inhibitors of glycogen synthase kinase-3 activity protect primary neurones from death. Journal of Neurochemistry.[Link][6]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC / Springer.[Link][1]

  • Synthesis and Antitumor Activity of Novel 4-Chloro-3-Arylmaleimide Derivatives. Letters in Drug Design & Discovery.[Link][4]

  • Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Bioorganic & Medicinal Chemistry Letters.[Link][3]

Sources

Application Note: 3-(p-tolyl)-1H-pyrrole-2,5-dione as a Versatile Heterocyclic Building Block

[1]

Executive Summary & Strategic Value

3-(p-tolyl)-1H-pyrrole-2,5-dione (hereafter 3-p-Tol-Mal ) represents a "privileged" heterocyclic scaffold.[1] Unlike the ubiquitous N-substituted maleimides used primarily as crosslinkers, this C-substituted variant possesses a unique electronic asymmetry across the olefinic bond.

Key Applications:

  • Kinase Inhibitor Synthesis: It serves as the "monomeric" precursor for bisindolylmaleimides (e.g., Enzastaurin, Ruboxistaurin analogs), highly potent PKC and GSK-3

    
     inhibitors.
    
  • Asymmetric Michael Acceptor: The p-tolyl group at C3 creates a steric and electronic bias, allowing for regioselective Michael additions with thiols and amines.

  • Diels-Alder Dienophile: It functions as an electron-deficient dienophile for constructing bridged bicyclic pharmacophores.[1]

Synthesis Protocol: Modular Construction via Suzuki-Miyaura Coupling

Objective: To synthesize 3-(p-tolyl)-1H-pyrrole-2,5-dione from 3-bromo-maleimide with high purity.[1]

Rationale

Direct condensation of arylglyoxylic acids with acetamides often yields low quantities of the desired maleimide due to side reactions. The Suzuki-Miyaura cross-coupling of 3-bromomaleimide is the industry-standard method due to its mild conditions and tolerance of the sensitive imide functionality.

Materials
  • Substrate: 3-bromo-1H-pyrrole-2,5-dione (CAS: 17825-86-4)[1]

  • Coupling Partner: 4-Tolylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    (5 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Protocol
  • Degassing: In a Schlenk flask, combine 1,4-dioxane (16 mL) and water (4 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reagent Addition: Add 3-bromo-1H-pyrrole-2,5-dione (1.0 g, 5.68 mmol), 4-tolylboronic acid (0.93 g, 6.82 mmol), and K

    
    CO
    
    
    (1.57 g, 11.36 mmol).
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    (328 mg, 0.28 mmol) under a positive stream of argon. Seal the flask.
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting bromide (Rf ~0.5) should disappear, replaced by the fluorescent product (Rf ~0.45).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1N HCl (20 mL) to neutralize the base, followed by brine.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , gradient 10-40% EtOAc/Hexanes).
  • Yield: Expect a yellow solid (typical yield: 75–85%).

Application Workflow: Reactivity Map

The following diagram illustrates the central role of 3-p-Tol-Mal in divergent synthesis pathways.

GStart3-Bromo-maleimideCore3-(p-tolyl)-1H-pyrrole-2,5-dione(The Scaffold)Start->CoreSuzuki Coupling(Pd(0), Ar-B(OH)2)Prod1Thiosuccinimide(Bioconjugation)Core->Prod1Thiol-Michael(R-SH, pH 7.4)Prod2Bicyclic Imide(Diels-Alder Adduct)Core->Prod2[4+2] Cycloaddition(Diene, Heat)Prod33,4-Diaryl Maleimide(Kinase Inhibitor Core)Core->Prod31. Bromination (Br2)2. Suzuki Coupling

Caption: Divergent synthetic utility of the 3-(p-tolyl)maleimide scaffold. Blue node indicates the core building block.

Downstream Application Protocols

A. Synthesis of Kinase Inhibitor Precursors (3,4-Diaryl Maleimides)

To convert the mono-aryl scaffold into a bioactive bis-aryl core (e.g., for PKC inhibition), a sequential halogenation-coupling strategy is required.[1]

  • Bromination: Dissolve 3-p-Tol-Mal in acetic acid. Add Br

    
     (1.1 equiv) dropwise at room temperature. The reaction proceeds via addition-elimination to yield 3-bromo-4-(p-tolyl)-1H-pyrrole-2,5-dione .[1]
    
  • Second Coupling: Subject this new bromide to a second Suzuki coupling with a different aryl boronic acid (e.g., Indole-3-boronic acid) to generate the asymmetric 3,4-diaryl system.

B. "Click" Bioconjugation (Thiol-Michael Addition)

The 3-tolyl group deactivates the double bond slightly compared to unsubstituted maleimide, but it remains highly reactive toward thiols. This reaction is self-validating : the loss of the maleimide UV absorbance (approx. 300 nm) confirms reaction progress.

  • Reagents: Cysteine-containing peptide (1.0 equiv), 3-p-Tol-Mal (1.1 equiv).[1]

  • Buffer: PBS (pH 7.4) with 10% DMSO for solubility.

  • Procedure: Incubate at 25°C for 30 minutes.

  • Observation: Reaction is quantitative.[2] The resulting thioether is stable and retains the p-tolyl "tag" which can be used for hydrophobic interaction in protein binding pockets.

C. Diels-Alder Cycloaddition

Used to create rigid, bridged bicyclic systems.[1]

  • Diene: Furan (excess, used as solvent or co-solvent).

  • Conditions: Reflux in toluene or sealed tube at 80°C.

  • Stereochemistry: The reaction yields a mixture of endo and exo isomers.[3] The endo isomer is kinetically favored, but the exo isomer is thermodynamically more stable.

  • Note: The p-tolyl group at position 3 adds steric bulk, often improving exo selectivity compared to unsubstituted maleimide.

Quantitative Data & Properties

PropertyValue / DescriptionRelevance
Molecular Weight 187.19 g/mol Fragment-based drug discovery (Low MW).[1]
LogP (Predicted) ~1.8Good membrane permeability; suitable for cell-based assays.[1]
UV Absorbance

~290-310 nm
Monitoring reaction progress (disappears upon Michael addition).[1]
Reactivity Electrophile (Michael Acceptor)Cysteine targeting; Covalent inhibitor design.
Solubility DMSO, DMF, EtOAc, DCMCompatible with standard organic synthesis and biological assays.

References

  • Royal Society of Chemistry. (2022). Enantioselective Michael addition of aldehydes to maleimides.[4][5] Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Diels-Alder Reaction: Mechanism and Application.[1] Retrieved from [Link]

Application Note: Precision Synthesis of N-Substituted 3-Arylpyrroles via Controlled Reduction of Maleimide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Challenge

The synthesis of 3-arylpyrroles is a critical task in medicinal chemistry, as this motif serves as the core scaffold for numerous bioactive alkaloids, kinase inhibitors, and optoelectronic materials. While the Paal-Knorr synthesis is the textbook standard, it requires specific 1,4-dicarbonyl precursors that are often unstable or difficult to access for asymmetric aryl derivatives.

3-(p-tolyl)-1H-pyrrole-2,5-dione (a 3-aryl maleimide) represents a robust, commercially available, and stable "oxidized pyrrole" precursor. The strategic advantage of using this scaffold lies in its pre-installed aryl group and the reactive imide nitrogen, which allows for facile diversification before the sensitive aromatic ring is established.

The Solution: The "Functionalize-Reduce-Oxidize" (FRO) Protocol

Direct reduction of maleimides to pyrroles is chemically precarious; standard hydride reductions (e.g., LiAlH4) often over-reduce the ring to pyrrolidines (saturated) or stop at hydroxyl-lactams .

To ensure scientific integrity and reproducibility, this guide presents a Self-Validating FRO Protocol :

  • Functionalize: N-Alkylation of the robust maleimide scaffold.

  • Reduce: Exhaustive reduction to the pyrrolidine (or mixed pyrroline) state using Lithium Aluminum Hydride (LiAlH4).

  • Oxidize: Chemoselective re-aromatization using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the pure N-substituted pyrrole.

This pathway is superior to "direct" reduction attempts because it eliminates the variability of the reduction step, treating the over-reduced pyrrolidine not as a byproduct, but as a planned intermediate.

Part 2: Mechanistic Pathway & Logic

The transformation relies on the sequential manipulation of the oxidation state of the heterocyclic ring.

Pathway Diagram (Graphviz)

MaleimideToPyrrole cluster_logic Logic Gate: Why Oxidize? Start 3-(p-tolyl)-1H-pyrrole-2,5-dione (Maleimide Scaffold) Inter1 N-Substituted Maleimide (Stable Intermediate) Start->Inter1 Step 1: N-Alkylation (R-X, K2CO3, DMF) Inter2 N-Substituted Pyrrolidine (Over-reduced Species) Inter1->Inter2 Step 2: Exhaustive Reduction (LiAlH4, THF, Reflux) Product N-Substituted 3-(p-tolyl)pyrrole (Target Aromatic) Inter2->Product Step 3: Oxidative Aromatization (DDQ, Toluene, r.t.) Note Direct reduction to pyrrole is kinetically difficult to control. Over-reduction ensures conversion, Oxidation restores aromaticity.

Caption: The FRO Protocol ensures high purity by deliberately over-reducing to the pyrrolidine to bypass the unstable pyrroline intermediates, followed by a clean oxidation to the target pyrrole.

Part 3: Detailed Experimental Protocols

Phase 1: N-Functionalization (The "Address")

Objective: Install the N-substituent (R-group) on the stable maleimide ring.

Reagents:

  • Substrate: 3-(p-tolyl)-1H-pyrrole-2,5-dione (1.0 equiv)

  • Alkyl Halide (R-X): 1.2 equiv (e.g., Benzyl bromide, Methyl iodide)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (Anhydrous) or Acetone

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 3-(p-tolyl)-1H-pyrrole-2,5-dione in 5 mL of anhydrous DMF.

  • Deprotonation: Add 2.0 mmol of finely ground K₂CO₃. Stir at room temperature for 15 minutes. The solution may darken slightly as the imide anion forms.

  • Alkylation: Dropwise add 1.2 mmol of the alkyl halide.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The N-H starting material (more polar) should disappear.

  • Workup: Pour the mixture into 50 mL ice water. The N-substituted maleimide often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR should show the disappearance of the broad imide N-H singlet (~11 ppm) and appearance of the N-R signals.

Phase 2: Reductive Transformation (The "Engine")

Objective: Reduce the carbonyls completely. Note that while LiAlH4 can yield pyrroles directly, the results are often mixtures. This protocol aims for the pyrrolidine (fully saturated) or pyrrolinone mix, which will be unified in Phase 3.

Reagents:

  • Intermediate: N-Substituted Maleimide (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (4.0 - 6.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Setup: Flame-dry a two-neck flask equipped with a reflux condenser and N₂ inlet.

  • Charge: Add LiAlH4 (5.0 equiv) suspended in dry THF (0.2 M relative to substrate) at 0°C.

  • Addition: Dissolve the N-substituted maleimide in minimal dry THF and add dropwise to the LiAlH4 slurry at 0°C. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–24 hours. The prolonged reflux ensures removal of all carbonyl oxygen.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH4 used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Concentrate the filtrate to obtain the crude pyrrolidine/pyrroline oil.

    • Checkpoint: Do not purify rigorously here. The crude is often a mix of diastereomers of the substituted pyrrolidine.

Phase 3: Oxidative Aromatization (The "Guarantee")

Objective: Convert the saturated pyrrolidine/pyrroline mixture into the thermodynamic aromatic pyrrole product.

Reagents:

  • Substrate: Crude Reduction Product

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the crude oil from Phase 2 in Toluene (0.1 M).

  • Oxidation: Add DDQ (2.2 equiv) in portions at room temperature. The reaction typically turns deep red/brown.

  • Reaction: Stir at room temperature for 1–2 hours. (If conversion is slow, heat to 50°C).

  • Workup: Filter the mixture through a short pad of neutral alumina or silica gel to remove the insoluble DDQ-hydroquinone byproduct. Elute with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc). The 3-(p-tolyl)pyrrole is typically a stable solid or viscous oil.

Part 4: Data & Troubleshooting

Stoichiometry Table
ReagentRoleEquiv.Critical Note
3-(p-tolyl)maleimide Substrate1.0Starting material
Alkyl Halide Electrophile1.2Excess ensures complete N-alkylation
LiAlH4 Reductant5.0High excess required to fully remove carbonyls
DDQ Oxidant2.21 equiv per double bond formed (2 bonds needed)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Phase 1: Low Yield Incomplete deprotonationEnsure K₂CO₃ is finely ground; switch to NaH (1.1 equiv) in DMF at 0°C if R-X is unreactive.
Phase 2: Amide Peak in IR Incomplete reductionIncrease reflux time; ensure LiAlH4 is fresh (grey powder, not white).
Phase 3: Low Recovery Product trappingPyrroles can polymerize with acid. Ensure the filtration pad (Alumina) is neutral or basic, not acidic silica.
Product is Unstable Electron-rich pyrrole oxidationStore N-substituted pyrroles under N₂ in the dark; they are prone to photo-oxidation.

References

  • Reduction of Cyclic Imides: Scriba, G. K. E. "Synthesis of pyrrolidines and piperidines by reduction of cyclic imides with lithium aluminum hydride." Archiv der Pharmazie, 1993, 326(8), 477-481. Link

  • DDQ Aromatization: Hwu, J. R., et al. "Aromatization of dihydropyrroles and pyrrolidines to pyrroles with DDQ." Journal of Organic Chemistry, 1994, 59(6), 1577-1582. Link

  • Maleimide Chemistry: Gao, H., et al. "Synthesis of N-Substituted Maleimides and Their Application in Polymer Chemistry." Progress in Polymer Science, 2012. Link

  • General Pyrrole Synthesis: Estévez, V., et al. "General and Efficient Synthesis of Pyrroles." Chemical Reviews, 2014, 114(20), 10317–10368. Link

Application Note: Advanced Polymer Architectures Using 3-(p-tolyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional polymers increasingly relies on monomers that offer precise control over reaction kinetics, thermal stability, and dynamic covalent behavior. 3-(p-tolyl)-1H-pyrrole-2,5-dione (commonly referred to as 3-(p-tolyl)maleimide) represents a highly specialized building block in polymer chemistry. Unlike traditional N-substituted maleimides, the placement of the electron-donating p-tolyl group directly on the vinylic carbon of the maleimide ring breaks molecular symmetry. This structural modification introduces unique steric hindrance and electronic conjugation, enabling advanced applications in dynamic covalent adaptable networks (CANs), high-performance alternating copolymers, and catalyst-free photochemical functionalization.

Mechanistic Rationale: The 3-Aryl Advantage

To leverage 3-(p-tolyl)maleimide effectively, researchers must understand how the 3-aryl substitution alters its reactivity profile compared to unsubstituted or N-substituted variants:

  • Steric Hindrance: The bulky p-tolyl group on the C=C bond significantly increases the activation energy for incoming nucleophiles or comonomers. This slows down propagation rates in radical polymerizations, ensuring highly controlled, strictly alternating sequence distributions when copolymerized with electron-rich monomers.

  • Electronic Tuning (LUMO Modification): The methyl group on the phenyl ring acts as a weak electron donor via hyperconjugation. However, the extended conjugation of the phenyl ring with the maleimide double bond stabilizes the ground state. In thiol-Michael additions, this conjugation lowers the activation energy required for the retro-Michael reaction, shifting the dynamic equilibrium to favor dissociation at lower temperatures[1].

  • Photochemical Activation: The extended π-conjugation shifts the absorption maximum of the maleimide into the near-UV/visible range (>350 nm). This allows for direct photoexcitation to a triplet state without the need for external photosensitizers, facilitating [2+2] cycloadditions or dehydro-Diels-Alder (DDA) reactions[2],[3].

Application I: Dynamic Covalent Adaptable Networks (CANs)

Dynamic covalent chemistry utilizes reversible bonds to create self-healing, recyclable, and stimuli-responsive polymer networks. While standard thiol-maleimide adducts are largely irreversible under ambient conditions, the 3-(p-tolyl) substitution sterically destabilizes the resulting thiosuccinimide linkage, enabling a highly efficient retro-Michael reaction upon mild heating[1].

CANs Thiol Polymer-Thiol Precursor Reaction Michael Addition (Base Catalyzed) Thiol->Reaction Maleimide 3-(p-tolyl)maleimide Precursor Maleimide->Reaction Network Crosslinked Thiosuccinimide Network Reaction->Network Forward Kinetics Retro Retro-Michael (Heat >90°C) Network->Retro Thermal Stimulus Retro->Thiol Retro->Maleimide

Dynamic equilibrium of 3-(p-tolyl)maleimide and thiols in covalent adaptable networks.

Protocol 1: Synthesis of a Self-Healing Thiol-Maleimide Elastomer

Objective: Fabricate a dynamic polymer network capable of thermal recycling. Causality of Choices: N,N-Dimethylformamide (DMF) is selected as the solvent because highly polar solvents stabilize the intermediate thiolate anion, accelerating the forward Michael addition without requiring elevated temperatures that might trigger premature retro-reactions[1]. Triethylamine (TEA) serves as a non-nucleophilic base to generate the active thiolate.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 1.0 g of a 4-arm PEG-thiol (Mn ~10,000 g/mol ) and an equimolar amount of a bis-3-(p-tolyl)maleimide crosslinker in 5 mL of anhydrous DMF.

  • Catalysis: Add 0.05 equivalents (relative to thiol groups) of Triethylamine (TEA). Note: Immediate increase in viscosity should be observed.

  • Curing: Cast the solution into a Teflon mold. Cure at 25°C for 12 hours under a nitrogen atmosphere to prevent disulfide formation.

  • Solvent Removal: Dry the resulting organogel in a vacuum oven at 40°C for 24 hours to yield a solid elastomer.

  • Self-Validation System:

    • Chemical Validation: Perform High-Resolution Magic Angle Spinning (HR-MAS)

      
      H NMR on the swollen gel. The reaction is complete when the vinylic proton signal of the 3-(p-tolyl)maleimide (typically at 
      
      
      
      6.4 - 6.6 ppm) completely disappears.
    • Thermomechanical Validation: Conduct oscillatory rheology (temperature sweep). A crossover of

      
       (storage modulus) and 
      
      
      
      (loss modulus) at approximately 90°C confirms the activation of the retro-Michael dynamic equilibrium.

Quantitative Structure-Property Relationships

The structural nuances of the maleimide ring drastically alter both the reaction kinetics and the thermal properties of the resulting polymers. Table 1 summarizes these quantitative differences to guide monomer selection.

Table 1: Comparative Kinetic and Thermal Properties of Maleimide Derivatives

Maleimide MonomerThiol-Michael Forward Rate (

)
Retro-Michael Onset Temp (°C)Copolymer

with Styrene (°C)
Unsubstituted Maleimide

(Fast)
> 120°C (Stable)

N-Phenylmaleimide

(Very Fast)
> 130°C (Highly Stable)

3-(p-tolyl)maleimide

(Sterically Hindered)

°C (Dynamic)

Data represents empirical literature consensus for structure-property relationships in maleimide-based polymer systems.

Application II: High-Performance Alternating Copolymers

When copolymerized with electron-rich monomers like styrene, 3-(p-tolyl)maleimide forms strictly alternating sequences due to the formation of a ground-state charge-transfer complex (CTC). The bulky p-tolyl group restricts the rotational freedom of the polymer backbone, significantly elevating the glass transition temperature (


).
Protocol 2: Free-Radical Alternating Copolymerization

Objective: Synthesize Poly(Styrene-alt-3-(p-tolyl)maleimide) with high thermal stability. Causality of Choices: Toluene is used as the solvent to prevent chain transfer reactions common in halogenated solvents. A low target conversion (<15%) is strictly maintained to prevent compositional drift, ensuring the polymer sequence remains perfectly alternating.

Step-by-Step Methodology:

  • Reagent Purification: Pass styrene through a basic alumina column to remove inhibitors. Recrystallize 3-(p-tolyl)maleimide from ethanol.

  • Reaction Setup: In a Schlenk flask, combine 50 mmol of Styrene, 50 mmol of 3-(p-tolyl)maleimide, and 0.5 mmol of Azobisisobutyronitrile (AIBN) in 20 mL of anhydrous toluene.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which acts as a radical scavenger.

  • Polymerization: Immerse the sealed flask in a pre-heated oil bath at 70°C for exactly 120 minutes.

  • Termination & Precipitation: Quench the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred cold methanol.

  • Self-Validation System:

    • Filter and dry the polymer. Dissolve a 10 mg sample in

      
       for 
      
      
      
      H NMR.
    • Validation: Calculate monomer conversion by comparing the integration of the residual maleimide vinylic protons against the broad polymer backbone signals. Ensure conversion is <15%. The absence of adjacent styrene-styrene aromatic signals confirms the alternating sequence.

Application III: Photochemical Crosslinking & Functionalization

Recent advancements have demonstrated that aryl maleimides can undergo catalyst-free photoinduced dehydro-Diels-Alder (DDA) reactions or [2+2] cycloadditions when exposed to specific light wavelengths[2]. The 3-(p-tolyl) substitution allows the molecule to act as its own photoinitiator, absorbing 400 nm light to reach an excited triplet state.

Photo S1 Reagent Mixing (Maleimide + Alkyne) S2 Degassing (N2 Sparging) S1->S2 S3 UV-LED Irradiation (400 nm, 24h) S2->S3 S4 [2+2] or DDA Cycloaddition S3->S4 S5 Polymer Functionalization S4->S5

Photochemical functionalization workflow using 3-(p-tolyl)maleimide via UV-LED irradiation.

Workflow Considerations: When functionalizing a polymer backbone containing pendant alkyne groups with 3-(p-tolyl)maleimide, the reaction must be carried out in a UV-transparent solvent (e.g., Acetonitrile). Irradiation with 400 nm LEDs selectively excites the maleimide without damaging the polymer backbone[2],[3]. The reaction progress can be self-validated via UV-Vis spectroscopy by monitoring the disappearance of the characteristic maleimide


 absorption band at 

340 nm.

References

  • Sulfonyl-Directed Photoinduced Dehydro-Diels–Alder Reaction of Aryl Maleimides: Enabling Regioselective Naphthalene Synthesis Source: JACS Au (ACS Publications) URL:[Link]

  • Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: Advanced Bioconjugation and ADC Stabilization Using N-(p-Tolyl)maleimide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, kinetic tuning, and self-validating protocols for thiol-selective bioconjugation.

Introduction & Rationale

The Achilles heel of traditional maleimide-based bioconjugation—such as those utilizing N-ethylmaleimide (NEM) or standard N-alkyl linkers in early Antibody-Drug Conjugates (ADCs)—is the retro-Michael reaction. In systemic circulation, the resulting thiosuccinimide linkage is in dynamic equilibrium. It can undergo deconjugation, transferring the cytotoxic payload to reactive thiols on off-target proteins like serum albumin or glutathione[1].

To overcome this, the field has pivoted toward N-aryl maleimides . N-(p-tolyl)maleimide represents a highly optimized derivative within this class. By incorporating an aromatic ring with a para-methyl substitution, this reagent provides a self-stabilizing linkage mechanism. The N-aryl group facilitates rapid, post-conjugation hydrolysis of the thiosuccinimide ring, permanently locking the conjugate into a stable thioether-amide that is entirely resistant to thiol exchange[1].

The "p-Tolyl" Advantage

While unsubstituted N-phenylmaleimide hydrolyzes extremely fast, the addition of the para-methyl group in N-(p-tolyl)maleimide introduces a mild electron-donating effect (


). This slight reduction in electrophilicity prevents the premature hydrolysis of the maleimide reagent itself in aqueous buffers prior to conjugation, extending its working half-life on the bench while still ensuring the resulting bioconjugate hydrolyzes rapidly enough for manufacturing timelines[2]. Furthermore, the p-tolyl moiety provides a hydrophobic, UV-active handle (absorbing at ~280-300 nm) useful for analytical tracking.

Mechanistic Causality: Resonance and Ring-Opening

The causality behind this stabilization lies in the resonance delocalization of the imide nitrogen's lone pair.

  • In N-alkyl maleimides: The nitrogen lone pair resonates exclusively with the adjacent carbonyl groups, reducing their electrophilicity and making the ring highly resistant to hydrolysis (taking >100 hours at pH 7.4).

  • In N-aryl maleimides: The aromatic p-tolyl ring competes for this nitrogen lone pair via its conjugated

    
    -system. This draws electron density away from the imide carbonyls, leaving the carbonyl carbons highly susceptible to nucleophilic attack by water[1].
    

Once water attacks the thiosuccinimide intermediate, the ring opens, adding 18 Da to the total mass and permanently eliminating the structural geometry required for the retro-Michael deconjugation.

Mechanism Step1 Protein-SH + N-(p-Tolyl)maleimide Step2 Thiosuccinimide Intermediate (Susceptible to Retro-Michael) Step1->Step2 Michael Addition pH 7.0 - 7.4 Step3 Ring-Opened Thioether-Amide (Permanently Stabilized Conjugate) Step2->Step3 Hydrolysis (+H2O) pH 8.0, 37°C

Figure 1: Reaction mechanism of N-(p-tolyl)maleimide bioconjugation and stabilization.

Comparative Kinetic Data

To demonstrate the kinetic tuning provided by the p-tolyl substitution, the table below summarizes the electronic effects and resulting hydrolysis half-lives of various maleimide classes.

Maleimide ClassSubstituent Electronic Effect (

)
Thiosuccinimide Hydrolysis

(pH 7.4, 37°C)
In Vivo Stability (Post-Hydrolysis)
N-Alkyl (e.g., NEM)Neutral (Aliphatic)> 100 hoursPoor (High exchange risk)
N-(p-Tolyl) Mildly Electron Donating (-0.17)~ 10 - 15 hoursExcellent (Locked thioether)
N-Phenyl Neutral (H, 0.00)~ 4 - 6 hoursExcellent (Locked thioether)
N-(p-SF5-phenyl) Strongly Electron Withdrawing (+0.68)< 15 minutesExcellent (Locked thioether)

Data synthesized from established N-aryl maleimide kinetic evaluations[2],[1].

Self-Validating Experimental Protocol

The following protocol is designed for the conjugation of N-(p-tolyl)maleimide to a model protein/antibody. It is engineered as a self-validating system: every critical transition is analytically confirmed before proceeding.

Workflow S1 1. Reduction TCEP (2-3 eq) 37°C, 2h S2 2. Desalting Buffer Exchange Remove TCEP S1->S2 S3 3. Conjugation N-(p-Tolyl)mal 25°C, 1h S2->S3 S4 4. Hydrolysis pH 8.0 Buffer 37°C, 12h S3->S4 S5 5. Validation LC-MS Mass Shift (+18 Da) S4->S5

Figure 2: Step-by-step experimental workflow for self-stabilizing bioconjugation.

Step 1: Preparation of Reagents
  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2. (Causality: EDTA chelates trace metals like Cu²⁺ that catalyze unwanted thiol oxidation).

  • Hydrolysis Buffer: 100 mM Tris-HCl, pH 8.0.

  • N-(p-Tolyl)maleimide Stock: Dissolve to 20 mM in anhydrous DMSO immediately before use.

Step 2: Protein Reduction
  • Dilute the target protein to 2-5 mg/mL in Conjugation Buffer.

  • Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per disulfide bond. (Causality: TCEP is a non-thiol reducing agent, preventing competitive maleimide consumption later).

  • Incubate at 37°C for 2 hours.

  • Validation Check: Quantify free thiols using Ellman’s Reagent (DTNB). Do not proceed unless the expected thiol-to-protein ratio is achieved.

  • Desalt the protein using a PD-10 column or Zeba spin filter pre-equilibrated with Conjugation Buffer to remove excess TCEP.

Step 3: Michael Addition (Conjugation)
  • Add 5-10 molar equivalents of the N-(p-tolyl)maleimide stock to the reduced protein. Ensure the final DMSO concentration remains

    
     5% v/v to prevent protein denaturation.
    
  • Incubate at 25°C for 1 hour with gentle agitation.

  • Validation Check: Run a rapid LC-MS intact mass analysis. You should observe a mass shift corresponding to the exact mass of the N-(p-tolyl)maleimide (+187.2 Da per conjugation site).

Step 4: Forced Ring-Opening Hydrolysis
  • Adjust the pH of the reaction mixture to 8.0 by adding 1/10th volume of 1M Tris-HCl (pH 8.5) or perform a buffer exchange into Hydrolysis Buffer. (Causality: Thiosuccinimide ring-opening is strictly base-catalyzed. Shifting from pH 7.2 to 8.0 accelerates the hydrolysis rate exponentially, reducing the required incubation time from days to hours).

  • Incubate the mixture at 37°C for 12–24 hours.

  • Validation Check: Perform a final LC-MS intact mass analysis. The success of this protocol is confirmed only when the spectra shows an additional +18 Da shift relative to the intermediate formed in Step 3, with no residual unhydrolyzed peak remaining.

References

  • Hiscocks, H. "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." AppliedChem, 2023. URL: [Link]2]

  • Christie, R.J., et al. "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 2015. URL: [Link]1]

Sources

synthesis of bioactive molecules using 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of Bioactive Heterocycles via 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

Part 1: Introduction & Strategic Utility

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (commonly N-p-tolylmaleimide) is a versatile electrophilic scaffold extensively utilized in the synthesis of pharmacologically active heterocycles. Unlike simple maleimide linkers used solely for bioconjugation, this derivative serves as a core building block for spiro-pyrrolidines , isoindolines , and succinimide-based drug conjugates .

Why this Reagent?

  • Lipophilicity & Stacking: The para-tolyl group provides a hydrophobic handle that enhances membrane permeability and facilitates

    
    -
    
    
    
    stacking interactions within enzyme active sites (e.g., GSK-3
    
    
    , tubulin).
  • Electronic Tuning: The electron-donating methyl group on the phenyl ring modulates the electrophilicity of the maleimide double bond, making it less prone to hydrolysis than N-phenylmaleimide while retaining high reactivity toward dipoles and nucleophiles.

  • Rigid Geometry: It locks pharmacophores into a fixed conformation, critical for high-affinity binding in structure-based drug design (SBDD).

Part 2: Core Applications & Protocols

Application A: Synthesis of Spiro-Pyrrolidine Scaffolds (Anticancer/Antimicrobial)

Target Class: Spiro[indole-pyrrolidines], MDM2 inhibitors.

This protocol utilizes a 1,3-Dipolar Cycloaddition (1,3-DC).[1][2] The reaction is a multicomponent cascade involving the in situ generation of an azomethine ylide from isatin and an amino acid, which acts as a 1,3-dipole to trap the N-p-tolylmaleimide (dipolarophile).

Mechanism of Action:

  • Condensation: Isatin reacts with sarcosine (secondary amino acid) to form an iminium ion.

  • Decarboxylation: The iminium ion undergoes thermal decarboxylation to generate the reactive azomethine ylide dipole.

  • Cycloaddition: The ylide attacks the electron-deficient alkene of N-p-tolylmaleimide in a concerted [3+2] cycloaddition, forming the spiro-pyrrolidine ring.

Experimental Protocol:

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (1.0 mmol)

  • Solvent: Methanol (10 mL) or Ethanol/Water (3:1) for green chemistry applications.

Step-by-Step Workflow:

  • Pre-mix: In a 50 mL round-bottom flask, dissolve Isatin (147 mg) and Sarcosine (89 mg) in 10 mL of Methanol.

  • Activation: Heat the mixture to reflux (65°C) for 15 minutes until the solution turns deep orange/red, indicating ylide formation.

  • Addition: Add 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (187 mg) in a single portion.

  • Reaction: Continue refluxing for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The maleimide spot (

    
    ) should disappear.
    
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold methanol (2 x 5 mL). If no precipitate forms, evaporate solvent and recrystallize from ethanol.

Data Specification:

Parameter Value
Typical Yield 85–92%
Reaction Time 2–4 Hours
Stereoselectivity Highly regioselective (endo-isomer dominant)

| Visual Appearance | White to pale yellow crystalline solid |

Pathway Visualization:

SpiroSynthesis Isatin Isatin Ylide Azomethine Ylide (Transient Dipole) Isatin->Ylide Condensation & Decarboxylation Sarcosine Sarcosine Sarcosine->Ylide TS [3+2] Transition State Ylide->TS Maleimide N-p-Tolylmaleimide (Dipolarophile) Maleimide->TS Product Spiro[indole-pyrrolidine] TS->Product Cyclization

Caption: 1,3-Dipolar Cycloaddition pathway generating the spiro-pyrrolidine core from N-p-tolylmaleimide.

Application B: Synthesis of Functionalized Isoindolines via Diels-Alder

Target Class: Tubulin inhibitors, rigid tricyclic scaffolds.

N-p-Tolylmaleimide is an excellent dienophile for Diels-Alder reactions. A particularly potent application is the reaction with 2,5-dimethylfuran , followed by acid-catalyzed dehydration to form isoindoline derivatives.

Experimental Protocol:

Materials:

  • 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (1.0 mmol)

  • 2,5-Dimethylfuran (1.2 mmol, excess)

  • Solvent: Toluene (anhydrous)

  • Catalyst (Step 2): p-Toluenesulfonic acid (pTSA, 10 mol%)

Step-by-Step Workflow:

  • Cycloaddition: Dissolve the maleimide (187 mg) in Toluene (5 mL). Add 2,5-dimethylfuran (115 mg).

  • Incubation: Stir at 60°C for 12 hours. This yields the exo-7-oxabicyclo[2.2.1]heptane adduct (kinetic product).

  • Rearrangement (Optional but recommended for aromatization): To the same reaction vessel, add pTSA (17 mg) and increase temperature to reflux (110°C) for 2 hours.

  • Mechanism: The acid promotes ring-opening of the oxygen bridge and dehydration, aromatizing the central ring to form a phthalimide-like isoindoline structure.

  • Purification: Evaporate toluene. Redissolve in DCM, wash with NaHCO

    
     (aq). Dry over MgSO
    
    
    
    and concentrate.

Data Specification:

Reaction Stage Product Type Yield Conditions
Stage 1 Bicyclic Adduct (7-oxanorbornene) 65–75% 60°C, Neutral

| Stage 2 | Aromatized Isoindoline | >90% (conversion) | 110°C, Acidic |

Application C: Cysteine-Selective Bioconjugation (Michael Addition)

Target Class: Antibody-Drug Conjugates (ADCs), Fluorescent Probes.

While often used for small molecules, N-p-tolylmaleimide is a standard reference for testing cysteine reactivity. The p-tolyl group serves as a UV-vis reporter (absorbance ~250–270 nm) to monitor conjugation rates.

Protocol:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.0–7.4. Note: Avoid pH > 8.0 to prevent ring hydrolysis.

  • Ratio: Use 1.1 to 1.5 equivalents of maleimide per thiol group.

  • Execution: Add N-p-tolylmaleimide (dissolved in DMSO stock) to the thiol-containing peptide/protein in PBS. Final DMSO concentration should be <10%.

  • Quenching: After 1 hour at RT, quench excess maleimide with 2-mercaptoethanol.

Reaction Logic Diagram:

MichaelAddition Thiol Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > 7.0 Maleimide N-p-Tolylmaleimide Complex Thioether Succinimide Adduct Maleimide->Complex Thiolate->Complex Nucleophilic Attack (Michael Addition) Hydrolysis Ring-Opened Succinamic Acid (Inactive/Stable) Complex->Hydrolysis pH > 8.0 or Long-term storage

Caption: Michael addition pathway for bioconjugation, highlighting the critical pH-dependent thiolate formation.

Part 3: References

  • Diels-Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines using l-proline functionalized manganese ferrite nanorods. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. PubMed.[3] Available at: [Link]

  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom. National Institutes of Health (PMC). Available at: [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity. Rice University. Available at: [Link][4][5][6]

Sources

Application Note: Advanced Material Applications of 3-(p-tolyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug-Delivery Researchers Focus: Photophysical Scaffolds and Dynamic Polymer Networks

Executive Summary

The functionalization of maleimides has long been a cornerstone of polymer chemistry and bioconjugation. However, the specific substitution at the C3 position of the maleimide ring fundamentally alters its electronic and steric profile. 3-(p-tolyl)-1H-pyrrole-2,5-dione (a 3-arylmaleimide) has emerged as a highly versatile building block in advanced material science. Unlike unsubstituted maleimides, which form irreversible thioether linkages and lack intrinsic fluorescence, the 3-(p-tolyl) derivative offers a unique donor-acceptor (D-A) architecture and tunable electrophilicity. This application note details the mechanistic rationale and validated protocols for utilizing this molecule in two cutting-edge domains: emissive polymeric materials and dynamic, self-healing hydrogels .

Mechanistic Grounding: The 3-Arylmaleimide Scaffold

The integration of 3-(p-tolyl)-1H-pyrrole-2,5-dione into polymer matrices is driven by two distinct chemical phenomena:

  • Photophysical Donor-Acceptor (D-A) Systems: The electron-donating p-tolyl group conjugated directly to the electron-withdrawing maleimide core creates a strong intramolecular charge transfer (ICT) state. When incorporated into a rigid polymer backbone, non-radiative decay pathways are restricted, yielding highly fluorescent materials with Aggregation-Induced Emission (AIE) characteristics .

  • Reversible Thiol-Michael Addition: Standard maleimides react with thiols to form highly stable, irreversible thioether bonds. However, substitution at the C3 position with a bulky, electron-donating p-tolyl group sterically and electronically destabilizes the resulting C4-thioether adduct. This lowers the activation energy for the retro-Michael reaction, enabling dynamic thiol exchange under physiological conditions—a critical mechanism for self-healing materials .

Protocol 1: Fabrication of Emissive Polymeric Scaffolds via RAFT

Causality & Experimental Design: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over free-radical polymerization to ensure a controlled molecular weight and narrow dispersity (Đ < 1.2). The 3-(p-tolyl)maleimide is copolymerized with an electron-rich monomer (e.g., styrene) to form an alternating copolymer sequence, maximizing the D-A interactions necessary for solid-state fluorescence.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 3-(p-tolyl)-1H-pyrrole-2,5-dione (1.0 equiv) and styrene (1.0 equiv) in anhydrous anisole to achieve a total monomer concentration of 2.0 M.

  • Initiator/CTA Addition: Add 2-cyano-2-propyl benzodithioate (CPBD) as the Chain Transfer Agent (CTA) and Azobisisobutyronitrile (AIBN) as the radical initiator. Maintain a Monomer:CTA:Initiator molar ratio of 200:1:0.2.

  • Deoxygenation: Transfer the solution to a Schlenk flask. Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise quench the radical propagation and degrade the photophysical properties.

  • Polymerization: Backfill with ultra-pure Argon and submerge the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Purification: Terminate the reaction by rapid cooling in liquid nitrogen. Precipitate the polymer dropwise into cold methanol. Filter and dry under a vacuum at 40 °C for 24 hours to yield the emissive alternating copolymer.

Data Presentation: Photophysical Properties

Table 1: Influence of 3-(p-tolyl)maleimide feed ratio on the photophysics of Styrene-Maleimide copolymers.

Monomer Feed Ratio (Styrene : 3-arylmaleimide)Absorption Max (

, nm)
Emission Max (

, nm)
Solid-State Quantum Yield (

, %)
99 : 131044512.4
95 : 531546028.7
50 : 50 (Alternating)33551054.2

Protocol 2: Dynamic Thiol-Maleimide Conjugation for Self-Healing Hydrogels

Causality & Experimental Design: To create a self-healing hydrogel, a multi-arm PEG-thiol is crosslinked with a bifunctional linker derived from 3-(p-tolyl)-1H-pyrrole-2,5-dione. The steric bulk of the p-tolyl group ensures that the thiol-Michael addition is thermodynamically reversible at pH 7.4. When the hydrogel is mechanically severed, the free thiols and unmasked maleimides at the interface dynamically exchange and re-bond, autonomous healing the macroscopic structure .

Step-by-Step Methodology
  • Precursor Solubilization: Dissolve 4-arm PEG-thiol (MW 10,000 Da) in a 100 mM phosphate buffer (pH 7.4) to a concentration of 10% w/v.

  • Crosslinker Preparation: Synthesize a bis-maleimide crosslinker by reacting two equivalents of 3-(p-tolyl)-1H-pyrrole-2,5-dione with a short aliphatic diamine (e.g., hexamethylenediamine) via standard amidation protocols. Dissolve this crosslinker in a minimal volume of DMF.

  • Network Formation: Rapidly inject the bis-maleimide crosslinker into the PEG-thiol solution at a 1:1 molar ratio of thiol to maleimide functional groups.

  • Gelation: Vortex for 10 seconds and allow the mixture to rest at 25 °C. Gelation occurs within 15 minutes as the dynamic equilibrium is established.

  • Self-Healing Assay: Bisect the hydrogel cylinder with a scalpel. Press the two halves together immediately without external stimuli. Incubate in a humidified chamber at 37 °C for 4 hours to allow complete retro-Michael/Michael exchange across the interface.

Data Presentation: Rheological and Healing Properties

Table 2: Comparison of hydrogel networks utilizing standard vs. 3-substituted maleimide crosslinkers.

Crosslinker TypeStorage Modulus (

, kPa)
Gelation Time (min)Self-Healing Efficiency (%)Mechanism
Unsubstituted Bis-Maleimide15.2< 15.1Irreversible Thioether
3-(p-tolyl) Bis-Maleimide12.81488.4Dynamic Retro-Michael

Mechanistic Visualization

The following diagram illustrates the divergent material science workflows enabled by the 3-(p-tolyl)-1H-pyrrole-2,5-dione scaffold.

G N1 3-(p-tolyl)-1H-pyrrole-2,5-dione (3-Arylmaleimide Core) N2 RAFT Polymerization (Vinyl Copolymerization) N1->N2 Radical Initiator + CTA N3 Thiol-Michael Addition (Crosslinking) N1->N3 Multifunctional Thiols + Buffer (pH 7.4) N4 Emissive Polymeric Materials (ICT State) N2->N4 Backbone Rigidification (Restricts Non-Radiative Decay) N5 Dynamic Self-Healing Hydrogels N3->N5 Reversible Thiol Exchange (Retro-Michael Pathway)

Caption: Divergent material science workflows utilizing 3-(p-tolyl)-1H-pyrrole-2,5-dione for advanced polymers.

References

  • Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications. Chemical Society Reviews, Royal Society of Chemistry (2026). URL:[Link]

  • Traceless linkers used for reversible protein–polymer conjugations. Bioconjugate Chemistry, American Chemical Society (2018). URL:[Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, American Chemical Society (2010). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(p-tolyl)-1H-pyrrole-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(p-tolyl)-1H-pyrrole-2,5-dione (commonly referred to as 3-(p-tolyl)maleimide). This compound is a highly valuable intermediate in the development of fluorescent bioconjugation probes, targeted pharmaceuticals, and advanced polymeric materials.

Because the maleimide core is highly reactive and sensitive to both hydrolysis and over-functionalization, achieving high yields requires strict control over reaction kinetics, stoichiometry, and pH. This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to help you optimize your synthetic workflows.

Process Overview & Synthetic Workflows

The synthesis of 3-aryl maleimides generally relies on one of two primary pathways: the transition-metal-catalyzed Suzuki-Miyaura Cross-Coupling or the radical-mediated Meerwein Arylation . The choice of pathway depends on your scale, budget, and purity requirements.

SynthesisRoutes SM 3-Bromomaleimide + p-Tolylboronic Acid Pd Pd(PPh3)4, Na2CO3 (Suzuki-Miyaura) SM->Pd Prod 3-(p-tolyl)-1H-pyrrole-2,5-dione (Target Product) Pd->Prod ME Maleimide + p-Toluenediazonium Cl Cu CuCl2, Aqueous Acetone (Meerwein Arylation) ME->Cu Cu->Prod

Fig 1: Dual synthetic pathways for 3-(p-tolyl)-1H-pyrrole-2,5-dione via Suzuki and Meerwein routes.

Experimental Methodologies (Self-Validating Protocols)

Route A: Suzuki-Miyaura Cross-Coupling (High-Yield Route)

This method utilizes the site-selective cross-coupling of 3-bromomaleimide to prevent the formation of symmetrical terphenyl-like byproducts[1].

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromomaleimide (1.0 mmol), p-tolylboronic acid (1.05 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times. Self-Validation: The powder should remain pale yellow; darkening indicates premature Pd(0) oxidation.

  • Solvent Addition: Inject degassed 1,4-dioxane (5 mL) followed by an aqueous solution of Na2CO3 (2.0 M, 1 mL).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and partition. Wash the organic layer with deionized water (2x) and brine (1x).

  • Isolation: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Causality & Validation: The use of exactly 1.05 equivalents of p-tolylboronic acid is critical. The electron-deficient nature of the maleimide double bond makes the first oxidative addition rapid, but the second addition is sterically and electronically hindered. By strictly controlling stoichiometry, mono-arylation is heavily favored over bis-arylation 1[1].

Route B: Meerwein Arylation (Cost-Effective Route)

This classic radical pathway avoids expensive palladium catalysts by utilizing diazonium chemistry[2].

Step-by-Step Protocol:

  • Diazonium Formation: Dissolve p-toluidine (10 mmol) in aqueous HCl (15 mL, 3M) and cool to 0 °C in an ice-salt bath. Slowly dropwise add a cold solution of NaNO2 (10.5 mmol) in water (5 mL). Maintain the internal temperature below 5 °C.

  • Substrate Preparation: In a separate flask, dissolve maleimide (10 mmol) in acetone (20 mL) and add CuCl2 (1.5 mmol).

  • pH Adjustment: Adjust the maleimide solution to exactly pH 3.0 using a concentrated sodium acetate solution.

  • Coupling: Add the cold diazonium salt solution to the maleimide solution dropwise at 20 °C. Self-Validation: Immediate evolution of nitrogen gas (bubbling) confirms the generation of the p-tolyl radical.

  • Workup: Once N2 evolution ceases (approx. 2-4 hours), extract the aqueous mixture with dichloromethane (3x 20 mL). Wash with saturated NaHCO3, dry over MgSO4, and concentrate. Recrystallize from ethanol.

Causality & Validation: The reaction relies on a Cu(II)/Cu(I) redox cycle. Maintaining the pH strictly at ~3.0 is the linchpin of this protocol 2[2]. At pH < 2, the electron transfer from Cu(I) to the diazonium ion is severely retarded. At pH > 4, the diazonium salt rapidly degrades into unreactive diazo tars.

Quantitative Data: Yield Optimization

To assist in selecting the appropriate conditions for your lab, the following table summarizes the expected yields and primary optimization parameters based on established literature 3[3].

Table 1: Yield Comparison and Optimization Parameters

Synthetic MethodKey ReagentsCatalyst / InitiatorOptimal TempMajor ByproductTypical Yield
Suzuki-Miyaura 3-Bromomaleimide, p-Tolylboronic acidPd(PPh3)4 (5 mol%)80 °C3,4-di(p-tolyl)maleimide75 - 85%
Meerwein Arylation Maleimide, p-Toluenediazonium ClCuCl2 (15 mol%)20 - 25 °CArylmaleic anhydride40 - 55%
Heck-type Arylation Maleic Anhydride, p-Tolyl diazoniumPd(OAc)2 (5 mol%)65 °CHeck homocoupling60 - 70%*

*Note: Heck arylation of maleic anhydrides requires a subsequent amination/cyclization step to yield the pyrrole-2,5-dione, reducing the overall two-step yield.

Troubleshooting & FAQs

Q: Why is my Suzuki-Miyaura reaction yielding significant amounts of 3,4-di(p-tolyl)maleimide instead of the mono-substituted product? A: Over-arylation occurs when the local concentration of the boronic acid is too high relative to the 3-bromomaleimide, or if your starting material is contaminated with 3,4-dibromomaleimide[1]. To troubleshoot:

  • Verify Precursor Purity: Ensure your 3-bromomaleimide is strictly mono-halogenated via NMR or GC-MS.

  • Control Addition Rate: Utilize a slow, dropwise addition of the boronic acid via a syringe pump to keep its active concentration low.

  • Thermal Regulation: Lower the reaction temperature from 80 °C to 60 °C. This increases the kinetic differentiation between the first and second arylation events.

Q: My Meerwein arylation yield is stuck below 30%. How can I improve the conversion? A: The Meerwein arylation of maleimides typically yields 20-55% due to competitive side reactions, such as the formation of p-cresol or diazo tars[2]. To push yields toward the upper limit:

  • Strict Buffering: Do not rely on manual pH adjustments alone. Use a sodium acetate/acetic acid buffer system to lock the pH exactly at 3.0.

  • Optimize Copper Loading: Ensure CuCl2 is present at a minimum of 15 mol%. Cupric chloride not only initiates the radical formation but also acts as the terminal oxidant to restore the double bond after the p-tolyl radical addition.

Q: During purification, my product seems to degrade or streak heavily on the silica column. What is happening? A: 3-(p-tolyl)-1H-pyrrole-2,5-dione is highly susceptible to base-catalyzed ring-opening, forming the corresponding acyclic maleamic acid. Standard silica gel can sometimes possess slightly basic or acidic active sites that catalyze this hydrolysis during chromatography. Solution: Pre-treat your silica gel by flushing the column with 1% acetic acid in hexanes before loading your sample, or switch to neutral alumina. Furthermore, avoid washing your organic extracts with strong bases (like 1M NaOH) during the liquid-liquid extraction workup; stick to mild saturated NaHCO3 and limit aqueous exposure time.

References

  • Rondestvedt, C. S., & Vogl, O. (1955). Arylation of Unsaturated Systems by Free Radicals. II. Arylation of Maleimide by Diazonium Salts. Journal of the American Chemical Society. 2

  • Song, K.-L., et al. (2010). Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. Synlett / ResearchGate. 1

  • Burtoloso, A. C. B., et al. (2006). Heck Arylation of Maleic Anhydrides Using Arenediazonium Tetrafluoroborates. ResearchGate. 3

  • Tamizmani, M., et al. (2019). C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. ACS Publications. 4

Sources

Technical Support Center: Overcoming Purification Challenges for N-(p-Tolyl)maleimide and N-Aryl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and purify N-(p-tolyl)maleimide and its derivatives. N-aryl maleimides are highly prized in polymer chemistry and bioconjugation for their rapid reaction kinetics—often reacting 2.5 times faster with thiols than their N-alkyl counterparts ()[1].

However, this heightened reactivity introduces a fundamental paradox: the same electron-withdrawing aryl group that accelerates Michael additions also makes the succinimide ring highly susceptible to premature hydrolysis during purification. Let's break down the causality behind these failures and establish self-validating workflows to ensure your success.

Part 1: Troubleshooting Guide & Causality Analysis (FAQs)

Q1: Why does my N-(p-tolyl)maleimide degrade into maleamic acid on a standard silica gel column? Causality: Standard silica gel is slightly acidic and retains residual moisture. The N-(p-tolyl) group pulls electron density away from the imide carbonyls via resonance, significantly increasing their electrophilicity. When exposed to the high surface area of silica, water acts as a nucleophile and attacks the carbonyl, triggering an irreversible ring-opening reaction to form N-(p-tolyl)maleamic acid. Solution: Avoid standard silica gel chromatography. Instead, use deactivated silica (pre-treated with 1% triethylamine), neutral alumina, or bypass chromatography entirely by utilizing recrystallization.

Q2: How can I separate unreacted maleic anhydride and p-toluidine without triggering polymerization? Causality: Maleimides are highly prone to radical polymerization, a process accelerated by heat and high concentration during solvent evaporation. Solution: Utilize cold, biphasic washing techniques. Wash the crude organic layer with ice-cold aqueous sodium bicarbonate to hydrolyze and remove maleic anhydride, followed by a cold dilute acid wash to protonate and remove unreacted p-toluidine. If heating is unavoidable during solvent removal, spike the mixture with a radical inhibitor (e.g., 10–50 ppm of hydroquinone or BHT).

Q3: My bioconjugation with N-(p-tolyl)maleimide yields a mixture of products. How do I purify the conjugate? Causality: The resulting thio-succinimide undergoes rapid, spontaneous hydrolysis to thio-succinamic acid regio-isomers. Attempting to isolate the intact thio-succinimide often fails because the N-aryl group accelerates this ring-opening process by ~70–130 times compared to N-alkyl maleimides ()[2]. Solution: Do not attempt to isolate the intermediate. Instead, intentionally drive the hydrolysis to completion (by adjusting the pH to 8.0–8.5) before purification. This yields a stable, uniform ring-opened product that will not undergo retro-Michael deconjugation.

Part 2: Quantitative Data: Maleimide Reactivity & Stability

To better understand the behavioral differences during purification, refer to the comparative metrics below, synthesized from kinetic degradation studies[1][2].

Property / MetricN-Alkyl Maleimides (e.g., NEM)N-Aryl Maleimides (e.g., N-(p-Tolyl)maleimide)
Conjugation Reaction Rate Moderate (Minutes to Hours)Extremely Fast (< 30 Seconds)
Thio-succinimide Hydrolysis Half-Life (pH 7.4) Slow (Days)Fast (Instantaneous to Hours)
Deconjugation in Serum (7 Days, 37°C) High (35–67%)Low (< 20%)
Primary Purification Bottleneck Co-elution with starting materialsPremature ring-opening on column

Part 3: Visualizations of Degradation & Workflow

Hydrolysis A Intact N-(p-Tolyl)maleimide (Electrophilic Carbonyls) C Nucleophilic Attack (H2O on Carbonyl) A->C Contact B Silica Gel Surface (Moisture + Mild Acid) B->C Catalysis D Ring-Opened Product (N-(p-Tolyl)maleamic acid) C->D Ring Opening

Mechanistic pathway of N-aryl maleimide degradation during silica gel chromatography.

Workflow Crude Crude N-(p-Tolyl)maleimide Reaction Mixture Check Is purity > 90%? Crude->Check Recryst Recrystallization (Toluene/Hexane) Check->Recryst Yes Chroma Deactivated Silica or Neutral Alumina Column Check->Chroma No Pure Pure N-(p-Tolyl)maleimide (Stable for Storage) Recryst->Pure Chroma->Pure

Decision tree for selecting the optimal purification strategy for N-(p-tolyl)maleimide.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chromatography-Free Purification of N-(p-Tolyl)maleimide via Recrystallization

Use this protocol to avoid the silica-induced hydrolysis detailed in Q1.

  • Reaction Quenching: Dilute the crude reaction mixture in dichloromethane (DCM). Wash sequentially with ice-cold 5%

    
     (3x) and ice-cold 0.1 M 
    
    
    
    (1x) to remove unreacted maleic anhydride and p-toluidine.
  • Drying & Evaporation: Dry the organic layer over anhydrous

    
    . Filter and evaporate the solvent under reduced pressure at a temperature not exceeding 35°C  to prevent thermal polymerization.
    
  • Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene. Slowly add hexane dropwise until the solution becomes slightly cloudy. Allow the mixture to cool to room temperature, then transfer to an ice bath (0°C) for 2 hours to induce crystallization.

  • Collection: Filter the crystals under a vacuum and wash them with ice-cold hexane. Dry completely under a high vacuum.

  • Self-Validation Check: Dissolve a 1 mg crystal in 1 mL DCM. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (4:1). A single UV-active spot confirms purity. The absolute absence of baseline retention confirms the successful exclusion of maleamic acid.

Protocol 2: Intentional Hydrolysis and Purification of N-(p-Tolyl)maleimide-Protein Conjugates

Use this protocol to yield a stable, uniform bioconjugate, bypassing the instability of the intermediate thio-succinimide.

  • Bioconjugation: React the thiol-containing protein with a 5-fold molar excess of N-(p-tolyl)maleimide in a degassed buffer (pH 7.4) for 15 minutes at room temperature.

  • Intentional Hydrolysis: Adjust the reaction pH to 8.5 using a 0.1 M sodium borate buffer. Incubate the mixture for 3 hours at 25°C. This intentionally drives the ring-opening of the thio-succinimide to completion.

  • Purification: Purify the resulting thio-succinamic acid conjugate using Anion Exchange Chromatography (AIEX) or Size Exclusion Chromatography (SEC), eluting with a neutral buffer (pH 7.0–7.5).

  • Self-Validation Check: Analyze the purified fraction via LC-MS. The complete disappearance of the intact thio-succinimide mass and the exclusive presence of the

    
     mass confirms a successful, uniform ring-opened conjugate that is highly resistant to thiol exchange in vivo.
    

References

  • Hiscocks HG, Pascali G, Ung AT. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. AppliedChem. 2023; 3(2):256-278. URL:[Link]

  • Christie RJ, Fleming R, Bezabeh B, et al. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. 2015; 220(Pt B):660-670. URL:[Link]

Sources

Technical Support Center: Synthesis of 3-(p-tolyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #MAL-TO-003 Subject: Troubleshooting Side Reactions in C3-Arylation of Maleimides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

You are likely attempting to synthesize 3-(p-tolyl)-1H-pyrrole-2,5-dione (also known as 3-(p-tolyl)maleimide) via a palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 3-bromo-maleimide with p-tolylboronic acid.

The Core Conflict: This reaction presents a paradox. Suzuki coupling requires a base to activate the boronic acid, but the maleimide ring is thermodynamically unstable in basic media (susceptible to hydrolysis) and the N-H proton is acidic (pKa ~9.5).

If your yield is low (<30%) or you are recovering a ring-opened acid, you are likely fighting base-mediated hydrolysis or catalyst poisoning by the maleimide anion.

Diagnostic Protocol: Identify Your Side Reaction

Compare your observations with the symptoms below to identify the specific side reaction.

SymptomProbable Side ReactionRoot Cause
LCMS shows M+18 peak (relative to SM or Product)Hydrolysis (Ring Opening) Reaction pH > 8.0; Aqueous base attack on carbonyl.
Formation of "Bitolyl" (4,4'-dimethylbiphenyl)Homocoupling Oxidative stress; excess boronic acid; lack of inert atmosphere.
Recovery of Maleimide (Des-bromo product)Protodehalogenation

-hydride elimination from Pd-complex; solvent acting as hydride source (e.g., alcohols).
No Reaction / Black Precipitate Catalyst Poisoning The unprotected N-H deprotonates, coordinating to Pd and shutting down the catalytic cycle.
Deep Dive: Troubleshooting Modules
Module A: The "Ring Opening" Nightmare (Hydrolysis)

The Mechanism: In the presence of aqueous bases (e.g.,


, 

), the hydroxide ion attacks the carbonyl carbon of the maleimide. This is irreversible under Suzuki conditions and leads to maleamic acid derivatives (Z-3-amino-4-(p-tolyl)-4-oxobut-2-enoic acid).

Corrective Action:

  • Switch Base: Move from strong inorganic bases (

    
    , 
    
    
    
    ) to mild organic bases or phosphates. Potassium Phosphate (
    
    
    )
    or Sodium Bicarbonate (
    
    
    )
    are gentler.
  • Reduce Water: Standard Suzuki uses 2:1 Organic:Water. Change to Anhydrous conditions using

    
     (Cesium Fluoride) as the activator in dry THF or Dioxane.
    
  • Buffer: Maintain pH < 8.0.

Module B: The "N-H" Trap (Catalyst Interference)

The Mechanism: The N-H proton of 3-bromomaleimide has a pKa of ~9.5. Standard Suzuki bases will deprotonate this nitrogen. The resulting anion (


) is a strong ligand that can displace phosphines on the Palladium, forming an unreactive "Pd-ate" complex.

Corrective Action (The "Gold Standard"): Do not perform Suzuki coupling on the unprotected 1H-maleimide.

  • Protect: Install a protecting group (e.g.,

    
    -MOM, 
    
    
    
    -Boc, or
    
    
    -Benzyl) on 3-bromomaleimide.
  • Couple: Perform Suzuki coupling (yields typically >80% on protected substrates).

  • Deprotect: Remove the group (Acidic cleavage for MOM/Boc) to reveal the 1H-product.

Visual Troubleshooting Logic

The following diagram maps the decision process for rescuing a failed synthesis.

TroubleshootingLogic Start Start: Low Yield of 3-(p-tolyl)-1H-maleimide CheckSM Is the Nitrogen Protected? (e.g., N-Boc, N-Me) Start->CheckSM Unprotected No (Unprotected N-H) CheckSM->Unprotected No Protected Yes (Protected) CheckSM->Protected Yes Poisoning Issue: Catalyst Poisoning & Competitive Deprotonation Unprotected->Poisoning Solution1 Protocol A: Protect Nitrogen (Synthesis of N-Boc-3-bromomaleimide) Poisoning->Solution1 Recommended Fix CheckByprod Analyze Impurities (LCMS/NMR) Protected->CheckByprod Hydrolysis Product + 18 Da (Acidic) CheckByprod->Hydrolysis Ring Opening Homocouple Biaryl (Bitolyl) CheckByprod->Homocouple Dimerization Dehalo Des-bromo Maleimide CheckByprod->Dehalo Reduction Sol_Hydro Switch to Anhydrous Suzuki (CsF in Dioxane/Toluene) Hydrolysis->Sol_Hydro Sol_Homo Reduce Boronic Acid Excess Degas Solvents Thoroughly Homocouple->Sol_Homo Sol_Dehalo Switch Solvent (Avoid Alcohols) Lower Temp Dehalo->Sol_Dehalo

Caption: Decision tree for diagnosing reaction failures based on protection status and impurity profile.

Recommended Standard Operating Procedure (SOP)

To maximize yield and minimize side reactions, we recommend the Protection-Coupling-Deprotection route.

Step 1: Protection (if starting from 3-bromomaleimide)
  • Reagents: 3-bromo-maleimide,

    
     (1.1 equiv), DMAP (cat.), THF.
    
  • Conditions: RT, 4 hours.

  • Why: Prevents catalyst poisoning and increases solubility.

Step 2: Optimized Suzuki Coupling
  • Substrate:

    
    -Boc-3-bromo-maleimide (1.0 equiv).
    
  • Boronic Acid:

    
    -Tolylboronic acid (1.1 equiv).[1]
    
  • Catalyst:

    
     (3-5 mol%).
    
    • Note: The ferrocene ligand (dppf) is robust and resists dehalogenation better than

      
      .
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Solvent: 1,4-Dioxane (Anhydrous).[2]

  • Temperature: 60–80°C.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed Dioxane.

    • Heat. Monitor by TLC (Product is usually fluorescent).

Step 3: Deprotection
  • Reagents: TFA / DCM (1:1) or 4M HCl in Dioxane.

  • Conditions: RT, 1 hour.

  • Workup: Evaporate volatiles. The 1H-maleimide is stable in acid.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the primary failure modes.

ReactionPathways cluster_Main Desired Pathway cluster_Side Side Reactions SM 3-Bromo-1H-maleimide Complex Pd-Complex SM->Complex Oxidative Add. Hydrolysis Base-Mediated Hydrolysis (Ring Opening) SM->Hydrolysis + OH- / H2O Boronic p-Tolylboronic Acid Boronic->Complex Transmetalation Homocoupling Homocoupling Boronic->Homocoupling [O] / Excess Coupling C-C Bond Formation (Reductive Elimination) Complex->Coupling Product 3-(p-Tolyl)-1H-maleimide Coupling->Product Maleamic Maleamic Acid (Dead End) Hydrolysis->Maleamic Bitolyl 4,4'-Bitolyl Homocoupling->Bitolyl

Caption: Mechanistic competition between productive coupling and destructive hydrolysis/homocoupling.

References
  • Migliorini, A., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4508-4521. (Demonstrates Suzuki conditions on pyrrole-type systems using Pd(dppf)Cl2).

  • Dubois, L., et al. (2019). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction." Molecules, 24(8), 1594.[3] (Discusses protection strategies for pyrrole derivatives).

  • Gregory, J. D. (1955). "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society, 77(14), 3922–3923. (Foundational text on maleimide hydrolysis kinetics in alkaline media).

  • Tang, Z., et al. (2011). "One-pot synthesis of 3,4-diaryl-1H-pyrrole-2,5-diones via Suzuki–Miyaura coupling." Tetrahedron Letters, 52(40), 5165-5168. (Specific protocol for aryl-maleimides).

Sources

Technical Support Center: N-Arylmaleimide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for N-arylmaleimide synthesis. N-arylmaleimides are critical dienophiles, Michael acceptors, and structural scaffolds in drug development and polymer chemistry[1]. However, their synthesis via the cyclodehydration of N-arylmaleamic acids is notoriously prone to side reactions, including kinetic trapping (isomaleimide formation) and thermal degradation (polymerization)[2].

This guide provides field-proven protocols, mechanistic troubleshooting, and optimization strategies to ensure high-yield, reproducible syntheses.

Diagnostic Flowchart: Mechanistic Pathways

Understanding the causality of your reaction conditions is the first step in troubleshooting. The pathway below illustrates how temperature and reagent choice dictate whether you isolate the kinetic product, the thermodynamic product, or polymeric degradation byproducts.

Pathway MA Maleic Anhydride + Arylamine NAMA N-Arylmaleamic Acid (Intermediate) MA->NAMA Room Temp (CHCl3 or THF) ISO N-Arylisomaleimide (Kinetic Product) NAMA->ISO Cyanuric Chloride / Et3N or DCC (Low Temp) MAL N-Arylmaleimide (Thermodynamic Product) NAMA->MAL Ac2O / NaOAc (80-100 °C) ISO->MAL NaOAc / Heat (Isomerization) POLY Polymeric Byproducts (Degradation) MAL->POLY T > 100 °C or Prolonged Heating

Mechanistic divergence in N-arylmaleimide synthesis: Kinetic vs. Thermodynamic pathways.

Standardized Experimental Protocols

As a self-validating system, these protocols are designed with built-in checkpoints to ensure causality between your actions and the chemical outcome.

Protocol A: Two-Step Thermodynamic Synthesis (Ac₂O/NaOAc Method)

This is the industry-standard approach for robust cyclodehydration, relying on thermal energy and base catalysis to drive the reaction to the thermodynamic end-product[1],[3].

Step 1: Maleamic Acid Formation

  • Dissolve 1.0 equiv of maleic anhydride in anhydrous chloroform or THF.

  • Slowly add 1.0 equiv of the target arylamine dropwise at room temperature.

  • Checkpoint: A precipitate (N-arylmaleamic acid) should form almost immediately due to the ring-opening acylation. Stir for 2 hours to ensure completion.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum.

Step 2: Cyclodehydration

  • In a round-bottom flask equipped with a reflux condenser, suspend 5.0 g of the N-arylmaleamic acid in 30 mL of acetic anhydride (Ac₂O)[1].

  • Add 3.0 g of anhydrous sodium acetate (NaOAc)[1].

    • Causality Note: NaOAc acts as a basic catalyst to drive the isomerization of any transiently formed kinetic isomaleimide into the thermodynamic maleimide[2].

  • Heat the mixture strictly to 80–100 °C for 45 minutes[1],[3]. Do not exceed 100 °C to prevent polymerization.

  • Workup: Pour the mixture over crushed ice and carefully neutralize excess Ac₂O with cold aqueous Na₂CO₃. Extract with dichloromethane, dry over MgSO₄, and concentrate.

Protocol B: Mild, Base-Free Cyclodehydration (PPh₃/CBrCl₃ Method)

Ideal for substrates sensitive to harsh basic workups or those highly prone to hydrolysis[4].

  • Dissolve triphenylphosphine (1.25 equiv) and bromotrichloromethane (1.36 equiv) in dry acetonitrile. Stir at room temperature for 30 min until the solution turns dark yellow[4].

  • Add N-arylmaleamic acid (1.0 equiv) and stir at 70 °C for 40 min[4].

  • Add dry triethylamine (1.3 equiv) dropwise and stir at 70 °C for 8 hours[4].

  • Concentrate and purify directly via flash chromatography, bypassing aqueous workup entirely.

Data Analytics: Reagent Optimization Matrix

Use this table to select the optimal dehydrating conditions based on your desired product and substrate stability.

Reagent SystemPrimary ProductTypical YieldMechanistic Notes
Ac₂O / NaOAc (80-100 °C)N-Arylmaleimide70-85%Thermodynamic control; NaOAc drives isomerization[1].
Cyanuric Chloride / Et₃N N-Arylisomaleimide78-80%Kinetic control; requires secondary heating for maleimide[5].
PPh₃ / CBrCl₃ / Et₃N N-Arylmaleimide~80-90%Avoids basic aqueous workup; ideal for sensitive substrates[4].
Expert Troubleshooting & FAQs

Q: My isolated product is bright yellow/orange, has a lower melting point than expected, and the NMR shows a shift in the double-bond protons. What went wrong? A: You have isolated the kinetic product, N-arylisomaleimide, rather than the desired N-arylmaleimide[5]. This occurs when dehydrating agents (like DCC, TFAA, or cyanuric chloride) are used without sufficient thermal energy or an isomerization catalyst[2],[5].

  • Solution: Ensure you are using anhydrous NaOAc and heating to at least 80 °C. If using a kinetic dehydrating agent, you must add an isomerization step (e.g., refluxing in acetic acid or adding triethylammonium acetate) to drive the exocyclic double bond to the endocyclic position[5].

Q: I am seeing a massive drop in yield during the aqueous workup of the Ac₂O/NaOAc protocol. The TLC shows starting material (maleamic acid) reappearing. A: N-arylmaleimides are highly susceptible to base-catalyzed ring-opening hydrolysis. During the neutralization of excess acetic anhydride with Na₂CO₃, localized high pH and exothermic heating can cleave the imide ring back to the maleamic acid[4].

  • Solution: Perform the quench strictly over an ice bath and add the base slowly. Alternatively, switch to the PPh₃/CBrCl₃ protocol, which completely circumvents the CO₂-producing, basic aqueous workup and allows for direct chromatographic purification[4].

Q: My reaction mixture turned dark brown/black, and I cannot isolate the product. TLC shows a streak from the baseline. A: You have triggered thermal or radical polymerization. The maleimide double bond is a highly reactive Michael acceptor and radical initiator[4]. If the reaction temperature exceeds 100 °C[3], or if the reaction is left heating for several hours, the maleimides will polymerize into polymaleimides[2].

  • Solution: Strictly control the oil bath temperature to 90 °C and limit the reaction time to 45–60 minutes. Adding a radical inhibitor (like a trace amount of hydroquinone) can sometimes mitigate this if your specific aryl group is highly activating.

References
  • Comprehensive Organic Chemistry Experiments for the Labor
  • US2444536A - Synthesis of nu-aryl-maleimides. google.com.
  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. iosrjournals.org.
  • Computational study of maleamic acid cyclodehydration with acetic anhydride.
  • Cyanuric Chloride: Decent Dehydrating Agent for an Exclusive and Efficient Synthesis of Kinetically Controlled Isomaleimides.

Sources

how to avoid polymerization of 3-(p-tolyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(p-tolyl)-1H-pyrrole-2,5-dione, also known as N-(p-tolyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile chemical compound. Here, we address the common challenge of unwanted polymerization and offer field-proven insights to ensure the integrity and reactivity of your material.

Understanding the Challenge: The Propensity for Polymerization

3-(p-tolyl)-1H-pyrrole-2,5-dione belongs to the N-substituted maleimide family, a class of compounds widely used in bioconjugation, polymer synthesis, and materials science.[1][2][3] The high reactivity of the maleimide group, which is crucial for its desired applications, also makes it susceptible to both thermally and photochemically induced free-radical polymerization.[4][5][6] This unwanted side reaction can lead to decreased purity, loss of reactivity, and inconsistent experimental results.

The electron-withdrawing nature of the dione functionality, combined with the electronic effects of the N-aryl substituent, influences the reactivity of the carbon-carbon double bond within the maleimide ring.[7][8] The p-tolyl group, in this case, can subtly modulate the electron density, which in turn affects the compound's susceptibility to polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my solid 3-(p-tolyl)-1H-pyrrole-2,5-dione turning into an insoluble mass?

This is a classic sign of solid-state polymerization. This can be initiated by exposure to heat, light (especially UV), or even mechanical stress over time. The presence of radical impurities can also act as an initiator.

Q2: I dissolved my 3-(p-tolyl)-1H-pyrrole-2,5-dione in an organic solvent, and it became cloudy/precipitated over time. What is happening?

This indicates that polymerization is occurring in the solution. The resulting polymer is likely insoluble in the chosen solvent, leading to the observed precipitation. The rate of polymerization in solution is influenced by the solvent, temperature, and the presence of initiators or inhibitors.

Q3: Can I heat my reaction mixture containing 3-(p-tolyl)-1H-pyrrole-2,5-dione?

Heating can significantly accelerate polymerization. If your desired reaction requires elevated temperatures, it is crucial to employ a polymerization inhibitor and use the lowest effective temperature for the shortest possible duration.

Q4: How can I check if my 3-(p-tolyl)-1H-pyrrole-2,5-dione has started to polymerize?

Several analytical techniques can be employed:

  • Solubility Test: A simple initial check is to dissolve a small sample in a suitable solvent (e.g., acetone, DMF). If it does not dissolve completely, polymerization has likely occurred.

  • NMR Spectroscopy: ¹H NMR can reveal a broadening of peaks or the appearance of new signals corresponding to the polymer backbone, alongside the disappearance of the characteristic vinyl proton signals of the monomer.

  • FT-IR Spectroscopy: The disappearance or significant reduction of the C=C stretching vibration of the maleimide ring can indicate polymerization.

  • Size Exclusion Chromatography (SEC/GPC): This is a definitive method to detect the presence of higher molecular weight species (oligomers and polymers).

Troubleshooting Guide: Preventing Unwanted Polymerization

This section provides a systematic approach to mitigate the risk of polymerization during storage, handling, and experimental use.

Symptom Potential Cause Recommended Action
Solid reagent discolored or has formed clumps. Exposure to light, heat, or prolonged storage.Discard the reagent. Procure fresh, high-purity material. Implement proper storage protocols.
Solution becomes viscous or forms a precipitate. Solution-phase polymerization.Add a suitable inhibitor to the solution. Prepare solutions fresh before use. Avoid prolonged storage of solutions.
Inconsistent results in conjugation or polymerization reactions. Partial polymerization of the starting material.Purify the monomer before use. Confirm purity using analytical techniques (e.g., NMR, HPLC).
Reaction fails or gives low yield at elevated temperatures. Competing polymerization of the maleimide.Introduce a free-radical inhibitor to the reaction mixture. Optimize reaction conditions to lower temperature and time.

Core Protocols for Stabilization

Protocol 1: Proper Storage of Solid 3-(p-tolyl)-1H-pyrrole-2,5-dione

The primary defense against polymerization is proper storage.

Materials:

  • Amber glass vial with a tight-fitting cap

  • Inert gas (e.g., Argon or Nitrogen)

  • Refrigerator or freezer (-20°C recommended)

  • Desiccator

Procedure:

  • Ensure the 3-(p-tolyl)-1H-pyrrole-2,5-dione is of high purity upon receipt.

  • If the original container is not suitable for long-term storage, transfer the solid to a clean, dry amber glass vial.

  • Flush the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace air and oxygen.

  • Securely seal the vial with a cap. For added protection, wrap the cap with parafilm.

  • Store the vial in a refrigerator or, for long-term storage, a freezer at -20°C.

  • Place the vial inside a desiccator to protect it from moisture.

Rationale: Low temperatures slow down the rate of all chemical reactions, including polymerization. The amber vial protects the compound from light, which can initiate photopolymerization.[5][6] An inert atmosphere is crucial as oxygen can participate in the formation of peroxy radicals, which can act as polymerization initiators.[9]

Protocol 2: Use of Polymerization Inhibitors in Solution

When working with solutions of 3-(p-tolyl)-1H-pyrrole-2,5-dione, especially for extended periods or at elevated temperatures, the use of a free-radical inhibitor is highly recommended.

Recommended Inhibitors:

  • Hydroquinone (HQ): A widely used and effective inhibitor.[9]

  • 4-tert-Butylcatechol (TBC): Another common and potent inhibitor.[10]

  • Phenothiazine: Highly effective but can discolor the solution.[4]

Procedure:

  • Choose an inhibitor that is compatible with your solvent system and downstream application.

  • Prepare a stock solution of the inhibitor in a suitable solvent.

  • Add the inhibitor to your solution of 3-(p-tolyl)-1H-pyrrole-2,5-dione to a final concentration typically in the range of 100-1000 ppm (0.01 - 0.1% w/w). The optimal concentration may need to be determined empirically.

  • Store the inhibited solution under the same conditions as the solid (cool, dark, and under an inert atmosphere).

Mechanism of Inhibition: Free-radical inhibitors function by reacting with and quenching radical species as they form, thus terminating the chain reaction of polymerization.[9] Many phenolic inhibitors, like hydroquinone, are particularly effective in the presence of trace oxygen.[9]

Visualizing the Process

Workflow for Handling and Using 3-(p-tolyl)-1H-pyrrole-2,5-dione

G cluster_storage Storage cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Quality Control storage Store Solid: - Amber Vial - Inert Gas - -20°C - Desiccator dissolve Dissolve in appropriate solvent storage->dissolve analysis Confirm Purity: - NMR - HPLC/SEC storage->analysis Check purity before use add_inhibitor Add Inhibitor (e.g., HQ, TBC) 100-1000 ppm dissolve->add_inhibitor reaction Perform Reaction: - Monitor Temperature - Minimize Time add_inhibitor->reaction reaction->analysis Analyze product

Caption: Recommended workflow for handling 3-(p-tolyl)-1H-pyrrole-2,5-dione.

Polymerization Inhibition Mechanism

G initiator Initiator (Heat, Light) monomer Maleimide Monomer initiator->monomer Initiation radical Monomer Radical (M•) monomer->radical polymer Polymer Chain monomer->polymer radical->monomer Propagation inhibitor Inhibitor (InH) radical->inhibitor Inhibition stable_radical Stable Radical (In•) radical->stable_radical Termination inhibitor->stable_radical

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

  • Christie, R. J., et al. (2015).
  • Park, K. (2015).
  • Onimura, K., et al.
  • Google Patents. (n.d.).
  • ChemPoint.com. (n.d.).
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Maleimide.
  • Abayasekara, D. R. (2016). Effects of N-substituents on the Polymerization Properties of Maleimide. VCU Scholars Compass.
  • MDPI. (2023).
  • Indian Journal of Chemistry. (n.d.). Synthesis of N-p-Tolylmaleimide/Methyl Acrylate Copolymers & Effect of Copolymer Composition on Huggins Constant.
  • MDPI. (2023).
  • PMC. (2023).
  • Semantic Scholar. (n.d.).
  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques.
  • Google Patents. (n.d.).
  • Scilit. (n.d.). Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents.
  • Wiley Online Library. (2004). The Chemistry of Maleimide and Its Derivatives. II. Maleimide and N-Methylolmaleimide. Journal of Applied Polymer Science.
  • AIP Publishing. (n.d.). Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers.
  • ResearchGate. (n.d.).
  • Acros Organics. (2009).
  • AAT Bioquest. (2017).
  • Frontiers. (2020).
  • Sigma-Aldrich. (2025).
  • CellMosaic. (n.d.). Maleimide Assay Kit.
  • Oishi, T., et al. (2001). Synthesis and Polymerization of Poly(N-Substituted Maleimide) Macromonomers.
  • Matsumoto, A., et al. Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules.
  • Jönsson, S. (1997). Photo-Induced Alternating Copolymerization of N-substituted Maleimides and Electron Donor Olefins. The Aquila Digital Community.
  • Elsevier Science Ltd. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides).
  • ACS Publications. (2013). Sequence-Controlled Radical Polymerization of N-Substituted Maleimides with 1-Methylenebenzocycloalkanes and the Characterization of the Obtained Copolymers with Excellent Thermal Resistance and Transparency. Macromolecules.
  • ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers.
  • CDH Fine Chemical. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Best method for verifying the success of maleimide-peptide tagging?
  • Vector Labs. (n.d.). Maleimide Reaction Chemistry.
  • CIBTech. (n.d.).
  • Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.
  • MDPI. (2018). P(N-Phenylmaleimide-Alt-Styrene)
  • PMC. (2025).
  • FUJIFILM Wako Chemicals. (n.d.).
  • PMC. (2022).
  • ACS Publications. (2023). Mechanistic Insights into Polymerization-Induced Self-Assembly Using Maleimide-Based Fluorophores. Macromolecules.
  • YouTube. (2021). Substituent Effects on Reactivity.
  • Chemspace. (n.d.). 1-(p-Tolyl)-1H-pyrrole-2,5-dione.
  • Google Patents. (n.d.). Methods of preparing maleimide functionalized polymers. US20050176922A1.
  • PubMed. (2018).
  • MDPI. (2022).
  • PMC. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.

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Technical Support Center: Scale-Up Synthesis of N-(p-tolyl)maleimide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of N-(p-tolyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful, efficient, and scalable synthesis.

Introduction to the Synthesis of N-(p-tolyl)maleimide

The synthesis of N-(p-tolyl)maleimide is typically a two-step process. The first step involves the reaction of maleic anhydride with p-toluidine to form the intermediate, N-(p-tolyl)maleamic acid. The subsequent and more critical step is the cyclodehydration of this intermediate to yield the final product, N-(p-tolyl)maleimide.[1][2] While seemingly straightforward, scaling up this synthesis can present several challenges that impact yield, purity, and process efficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of N-(p-tolyl)maleimide in a question-and-answer format.

Issue 1: Low Yield of N-(p-tolyl)maleimide

Question: We are experiencing a significant drop in the overall yield of N-(p-tolyl)maleimide upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors. Let's break down the potential causes and their solutions:

  • Incomplete Cyclodehydration: The conversion of the N-(p-tolyl)maleamic acid intermediate to the final product is an equilibrium reaction. On a larger scale, inefficient removal of water can drive the equilibrium backward, leading to a lower yield.

    • Solution: Employ azeotropic distillation to effectively remove water as it is formed. Solvents like toluene or xylene are suitable for this purpose.[3][4] Ensure that the Dean-Stark trap or a similar apparatus is appropriately sized for the scale of the reaction to handle the volume of water produced.

  • Sub-optimal Reaction Temperature: The cyclodehydration step requires a specific temperature range to proceed efficiently. Temperatures that are too low will result in a slow and incomplete reaction, while excessively high temperatures can lead to side reactions and degradation of the product.[3]

    • Solution: Carefully control the reaction temperature. For the cyclodehydration step, a temperature range of 100 to 140 °C is generally recommended.[3] Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction vessel.

  • Ineffective Catalysis: The choice and amount of catalyst are crucial for the cyclodehydration reaction.

    • Solution: Several catalytic systems can be employed. For acid-catalyzed cyclodehydration, p-toluenesulfonic acid is an effective choice.[4][5] Alternatively, metal-based catalysts such as zinc or tin compounds have been shown to be highly active.[1][6] The optimal catalyst loading should be determined through small-scale experiments before scaling up.

Issue 2: Formation of Side Products and Impurities

Question: Our final product is contaminated with several impurities that are difficult to remove. What are the likely side reactions, and how can we prevent them?

Answer: Impurity formation is a major concern in scale-up synthesis. The primary side reactions in the synthesis of N-(p-tolyl)maleimide are polymerization and hydrolysis.

  • Polymerization of N-(p-tolyl)maleimide: Maleimides are susceptible to free-radical polymerization, especially at elevated temperatures.[7][8] This can lead to the formation of oligomeric and polymeric impurities, which are often difficult to separate from the desired product.[9]

    • Solution:

      • Temperature Control: Avoid excessive heating during the reaction and purification steps.

      • Inhibitors: Consider adding a small amount of a free-radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and during purification.

      • Minimize Reaction Time: Do not prolong the reaction time unnecessarily once the conversion is complete.

  • Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, which opens the ring to form the maleamic acid.[10][11] This can occur if water is not efficiently removed during the reaction or if the product is exposed to moisture during workup and storage.

    • Solution:

      • Efficient Water Removal: As mentioned earlier, use azeotropic distillation to remove water during the cyclodehydration step.

      • Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

      • Proper Workup and Storage: During the workup, avoid prolonged contact with aqueous solutions. Dry the final product thoroughly and store it in a tightly sealed container in a cool, dry place.

  • Formation of Michael Adducts: Enaminones can react with N-(p-tolyl)maleimide via a Michael addition to form succinimide-enaminone adducts.[12][13]

    • Solution: Ensure the purity of your starting materials and solvents to avoid the presence of nucleophiles that can undergo Michael addition with the maleimide product.

Issue 3: Difficulties in Purification

Question: We are struggling with the purification of our crude N-(p-tolyl)maleimide on a large scale. Recrystallization is leading to significant product loss, and column chromatography is not practical for our production volume. What are some effective large-scale purification strategies?

Answer: Large-scale purification requires a different approach than lab-scale purification. Here are some strategies to consider:

  • Optimized Recrystallization: While you are experiencing product loss, recrystallization can still be a viable method if optimized.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems to find one that provides good recovery and high purity. A mixture of a good solvent and a poor solvent (anti-solvent) often works well.

      • Controlled Cooling: Cool the crystallization mixture slowly to promote the formation of larger, purer crystals and minimize the co-precipitation of impurities.

      • Seeding: Adding a small amount of pure N-(p-tolyl)maleimide crystals (seeding) to the supersaturated solution can induce crystallization and improve crystal quality.

  • Slurry Washing: This is a simple and effective method for removing impurities that have different solubilities than the product.

    • Solution: Suspend the crude product in a solvent in which the impurities are soluble but the product is not. Stir the slurry for a period, then filter and wash the solid product.

  • Flash Chromatography: For larger scale purifications, flash chromatography can be a more efficient alternative to traditional column chromatography.[14]

    • Solution: Utilize a flash chromatography system with pre-packed columns. This can significantly reduce purification time and solvent consumption compared to traditional gravity chromatography.

  • Silica Gel Column Purification: A patent describes a method for purifying N-substituted maleimides using a silica gel column to remove oligomeric impurities.[9]

    • Solution: The crude product, dissolved in a non-polar solvent, is passed through a silica gel column. The impurities are adsorbed onto the silica gel, and the purified product is eluted.[9]

Issue 4: Product Instability

Question: Our purified N-(p-tolyl)maleimide appears to be degrading over time, as indicated by a change in color and the appearance of insoluble material. What is causing this instability, and how can we improve the shelf-life of our product?

Answer: The instability of N-(p-tolyl)maleimide is primarily due to its susceptibility to polymerization and hydrolysis.

  • Solution:

    • Storage Conditions: Store the purified product in a cool, dark, and dry environment. An inert atmosphere (e.g., under argon or nitrogen) is also recommended.

    • Stabilizers: As mentioned earlier, the addition of a small amount of a free-radical inhibitor can help prevent polymerization during storage.

    • Purity: Ensure the product is of high purity, as impurities can sometimes catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of N-(p-tolyl)maleimide?

A1: The synthesis proceeds in two steps:

  • Amidation: The primary amine (p-toluidine) acts as a nucleophile and attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the N-(p-tolyl)maleamic acid intermediate.[1][2]

  • Cyclodehydration (Imidization): The amic acid intermediate then undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid group, followed by the elimination of a water molecule to form the five-membered maleimide ring.[1] This step is typically facilitated by heat and a catalyst.

Q2: What are the key analytical techniques for monitoring the reaction and assessing the purity of the final product?

A2: Several analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantitatively determine the purity of the final product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product and identify any structural isomers or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the maleimide ring (e.g., C=O and C-N stretching vibrations).

Q3: Can acetic anhydride be used for the cyclodehydration step on a large scale?

A3: While acetic anhydride is a very effective dehydrating agent for this reaction, its use on a large scale has several drawbacks.[1][15] It is a corrosive and expensive reagent, and its use generates a significant amount of acetic acid as a byproduct, which requires a more complex workup and waste disposal procedure.[15] For industrial-scale production, catalytic methods are generally preferred as they are more economical and environmentally friendly.[1]

Q4: What is the significance of the N-aryl substitution in N-(p-tolyl)maleimide in the context of bioconjugation?

A4: N-aryl maleimides, such as N-(p-tolyl)maleimide, are known to form more stable conjugates with thiols compared to their N-alkyl counterparts.[16][17] This is because the electron-withdrawing nature of the aryl group can accelerate the hydrolysis of the thiosuccinimide ring formed after conjugation.[16][17] This hydrolysis leads to a stable, ring-opened product that is resistant to the retro-Michael reaction, which can cause deconjugation.[17]

Experimental Protocols

Protocol 1: Synthesis of N-(p-tolyl)maleamic acid
  • In a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or acetone) under an inert atmosphere.[5][18]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of p-toluidine (1.0 equivalent) in the same solvent to the cooled maleic anhydride solution via the dropping funnel, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The N-(p-tolyl)maleamic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Cyclodehydration to N-(p-tolyl)maleimide (Azeotropic Distillation)
  • In a reaction vessel equipped with a mechanical stirrer, a thermometer, a condenser, and a Dean-Stark trap, add the N-(p-tolyl)maleamic acid (1.0 equivalent), a suitable solvent capable of forming an azeotrope with water (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).[4]

  • Heat the mixture to reflux (approximately 110-120 °C for toluene).

  • Collect the water in the Dean-Stark trap until no more water is evolved.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude N-(p-tolyl)maleimide.

Data and Workflow Visualization

Table 1: Troubleshooting Summary for Scale-Up Synthesis
Issue Potential Cause Recommended Solution
Low Yield Incomplete cyclodehydrationUse azeotropic distillation; optimize reaction temperature and catalyst.
Side reactions (polymerization, hydrolysis)Control temperature; use inhibitors; ensure anhydrous conditions.
Impurity Formation Polymerization of maleimideAvoid excessive heat; use free-radical inhibitors.[7][8]
Hydrolysis of maleimide ringEfficiently remove water; use anhydrous conditions.[10][11]
Difficult Purification Product loss during recrystallizationOptimize solvent system and cooling rate; consider slurry washing.
Impracticality of column chromatographyUse flash chromatography for larger scales.[14]
Product Instability Polymerization and/or hydrolysis during storageStore in a cool, dark, dry place under an inert atmosphere; add a stabilizer.
Diagrams

Reaction_Pathway MA Maleic Anhydride Intermediate N-(p-tolyl)maleamic acid MA->Intermediate Amidation PT p-Toluidine PT->Intermediate Amidation Product N-(p-tolyl)maleimide Intermediate->Product Cyclodehydration (Heat, Catalyst) Water H2O

Caption: Reaction pathway for the synthesis of N-(p-tolyl)maleimide.

Troubleshooting_Workflow Start Scale-up Synthesis Issue LowYield Low Yield? Start->LowYield Impurity Impurity Issues? LowYield->Impurity No Sol_Yield Optimize Dehydration Adjust T & Catalyst LowYield->Sol_Yield Yes Purification Purification Difficulties? Impurity->Purification No Sol_Impurity Control Temperature Use Inhibitors Anhydrous Conditions Impurity->Sol_Impurity Yes Instability Product Instability? Purification->Instability No Sol_Purification Optimize Recrystallization Slurry Wash Flash Chromatography Purification->Sol_Purification Yes Sol_Instability Proper Storage Add Stabilizer Instability->Sol_Instability Yes End Successful Scale-up Instability->End No Sol_Yield->Impurity Sol_Impurity->Purification Sol_Purification->Instability Sol_Instability->End

Caption: Troubleshooting decision tree for scale-up synthesis.

References

  • Synthesis and polymerization of - N-( tert-butyloxycarbonyl )maleimide and - facile deprotection of polymer side-chain t-BOC groups. (n.d.). ScienceDirect.
  • Matsumoto, A., Hisano, M., Yamamoto, D., et al. (2015). Synthesis of Sequence-Controlled Maleimide Copolymers and Application to the Design of Thermoresistant and Transparent Polymer Materials. KOBUNSHI RONBUNSHU, 72(5), 243.
  • (2025, December 19). Improving Maleimide Properties: A Fluorinated Copolymer Approach for Thermal Stability and Water Repellency. Taylor & Francis.
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  • Maleimide. (n.d.). Wikipedia.
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  • Al-Azzawi, A. M., & Al-Obaidi, O. J. (2018). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. PMC.
  • (2019, May 29). Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis.
  • The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide: Synthesis and Structural Analysis of Succinimide-enaminones. (n.d.). SciELO.
  • KR101051543B1 - Manufacturing method of N-substituted maleimide. (n.d.). Google Patents.
  • Hydrolysis of some N-alkylmaleimides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • (2023, May 10). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (PDF).
  • Park, K. (2016, October 10). Instability of thiol/maleimide conjugation and strategies for mitigation.
  • KR20180037796A - Purification method of n-substituted maleimide. (n.d.). Google Patents.
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  • (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
  • EP0403240A1 - Preparation process of N-substituted maleimides. (n.d.). Google Patents.
  • Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates. (n.d.). PMC.
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  • (2016, July 5). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
  • (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
  • CN101429153A - Synthesis of N- alkyl substituted maleimide. (n.d.). Google Patents.
  • Synthesis of maleimides. (n.d.). Organic Chemistry Portal.
  • N-Phenylmaleimide. (n.d.). Organic Syntheses Procedure.
  • (2019, May 29). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Figshare.
  • Synthesis of n-phenyl maleimide. (n.d.). PrepChem.com.
  • (2009, December 10). Synthesis and in vitro evaluation of N-substituted maleimide derivatives as selective monoglyceride lipase inhibitors. PubMed.
  • US5136052A - Process for the manufacture of n-phenylmaleimide. (n.d.). Google Patents.
  • Purification of an N-ethylmaleimide-sensitive protein catalyzing. (n.d.).
  • Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. (n.d.). PMC.
  • Towards Large Scale Flash Purification of Lipids. (n.d.). Biotage.
  • (2025, August 6). Synthesis on N-Alkylated Maleimides. ResearchGate.
  • (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Synthesis and Characterization of New Maleimide Polymers from Dapsone. (n.d.). Impactfactor.
  • N-(PARA-TOLYL)-MALEIMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Large Scale Purification of Integral Membrane Proteins. (n.d.). NIH Common Fund.
  • New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. (n.d.). Advanced Journal of Chemistry, Section A.
  • analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. (n.d.). Benchchem.

Sources

Validation & Comparative

comparative study of 3-(p-tolyl)-1H-pyrrole-2,5-dione with other maleimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(p-tolyl)-1H-pyrrole-2,5-dione (also known as 3-(4-methylphenyl)maleimide) represents a critical "Goldilocks" scaffold in the maleimide family. Unlike unsubstituted maleimide (which is highly reactive and non-selective) or N-substituted maleimides (primarily used as heat-resistant polymer monomers), the 3-aryl-1H-maleimides possess a unique balance of chemical stability and biological activity.

This guide analyzes its performance as a privileged scaffold in medicinal chemistry—specifically for kinase inhibition and cholesterol absorption—and compares its synthetic utility against fully substituted analogs.

Part 1: Chemical Profile & Structural Analysis[1]

The performance differences between maleimide variants stem directly from their substitution patterns. The 1H (unsubstituted nitrogen) is the defining feature of 3-(p-tolyl)-1H-pyrrole-2,5-dione, preserving a critical hydrogen-bond donor capability often lost in industrial maleimides.

Table 1: Comparative Physicochemical Profile
Feature3-(p-tolyl)-1H-pyrrole-2,5-dione Unsubstituted Maleimide N-Phenylmaleimide 3,4-Diaryl Maleimide
Primary Application Medicinal Chem Scaffold / IntermediateCross-linking / BioconjugationPolymerization (Heat resistance)Potent Kinase Inhibitor (e.g., GSK-3β)
Reactivity (Michael Acceptor) Moderate (Stabilized by tolyl group)High (Rapid, non-selective)High (Electron-withdrawing N-aryl)Low/Null (Sterically blocked)
H-Bond Donor (NH) Yes (Critical for active site binding)Yes No Yes
Selectivity Tunable (C4 position open)LowLowHigh
Synthetic Access 1-Step (Meerwein) or 2-Step (Suzuki)Commercial CommodityCommercial CommodityMulti-step (Complex)
Structural Logic:
  • The NH Motif: In kinase active sites (e.g., GSK-3β, PKC), the imide nitrogen acts as a crucial H-bond donor to the hinge region of the protein. N-substituted analogs (like N-phenylmaleimide) lack this interaction, rendering them biologically inert for these specific targets.

  • The C3-Tolyl Group: The p-tolyl moiety provides hydrophobic bulk that fits into the ATP-binding pocket's hydrophobic sub-site, offering initial selectivity that unsubstituted maleimide lacks.

  • The C4-Hydrogen: Unlike 3,4-disubstituted maleimides, the C4 position remains unsubstituted. This allows for covalent tethering (via Michael addition to Cysteine) or further functionalization to create asymmetric drugs.

Part 2: Performance & Applications

Scenario A: Biological Activity (Kinase & Cholesterol Inhibition)

While 3,4-disubstituted maleimides (like Bisindolylmaleimide I) are nanomolar kinase inhibitors, they are often difficult to synthesize and lack covalent reactivity.

  • Performance: 3-(p-tolyl)-1H-pyrrole-2,5-dione acts as a micromolar inhibitor (IC50 ~10–50 µM range for various targets).

  • Advantage: It retains the ability to covalently modify non-catalytic cysteines. This "covalent warhead" capability is currently a major trend in designing irreversible inhibitors (e.g., for drug-resistant tumors).

  • Data Point: Derivatives of 1H-pyrrole-2,5-dione have demonstrated superior cholesterol absorption inhibition compared to Ezetimibe in vitro, by suppressing lipid accumulation in macrophage-derived foam cells [1].[1]

Scenario B: Synthetic Utility (The "Tunable" Electrophile)

This compound is the superior starting material for synthesizing asymmetric 3,4-disubstituted maleimides.

  • Challenge: Direct synthesis of asymmetric maleimides from maleic anhydride is plagued by regioselectivity issues.

  • Solution: Starting with 3-(p-tolyl)-1H-pyrrole-2,5-dione allows for a controlled "stepwise" addition. The C4 position can be halogenated (brominated) and then coupled via Suzuki-Miyaura cross-coupling to install a different aryl group, creating a "Janus" molecule with dual specificity [2].

Part 3: Experimental Protocols

Protocol 1: Synthesis via Meerwein Arylation

Why this method? It is the most atom-economical route, using cheap aniline precursors and avoiding the need for pre-functionalized maleic anhydrides [3].

Reagents:

  • p-Toluidine (10 mmol)

  • Maleimide (20 mmol)

  • NaNO2 (11 mmol)

  • HCl (conc), Acetone, CuCl2 (catalyst).

Step-by-Step Workflow:

  • Diazotization: Dissolve p-toluidine in acetone/HCl at 0°C. Add aqueous NaNO2 dropwise. Stir for 20 min to form the diazonium salt.

  • Coupling: Add maleimide (2 equiv) and CuCl2 (0.1 equiv) to the diazonium solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). The evolution of N2 gas indicates the reaction progress. Stir for 2-4 hours.

  • Workup: Evaporate acetone. Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: The crude product often contains unreacted maleimide. Purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).

  • Yield: Expected yield 60-75%. Yellow crystalline solid.

Protocol 2: Cysteine Reactivity Assay (Self-Validating)

Why this method? To verify the "warhead" capability of the C4 position.

  • Setup: Dissolve 3-(p-tolyl)-1H-pyrrole-2,5-dione (100 µM) in PBS (pH 7.4) with 10% DMSO.

  • Initiation: Add L-Cysteine (1 equiv).

  • Monitoring: Measure UV-Vis absorbance at 300-350 nm (maleimide absorption band).

  • Validation: A decrease in absorbance over time (t1/2 < 30 min) confirms Michael addition is occurring. If absorbance remains stable, the electrophile is deactivated (failed synthesis or impurity).

Part 4: Visualization of Mechanisms

Figure 1: Synthetic Pathway (Meerwein Arylation)

Caption: The Meerwein arylation strategy allows direct C3-functionalization of the maleimide core using a radical mechanism mediated by copper.

MeerweinSynthesis Aniline p-Toluidine Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Radical Aryl Radical Species Diazonium->Radical CuCl2 (cat) -N2 Maleimide Maleimide (Unsubstituted) Maleimide->Radical Addition Product 3-(p-tolyl)-1H-pyrrole-2,5-dione (Target) Radical->Product H-abstraction -HCl

Figure 2: Structure-Activity Relationship (SAR)

Caption: The "Janus" nature of the scaffold: C3 provides selectivity (hydrophobic fit), while C4 remains a reactive warhead for covalent binding.

SAR_Analysis Core 3-(p-tolyl)-1H-pyrrole-2,5-dione NH Imide NH (H-Bond Donor) Core->NH Tolyl C3-Tolyl Group (Hydrophobic Selectivity) Core->Tolyl C4 C4-Hydrogen (Electrophilic Site) Core->C4 Binding Binds Kinase Hinge Region NH->Binding Pocket Fits ATP Hydrophobic Pocket Tolyl->Pocket Covalent Covalent Cysteine Modification (Michael Addition) C4->Covalent

References

  • Wang, Y., et al. (2018).[1] Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response.[1] Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Link

  • Bouissane, L., et al. (2009).[2] Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics. Organic Letters, 11(6), 1285–1288. Link

  • Obushak, M. D., et al. (2003). Meerwein arylation of maleimides. Russian Journal of Organic Chemistry, 39, 839–843. Link

  • Faulder, P. F., et al. (2005). 3-Aryl-4-indolylmaleimides: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 15(10), 2617-2621. Link

Sources

N-Alkyl vs. N-Aryl Maleimides: A Technical Comparison for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs) and fluorescent probes, the choice between N-alkyl and N-aryl maleimides is not merely a structural preference but a critical determinant of pharmacokinetics and stability.

While N-alkyl maleimides (e.g., N-ethyl, SMCC) represent the industry standard for stability prior to conjugation, they suffer from reversibility (retro-Michael addition) in vivo, leading to "payload migration" to serum albumin. Conversely, N-aryl maleimides (e.g., N-phenyl) exhibit enhanced electrophilicity and a unique "self-hydrolyzing" property post-conjugation. This rapid ring-opening "locks" the conjugate, preventing payload loss, but requires rigorous handling protocols due to pre-conjugation instability.

This guide provides a mechanistic comparison, kinetic data, and validated protocols to select the optimal linker for your application.

Mechanistic & Electronic Theory

The reactivity difference between these two classes is dictated by the electronic influence of the nitrogen substituent on the maleimide double bond (Michael acceptor).

  • N-Alkyl Maleimides: The alkyl group is electron-donating (inductive effect). This stabilizes the maleimide ring but makes the double bond less electrophilic compared to aryl variants. The resulting thiosuccinimide ring is relatively stable to hydrolysis (

    
     days), keeping the retro-Michael pathway accessible.
    
  • N-Aryl Maleimides: The aromatic ring acts as an electron-withdrawing group (EWG), especially if substituted with halogens (e.g., fluorine). This lowers the LUMO energy of the maleimide system, increasing reactivity toward thiols (

    
    ). Crucially, it activates the carbonyl carbons toward nucleophilic attack by water (hydrolysis).
    
Reaction Pathways Diagram

The following diagram illustrates the competing pathways: Conjugation (desired), Hydrolysis (deactivation), and Retro-Michael (instability).

ReactionPathways Maleimide Maleimide Reagent Thiosuccinimide Thiosuccinimide (Conjugate) Maleimide->Thiosuccinimide Conjugation (k_conj) N-Aryl > N-Alkyl HydrolyzedMal Maleamic Acid (Dead Reagent) Maleimide->HydrolyzedMal Pre-conjugation Hydrolysis N-Aryl >> N-Alkyl Albumin Serum Albumin Maleimide->Albumin Payload Migration Thiol Thiol (Protein-SH) Thiosuccinimide->Maleimide Retro-Michael (Reversible) RingOpened Succinamic Acid Thioether (STABLE Locked Conjugate) Thiosuccinimide->RingOpened Ring Opening Hydrolysis Locks Conjugate Exchanged Albumin-Drug (Off-Target) Albumin->Exchanged

Figure 1: Mechanistic pathways in maleimide bioconjugation. N-aryl maleimides accelerate the "Ring Opening Hydrolysis" step, effectively blocking the Retro-Michael pathway.[1]

Comparative Performance Data

The following data aggregates findings from key bioconjugation studies (Christie et al., 2015; Fontaine et al.).

Table 1: Kinetic and Stability Comparison
FeatureN-Alkyl Maleimide (e.g., NEM, SMCC)N-Aryl Maleimide (e.g., N-Phenyl)Implication
Thiol Conjugation Rate (

)
High (

)
Very High (~2.5x faster than N-alkyl)N-Aryl is superior for low-abundance thiols or rapid labeling (e.g.,

F-PET).
Reagent Stability (pH 7.4) Stable (

h)
Unstable (

mins to hours)
N-Aryl requires anhydrous storage and immediate use upon dilution.
Conjugate Ring Opening (

)
Slow (~20–30 hours)Rapid (< 20 minutes)N-Aryl conjugates "self-stabilize" almost immediately.
Retro-Michael Risk High (if ring remains closed)Negligible (due to rapid ring opening)N-Aryl is preferred for ADCs requiring long circulation times.
Deep Dive: The Stability Paradox

Researchers often avoid N-aryl maleimides because the reagent hydrolyzes quickly. However, this same instability is beneficial after conjugation.

  • N-Alkyl: The conjugate remains a thiosuccinimide for days. In plasma, lower thiols (GSH) or Albumin (Cys34) can attack, reversing the conjugation (Retro-Michael) and stealing the payload.

  • N-Aryl: The conjugate hydrolyzes to the succinamic acid form so quickly that the Retro-Michael pathway is kinetically inaccessible. The payload is permanently locked to the antibody.

Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Measuring Conjugation Kinetics (Pseudo-First Order)

Objective: Determine the second-order rate constant (


) for a specific maleimide.
  • Preparation:

    • Prepare Maleimide stock (10 mM) in anhydrous DMSO.

    • Prepare L-Cysteine stock (1 mM) in degassed PBS (pH 7.4) + 1 mM EDTA.

    • Validation Step: Measure absorbance of Maleimide at 300–305 nm (characteristic

      
       transition).
      
  • Reaction:

    • Mix Maleimide (excess, e.g., 100 µM) with Cysteine (10 µM) in a quartz cuvette.

    • Ratio must be

      
       10:1 to maintain pseudo-first-order conditions.
      
  • Monitoring:

    • Monitor the decrease in absorbance at 300–305 nm over time.

    • Note: For N-aryl maleimides, ensure the baseline hydrolysis rate is measured separately (Maleimide + Buffer only) and subtracted.

  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      .
    • 
      .
      
Protocol B: Assessing Hydrolytic Stability (LC-MS)

Objective: Confirm "locking" of the conjugate via ring opening.

  • Conjugation: React peptide/antibody with N-aryl maleimide (1.1 eq) for 30 mins at pH 7.0.

  • Quenching: Add excess N-acetylcysteine to scavenge unreacted maleimide.

  • Incubation: Incubate the purified conjugate at 37°C in PBS (pH 7.4).

  • Analysis (LC-MS):

    • Inject samples at t=0, 1h, 4h, 24h.

    • Target Mass: Look for the mass shift of +18 Da (addition of H

      
      O).[2]
      
    • N-Alkyl Control: Run an N-ethyl maleimide conjugate in parallel. It should show minimal +18 Da shift at t=4h.

    • N-Aryl Sample: Should show >90% conversion to the +18 Da species within 1–2 hours.

Decision Matrix

Use this logic flow to select the appropriate linker for your project.

DecisionTree Start Select Maleimide Linker AppType Application Type? Start->AppType ADC Therapeutic ADC (Long Circulation) AppType->ADC Probe In Vitro Probe / Short-lived Isotope AppType->Probe StabilityQ Is Payload Loss Acceptable? ADC->StabilityQ SpeedQ Is Reaction Speed Critical? (e.g., 18F decay) Probe->SpeedQ UseAryl USE N-ARYL MALEIMIDE (e.g., N-phenyl) Pros: Locks payload, prevents exchange Cons: Harder to handle StabilityQ->UseAryl No (Must be stable) UseAlkyl USE N-ALKYL MALEIMIDE (e.g., SMCC) Pros: Easy handling Cons: Risk of payload migration StabilityQ->UseAlkyl Yes (or short half-life) SpeedQ->UseAryl Yes (Fast kinetics needed) SpeedQ->UseAlkyl No (Standard labeling)

Figure 2: Selection guide for N-alkyl vs. N-aryl maleimides based on application requirements.

References

  • Christie, R. J., et al. (2015).[3][4] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660–670.[5] Link

  • Fontaine, S. D., et al. (2015). "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." Bioconjugate Chemistry, 26(1), 145-152. Link

  • Szijj, P. A., et al. (2018).[6][7] "Addressing the retro-Michael instability of maleimide bioconjugates." Drug Discovery Today: Technologies, 30, 27-34.[7] Link

  • Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry, 14(2), 138–147. Link

Sources

Technical Comparison Guide: Spectroscopic & Functional Analysis of 3-(p-tolyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 3-(p-tolyl)-1H-pyrrole-2,5-dione , a C-substituted maleimide derivative. Unlike its common isomer N-(p-tolyl)maleimide , which is widely used as a cysteine-reactive bioconjugation reagent, the 3-substituted variant exhibits distinct photophysical properties (fluorescence) and altered electrophilicity. This document compares the spectroscopic signatures, synthesis pathways, and reactivity profiles of 3-(p-tolyl)-1H-pyrrole-2,5-dione against standard maleimide alternatives, serving as a critical resource for researchers in medicinal chemistry and fluorescent probe development.

Part 1: Spectroscopic Characterization & Interpretation[1][2]

The structural differentiation between C-substituted and N-substituted maleimides is critical for validating synthesis and purity. The 3-(p-tolyl) group introduces conjugation directly with the alkene of the maleimide core, significantly altering the electronic landscape compared to N-substitution.

Comparative Spectroscopic Data
Feature3-(p-tolyl)-1H-pyrrole-2,5-dione (Subject)N-(p-tolyl)maleimide (Isomer/Alternative)Unsubstituted Maleimide (Baseline)
Primary Utility Fluorophore core, kinase inhibitor scaffoldBioconjugation (Cysteine reactive)Synthetic building block
¹H NMR (Vinyl) Singlet (1H) at ~6.6–6.9 ppm (C4-H)Singlet (2H) at ~6.8 ppm (C3/C4-H)Singlet (2H) at ~6.7 ppm
¹H NMR (NH) Broad singlet ~10.0–11.0 ppm (Exchangeable)Absent Broad singlet ~10.8 ppm
IR (Carbonyl) Split band: ~1720 cm⁻¹ (sym) & ~1770 cm⁻¹ (asym)~1710 cm⁻¹ & ~1740 cm⁻¹~1700–1750 cm⁻¹
IR (NH Stretch) Distinct band ~3200–3300 cm⁻¹Absent Distinct band ~3200 cm⁻¹
UV-Vis (

)
Red-shifted (~350–400 nm) due to extended conjugation~280–300 nm (Cross-conjugated)~270 nm
Fluorescence Yes (typically

in polar solvents)
Non-fluorescent (typically)Non-fluorescent
Data Interpretation Guide
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]
  • The "Vinyl" Diagnostic: In 3-(p-tolyl)-1H-pyrrole-2,5-dione, the symmetry of the maleimide ring is broken. You will observe a distinct singlet integrating to 1H corresponding to the proton at position 4. In contrast, the N-substituted isomer retains symmetry, showing a singlet integrating to 2H.

  • The Tolyl Signal: Look for the characteristic AA'BB' system (two doublets) in the aromatic region (7.1–7.8 ppm) and a sharp methyl singlet at ~2.35 ppm.

  • NH Proton: The presence of a broad exchangeable proton above 10 ppm confirms the nitrogen is unsubstituted (1H), ruling out N-alkylation byproducts.

UV-Vis & Fluorescence
  • Conjugation Effect: The 3-position substitution allows direct

    
    -orbital overlap between the tolyl ring and the maleimide double bond. This lowers the HOMO-LUMO gap, resulting in a bathochromic shift (yellow color) and enabling fluorescence.
    
  • Alternative Comparison: N-substituted maleimides are "cross-conjugated." The nitrogen lone pair competes with the aryl ring for conjugation with the carbonyls, preventing the extended delocalization seen in the 3-substituted variant.

Part 2: Synthesis & Purity Assessment Workflow

Synthesizing 3-aryl maleimides requires different strategies than the simple condensation used for N-aryl maleimides. The most robust method involves palladium-catalyzed cross-coupling.

Recommended Synthesis Route (Suzuki Coupling)

To ensure high regioselectivity and avoid N-arylation side products:

  • Starting Material: 3-bromo-1H-pyrrole-2,5-dione (or 3,4-dibromo for disubstitution).

  • Reagent: p-Tolylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: Mild base (Na₂CO₃), Dioxane/Water, 80°C.

Visualization of Synthesis & Characterization Logic

The following diagram outlines the decision tree for validating the product structure against its isomer.

G Start Crude Product Analysis IR_Check Step 1: IR Spectroscopy Start->IR_Check NH_Peak NH Stretch (3200 cm⁻¹)? IR_Check->NH_Peak NMR_Check Step 2: ¹H NMR (DMSO-d₆) NH_Peak->NMR_Check Yes (NH Present) Result_Isomer IDENTIFIED ISOMER: N-(p-tolyl)maleimide NH_Peak->Result_Isomer No (N-Substituted) Vinyl_Signal Vinyl Region (6.5-7.0 ppm) NMR_Check->Vinyl_Signal Result_Subject CONFIRMED: 3-(p-tolyl)-1H-pyrrole-2,5-dione Vinyl_Signal->Result_Subject Singlet (1H) Vinyl_Signal->Result_Isomer Singlet (2H) (Rare if NH present) Result_Impurity IMPURITY: Open Ring / Amide Vinyl_Signal->Result_Impurity Multiplets/Wrong Integration

Caption: Logical flow for distinguishing 3-(p-tolyl)-1H-pyrrole-2,5-dione from its N-substituted isomer using spectral fingerprints.

Part 3: Reactivity & Functional Performance

For drug development, the reactivity profile of the maleimide double bond is paramount.

Thiol-Michael Addition Kinetics

Maleimides are classic Michael acceptors for thiols (e.g., Cysteine). However, the position of the tolyl group drastically affects reaction kinetics.

  • N-(p-tolyl)maleimide (Alternative):

    • Reactivity:High. The double bond is electron-deficient and sterically accessible.

    • Mechanism:[3][7] Rapid attack at C3 or C4.

    • Use Case: Fast bioconjugation, "click" chemistry.

  • 3-(p-tolyl)-1H-pyrrole-2,5-dione (Subject):

    • Reactivity:Moderate/Low. The tolyl group at C3 creates steric hindrance and donates electron density (via resonance) to the double bond, making it less electrophilic.

    • Mechanism:[3][7][9] Nucleophilic attack occurs predominantly at C4 (the unsubstituted carbon) to avoid steric clash with the tolyl ring.

    • Use Case: Selective labeling, reversible covalent inhibitors.

Stability Profile
  • Hydrolysis: 3-aryl maleimides are generally more stable to ring-opening hydrolysis than unsubstituted maleimides due to the hydrophobic protection of the tolyl group.

  • Photostability: Unlike N-alkyl maleimides, 3-aryl maleimides can undergo [2+2] photodimerization or fluorescence emission upon UV irradiation.

Part 4: Experimental Protocols

Protocol A: Kinetic Evaluation of Thiol Reactivity

Objective: To quantify the electrophilicity of 3-(p-tolyl)-1H-pyrrole-2,5-dione compared to N-ethylmaleimide (NEM) or N-(p-tolyl)maleimide.

Materials:

  • Phosphate Buffer (PBS), pH 7.4

  • L-Cysteine or Glutathione (GSH)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Prepare a 100 µM solution of the maleimide in PBS (with <5% DMSO for solubility).

  • Baseline: Record the UV-Vis spectrum (300–450 nm). Note the absorbance maximum (

    
    ) specific to the conjugated system.
    
  • Initiation: Add 10 equivalents of L-Cysteine.

  • Monitoring: Measure the decrease in absorbance at

    
      over time. The loss of conjugation upon Michael addition (breaking the C=C bond) bleaches the specific absorption band.
    
  • Calculation: Plot ln(Abs) vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
Protocol B: Fluorescence Quantum Yield Estimation

Objective: To assess the utility of the product as a fluorescent probe.

Procedure:

  • Standard: Use Quinine Sulfate (in 0.1 M H₂SO₄) or Coumarin 153 as a reference.

  • Sample: Dissolve 3-(p-tolyl)-1H-pyrrole-2,5-dione in Ethanol or Acetonitrile. Adjust concentration so Absorbance < 0.1 (to avoid inner filter effects).

  • Measurement: Record integrated fluorescence intensity (

    
    ) and absorbance (
    
    
    
    ) for both sample (
    
    
    ) and reference (
    
    
    ).
  • Equation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).

Part 5: Mechanism of Action (Michael Addition)

The following diagram illustrates the regioselective attack of a thiol on the 3-substituted maleimide, highlighting the steric factors that differentiate it from alternatives.

Reaction Substrate 3-(p-tolyl)-1H-pyrrole-2,5-dione (Electrophile) TS Transition State (Steric Steering) Substrate->TS Attack at C4 (Unsubstituted) Thiol R-SH (Nucleophile) Thiol->TS Product Succinimide Thioether (Adduct) TS->Product Loss of Conjugation (UV Bleaching) Note Note: Attack at C3 is blocked by p-tolyl steric hindrance TS->Note

Caption: Regioselective Michael addition pathway. The p-tolyl group directs nucleophiles to the C4 position, distinct from the random attack seen in unsubstituted maleimides.

References

  • Dubey, R., et al. (2016). "Synthesis and spectral studies of some new maleimide derivatives." Journal of Molecular Structure. (Provides fundamental IR/NMR shifts for aryl-maleimides).

  • Koca, I., & Yıldırım, I. (2012).[6] "Synthesis and spectroscopic characterization of pyrrole-2,3-diones." Organic Communications. (Discusses ring synthesis and spectral characterization of pyrrole-dione cores).

  • Specific Polymers. (2025). "Spectroscopic Data for N-Alkyl vs Aryl Maleimides." SpectraBase.[10] (Reference for comparative IR/NMR data of maleimide derivatives).

  • Tedaldi, L., et al. (2009).[11] "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Chemical Communications.[12] (Establishes the reactivity differences in substituted maleimides).

  • Nih, PubChem. (2025).[10] "1H-Pyrrole-2,5-dione, 3-(4-methylphenyl)- Compound Summary." (Official chemical identifier and property database).[10]

Sources

analytical methods for the characterization of 3-(p-tolyl)-1H-pyrrole-2,5-dione purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical characterization of 3-(p-tolyl)-1H-pyrrole-2,5-dione (also known as 3-(4-methylphenyl)maleimide). Note that this compound is a C-substituted maleimide (substituent at position 3), distinct from the more common N-substituted maleimides. The presence of the free N-H group ("1H") and the electron-deficient double bond necessitates specific handling to prevent hydrolysis and polymerization during analysis.

Executive Summary: The Stability-Purity Paradox

For researchers utilizing 3-(p-tolyl)-1H-pyrrole-2,5-dione—whether as a kinase inhibitor scaffold or a Michael acceptor intermediate—purity assessment is often compromised by the molecule's inherent reactivity. Standard neutral HPLC methods frequently degrade the maleimide ring into 3-(p-tolyl)maleamic acid during the run, leading to false impurity profiles.

This guide compares three orthogonal methods to establish a self-validating purity system:

  • RP-HPLC (Acidic): The primary stability-indicating method.

  • qNMR (¹H): The absolute purity validator (eliminating reference standard bias).

  • DSC: The solid-state integrity check.

Part 1: Primary Method – Stability-Indicating RP-HPLC

Objective: High-sensitivity quantitation of impurities and degradation products.

The Challenge: On-Column Hydrolysis

Maleimides are susceptible to ring-opening hydrolysis under neutral or basic conditions, forming maleamic acids. Using a standard pH 7.0 phosphate buffer will likely cause the analyte to degrade on the column, appearing as a split peak or a fronting shoulder.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 310 nm (conjugated maleimide system).

  • Column Temp: 25°C (Do not heat above 30°C to minimize on-column degradation).

Why this works: The low pH (TFA) suppresses the ionization of the imide nitrogen and stabilizes the ring structure, preventing the formation of the maleamic acid artifact during separation.

Part 2: Orthogonal Validation – Quantitative NMR (qNMR)

Objective: Determination of absolute purity (mass %) without a specific reference standard.[1]

The Challenge: Lack of Certified Standards

For novel intermediates like 3-(p-tolyl)-1H-pyrrole-2,5-dione, a certified reference standard often does not exist. HPLC relies on "100% area normalization," which assumes all impurities have the same extinction coefficient as the main peak—a dangerous assumption for maleimides where ring-opened impurities lose conjugation.

qNMR Protocol[1][2][3]
  • Solvent: DMSO-d₆ (Avoid CDCl₃ if traces of HCl/acid are present, which can induce polymerization).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

  • Relaxation Delay (D1): 30 seconds (Critical: Vinylic protons relax slowly; insufficient D1 leads to under-quantification).

  • Pulse Angle: 90°.

  • Scans: 16-32.

Key Signals for Integration:

  • Analyte Signal: The vinylic proton at C4-H (Singlet, ~7.1–7.3 ppm). This is distinct from the aromatic p-tolyl signals.

  • IS Signal: TMB aromatic singlet (6.1 ppm) or Maleic Acid vinylic singlet (6.3 ppm).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[2][3]

Part 3: Comparative Analysis & Data Presentation

The following table contrasts the performance of the three methods based on experimental validation.

FeatureMethod A: Acidic RP-HPLCMethod B: ¹H qNMRMethod C: DSC (Thermal)
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)Melting Point & Eutectic Purity
Specificity High (Separates isomers/degradants)High (Structural confirmation)Low (Total impurity load only)
LOD/Sensitivity ~0.05% (Trace impurities)~0.5% (Major component only)N/A
Critical Risk False positives via hydrolysis if pH > 5Solvent peak overlapDecomposition during melting
Sample Req. < 1 mg10–20 mg2–5 mg
Turnaround 30 mins15 mins60 mins

Part 4: Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the chemical stability issues addressed by this guide.

Diagram 1: Analytical Decision Matrix

This workflow ensures that the HPLC method is validated against the absolute truth of qNMR.

AnalyticalWorkflow Start Crude 3-(p-tolyl)-1H-pyrrole-2,5-dione Solubility Solubility Check (DMSO vs. ACN) Start->Solubility qNMR qNMR (DMSO-d6) Internal Std: Maleic Acid Solubility->qNMR High Conc. HPLC_Dev HPLC Method Dev (Acidic Mobile Phase) Solubility->HPLC_Dev Trace Conc. Comparison Compare Purity Values (Mass Balance) qNMR->Comparison HPLC_Dev->Comparison Decision Is HPLC Area% within ±1.0% of qNMR w/w? Comparison->Decision Valid Method Validated Release Batch Decision->Valid Yes Investigate Investigate Response Factors or Degradation Decision->Investigate No

Caption: Workflow establishing qNMR as the primary reference method to validate HPLC chromatographic purity.

Diagram 2: The Hydrolysis Trap

Understanding the degradation pathway is crucial for interpreting HPLC chromatograms.

DegradationPathway Maleimide 3-(p-tolyl)-1H-pyrrole-2,5-dione (Intact Ring) Conditions Neutral pH / H2O (HPLC Artifact) Maleimide->Conditions Maleamic 3-(p-tolyl)maleamic acid (Ring Open) Conditions->Maleamic Hydrolysis (Fast)

Caption: The primary degradation pathway. In neutral HPLC, the Intact Ring converts to Maleamic Acid, causing peak splitting.

References

  • BenchChem. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from 1

  • Sigma-Aldrich. (2024). High-Performance Quantitative H-1 NMR (qNMR) for Reference Standards. Retrieved from

  • MDPI. (2023).[5] Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (Discusses hydrolysis kinetics of aryl maleimides). Retrieved from 6

  • CymitQuimica. (2024). Product Data: N-(4-Methylphenyl)maleimide and isomers. Retrieved from 7

Sources

Comparative Cytotoxicity of Pyrrole-2,5-Dione Derivatives: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a privileged structure in medicinal chemistry[1]. Its unique five-membered heterocyclic ring serves as a core building block for compounds exhibiting a wide array of pharmacological applications, including targeted anticancer, antimicrobial, and anti-inflammatory properties[1].

As drug development professionals, evaluating the comparative cytotoxicity of these derivatives is critical. A compound's therapeutic window is defined by its ability to selectively induce apoptosis in malignant cells while sparing healthy tissue. This guide provides an objective comparison of various pyrrole-2,5-dione derivatives, detailing their cytotoxic mechanisms, comparative performance data, and the self-validating experimental protocols required for rigorous preclinical screening.

Mechanistic Causality: Pathways of Cytotoxicity

The cytotoxicity of pyrrole-2,5-dione derivatives is not a monolithic endpoint; it is driven by specific structure-activity relationships (SAR) that dictate cellular interactions. The two primary mechanisms of action include:

  • Thiol Alkylation (Electrophilic Attack): The maleimide ring is a potent electrophile that readily undergoes Michael addition with nucleophilic thiol groups (-SH) on intracellular molecules[2]. The primary target is glutathione (GSH). Depletion of the cellular GSH pool disrupts the redox balance, leading to severe oxidative stress, accumulation of reactive oxygen species (ROS), and subsequent apoptotic or necrotic cell death[2].

  • Kinase Inhibition (Targeted Blockade): Certain substituted derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, are rationally designed to act as tyrosine kinase inhibitors[3]. These compounds intercalate into lipid membranes and form highly stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), blocking proliferation signaling in cancer cells[3].

Mechanism P Pyrrole-2,5-dione Derivatives T Thiol Alkylation (Covalent Binding) P->T Electrophilic attack K Kinase Inhibition (EGFR / VEGFR2) P->K ATP-competitive binding GSH GSH Depletion T->GSH Sig Blockade of Proliferation Signaling K->Sig ROS ROS Accumulation & Oxidative Stress GSH->ROS Apo Apoptosis & Cell Death Sig->Apo ROS->Apo

Caption: Dual pathways of pyrrole-2,5-dione cytotoxicity via thiol alkylation and kinase inhibition.

Comparative Cytotoxicity Profiles

The nature of the substituent on the nitrogen atom (N-substitution) and the introduction of steric hindrance significantly influence a derivative's off-target cytotoxicity[2]. Below is a comparative analysis of distinct pyrrole-2,5-dione classes, ranging from highly cytotoxic oncology candidates to non-toxic anti-inflammatory agents.

Derivative Class / CompoundOrigin & Primary TargetEvaluated Cell LinesCytotoxicity (IC₅₀ / LC₅₀)Key Experimental Findings
MI-1 Synthetic (Multikinase Inhibitor)KB3-1, KBC-1 (Cervix Carcinoma)0.8 – 62.2 μg/mLHighly toxic to multidrug-resistant sub-lines; inhibits EGFR/VEGFR[4].
Xylogonone Acids A & B Natural (Xylogone sphaerospora)A549, MDA-MB-231, HepG2, HT-293.76 – 72.43 µMDistinct cytotoxic profiles against solid human tumors[5].
Axinella Alkaloids 1-3 Natural (Axinella brevistyla)L1210 (Murine Leukemia)0.66 – 2.5 μg/mLPotent marine-derived cytotoxic agents[6].
Compound 20 Synthetic (Cholesterol Inhibitor)HEK293, RAW264.7 (Non-cancerous)No cytotoxicity observedSuppresses foam cell formation and inflammatory response safely[7].
4-Amino-3-chloro derivatives Synthetic (Tyrosine Kinase Inhibitor)Various Cancer LinesDose-dependent inhibitionForms stable complexes with ATP-binding domains of EGFR/VEGFR2[3].

SAR Insights: Compounds like MI-1 and Axinella Alkaloids are optimized for maximum lethality against rapidly dividing cells. Conversely, Compound 20 demonstrates that by altering the hydrophilicity and steric bulk of the maleimide ring, researchers can completely abrogate cytotoxicity in non-cancerous cells (HEK293, RAW264.7) while maintaining potent cholesterol absorption inhibition[7].

Self-Validating Experimental Methodologies

Workflow S1 1. Cell Seeding (e.g., MCF-7, HepG2) S2 2. Compound Treatment (Serial Dilutions) S1->S2 S3 3. Incubation (24-72h, 37°C, 5% CO2) S2->S3 S4a 4a. Resazurin Assay (Metabolic Viability) S3->S4a Intracellular S4b 4b. LDH Release Assay (Membrane Integrity) S3->S4b Extracellular S5 5. Spectrophotometric Quantification S4a->S5 S4b->S5 S6 6. IC50 Calculation & SAR Analysis S5->S6

Caption: Step-by-step experimental workflow for evaluating derivative cytotoxicity and calculating IC50.

Protocol 1: Resazurin Assay (Metabolic Viability)

This protocol assesses cell metabolic activity as an indicator of cell viability[2].

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well[1].

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 72-hour assay window, preventing contact inhibition from artificially lowering metabolic readouts.

  • Attachment: Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂)[1].

  • Compound Treatment: Treat cells with serial dilutions of the pyrrole-2,5-dione derivative. Include a vehicle control (e.g., <0.5% DMSO) to baseline solvent toxicity[2].

    • Causality: Serial dilutions are critical to capture the full sigmoidal dose-response curve necessary for accurate IC₅₀ calculation.

  • Incubation & Readout: Incubate for 24-72 hours. Add resazurin solution. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Measure fluorescence using a microplate reader.

Protocol 2: LDH Release Assay (Membrane Integrity)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium[2].

  • Supernatant Collection: Following the compound incubation period (from Protocol 1), transfer a fraction of the culture medium to a new 96-well plate[2].

    • Causality: LDH is strictly an intracellular enzyme. Its presence in the extracellular medium is a direct, specific marker for compromised plasma membranes (necrosis or late-stage apoptosis).

  • Reaction Mixture: Add the LDH cytotoxicity assay kit reagent (containing lactate, NAD+, and a tetrazolium salt) to the supernatant[2].

  • Quantification: Incubate in the dark for 30 minutes and measure absorbance.

References

  • Lu, X., et al. "Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora." The Journal of Antibiotics (2025). URL: [Link]

  • "Cytotoxic action of maleimide derivative 1-(4-Cl-benzyl)-3-chloro-4-(CF(3)-phenylamino)-1H-pyrrole-2,5-dione toward mammalian tumor cells and its capability to interact with DNA." The Ukrainian Biochemical Journal (2020). URL: [Link]

  • Yuan, et al. "Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response." Bioorganic & Medicinal Chemistry (2018). URL: [Link]

  • "Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones." PMC (2018). URL: [Link]

  • "Four New Bioactive Pyrrole-Derived Alkaloids from the Marine Sponge Axinella brevistyla." Journal of Natural Products (2001). URL: [Link]

Sources

comparing the therapeutic potential of 3-(p-tolyl)-1H-pyrrole-2,5-dione with existing drugs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Therapeutic Potential of 3-(p-tolyl)-1H-pyrrole-2,5-dione: A Structural and Mechanistic Guide

As a Senior Application Scientist, evaluating early-stage chemical scaffolds requires looking beyond basic binding affinities to understand the underlying structural causality. The compound 3-(p-tolyl)-1H-pyrrole-2,5-dione (commonly referred to as 3-p-tolylmaleimide or 3-PTM) represents a foundational pharmacophore in the development of kinase inhibitors, most notably targeting Glycogen Synthase Kinase-3β (GSK-3β) .

Unlike rigid, late-stage clinical molecules, 3-PTM serves as a highly tunable fragment. Its therapeutic potential lies in its dual-action capability: acting as an ATP-mimetic at the kinase hinge region, while possessing an electrophilic double bond capable of targeted covalent inhibition (TCI) via Michael addition to nucleophilic cysteines. This guide objectively compares the 3-PTM scaffold against established GSK-3β inhibitors, detailing the mechanistic rationale and the self-validating experimental protocols required to benchmark its efficacy.

Mechanistic Profiling & Structural Causality

To understand the therapeutic utility of 3-PTM, we must dissect its molecular interactions. GSK-3β is a constitutively active serine/threonine kinase implicated in Alzheimer’s disease, bipolar disorder, and oncology (via the Wnt/β-catenin pathway).

The efficacy of the 3-PTM scaffold is driven by two distinct structural features:

  • The Maleimide Core (1H-pyrrole-2,5-dione): This acts as a purine isostere. In the ATP-binding pocket of GSK-3β, the maleimide NH acts as a hydrogen bond donor, while the adjacent carbonyls act as hydrogen bond acceptors. This triad forms a highly stable interaction with the backbone amide and carbonyl of Val135 in the kinase hinge region.

  • The p-Tolyl Substituent: The para-methylphenyl group projects into the hydrophobic pocket adjacent to the ATP binding site, providing critical van der Waals interactions that dramatically increase binding affinity compared to an unsubstituted maleimide.

When 3-PTM or its derivatives inhibit GSK-3β, they prevent the phosphorylation and subsequent proteasomal degradation of β-catenin, allowing it to translocate to the nucleus and drive therapeutic gene transcription.

G Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activates GSK3 GSK-3β Complex (Active) Receptor->GSK3 Inhibits BetaCat_Deg β-Catenin Degradation GSK3->BetaCat_Deg Phosphorylates (Default State) BetaCat_Nuc β-Catenin Nuclear Translocation GSK3->BetaCat_Nuc Inhibition Prevents Degradation Inhibitor 3-PTM / Maleimide Inhibitors Inhibitor->GSK3 ATP-Competitive Inhibition Transcription Target Gene Transcription BetaCat_Nuc->Transcription Drives

Wnt/β-catenin signaling pathway highlighting GSK-3β inhibition by maleimide scaffolds.

Comparative Analysis: 3-PTM vs. Existing Therapeutics

To contextualize 3-PTM's potential, we must benchmark it against existing clinical and preclinical standards.

  • Lithium Carbonate: The classical, FDA-approved treatment for bipolar disorder. It inhibits GSK-3β directly (by competing with magnesium) and indirectly. However, it suffers from low potency (millimolar IC50) and a narrow therapeutic index.

  • Tideglusib: A thiadiazolidindione derivative that acts as an irreversible, non-ATP competitive inhibitor by covalently binding to Cys-199 [2]. It represents a different mechanistic class than 3-PTM.

  • SB-216763: A highly optimized bis-arylmaleimide [1]. It shares the exact maleimide core of 3-PTM but features a second aryl group (an indole) that occupies the ribose-binding pocket, pushing its IC50 into the low nanomolar range [3]. 3-PTM serves as the foundational fragment for developing such advanced molecules.

Quantitative Pharmacological Comparison
Compound / ScaffoldPrimary TargetMechanism of ActionIn Vitro IC50 (GSK-3β)Clinical Status / Utility
Lithium GSK-3α/βNon-ATP competitive (Mg2+ competitor)~2.0 mMFDA Approved (Bipolar Disorder)
Tideglusib GSK-3βIrreversible, non-ATP competitive (Cys-199)~60 nMPhase II (Alzheimer's, ALS)
SB-216763 GSK-3α/βReversible, ATP-competitive~34 nMPreclinical / in vivo PET tracer
3-PTM (Scaffold) GSK-3β / CysteinesATP-competitive / Potential Michael AcceptorTunable (µM to nM range)Early-stage fragment / Tool compound

Self-Validating Experimental Protocols

To objectively validate the therapeutic potential of a 3-PTM derivative, researchers must employ a self-validating system: an in vitro biochemical assay to confirm direct target engagement, orthogonally validated by a cell-based functional assay to prove physiological penetrance and pathway modulation.

Protocol A: In Vitro ADP-Glo™ Kinase Assay

Causality & Rationale: Traditional radiometric assays (


P-ATP) pose safety and disposal challenges. The ADP-Glo assay is chosen because it directly measures the generation of ADP (a universal product of kinase activity) via a luminescent readout. By running the assay at varying ATP concentrations, we can definitively plot Lineweaver-Burk kinetics to confirm whether the 3-PTM derivative is strictly ATP-competitive (like SB-216763) or exhibits non-competitive covalent binding.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human GSK-3β in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Compound Incubation: Dispense 3-PTM (titrated from 10 µM to 1 nM) into a 384-well plate. Add GSK-3β and incubate for 30 minutes at room temperature. Self-Validation: Include DMSO as a vehicle control (0% inhibition) and SB-216763 as a positive control (100% inhibition reference).

  • Reaction Initiation: Add 10 µM ATP and 20 µM of the specific GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE). Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

Workflow Prep 1. Kinase Reaction GSK-3β + 3-PTM + ATP Deplete 2. ATP Depletion Add ADP-Glo Reagent Prep->Deplete Convert 3. ADP to ATP Kinase Detection Reagent Deplete->Convert Measure 4. Luminescence Readout (IC50) Convert->Measure

Step-by-step workflow of the luminescent ADP-Glo in vitro kinase assay.
Protocol B: Cell-Based β-Catenin Stabilization Assay

Causality & Rationale: A compound may show nanomolar potency in vitro but fail in cells due to poor permeability or rapid efflux. Because GSK-3β constitutively phosphorylates β-catenin to mark it for degradation, effective intracellular inhibition of GSK-3β will causally result in the accumulation of unphosphorylated β-catenin. Western blotting provides direct, functional proof of target engagement inside a living cell.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with varying concentrations of 3-PTM (e.g., 1, 5, and 10 µM) for 6 hours. Self-Validation: Treat parallel wells with 5 µM Tideglusib as a positive control for β-catenin stabilization.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent post-lysis degradation of β-catenin).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against non-phosphorylated (Active) β-catenin and total β-catenin. Use GAPDH as a loading control.

  • Quantification: Normalize the active β-catenin band intensity to GAPDH to calculate the fold-change in pathway activation.

References

  • Kirby, L. A., et al. "Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells." PLoS One, 2012.[Link]

  • Dominguez, J. M., et al. "Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib." Journal of Biological Chemistry, 2012.[Link]

  • Shao, X., et al. "Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3." ACS Chemical Neuroscience, 2015.[Link]

Safety Operating Guide

Personal protective equipment for handling 3-(p-tolyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 3-(p-tolyl)-1H-pyrrole-2,5-dione

Introduction: Beyond the Product—A Commitment to Safety

In the landscape of drug development and scientific research, the pursuit of innovation must be anchored by an unwavering commitment to safety. 3-(p-tolyl)-1H-pyrrole-2,5-dione, also known as N-(p-tolyl)maleimide, is a valuable reagent in organic synthesis. However, its handling demands a comprehensive understanding of its potential hazards and the rigorous application of safety protocols. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, ensuring that your critical research is not compromised by avoidable risks. As your scientific partner, we believe that providing this essential safety and logistical information is fundamental to building the trust required for groundbreaking discoveries.

Hazard Assessment: A Proactive Approach to Safety

Understanding the specific risks associated with 3-(p-tolyl)-1H-pyrrole-2,5-dione is the foundational step in developing a robust safety plan. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and standardized summary of its potential hazards.[1] The primary threats posed by this compound are acute toxicity, severe eye damage, and irritation to the skin and respiratory system.[2]

Table 1: GHS Hazard Classification for 3-(p-tolyl)-1H-pyrrole-2,5-dione

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinDanger
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageDanger
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationWarning

This data is synthesized from multiple sources.[2]

The causality is clear: the "Danger" signal word associated with H311 and H318 indicates that skin contact and eye exposure are high-risk events that can lead to significant harm. This necessitates the stringent use of appropriate personal protective equipment (PPE) as a non-negotiable baseline for all handling procedures.

Core Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against chemical exposure.[3][4] For 3-(p-tolyl)-1H-pyrrole-2,5-dione, a multi-layered approach is essential to shield against its diverse hazards.

Eye and Face Protection: The Critical Shield

Causality: The classification of this compound as H318 "Causes serious eye damage" means that even minor contact with the eyes can result in severe, potentially irreversible injury. Standard safety glasses are insufficient.

Protocol:

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large quantities or working with solutions under pressure), a full-face shield must be worn in addition to safety goggles.[3][6][7] This provides a secondary barrier for the entire face.

Skin and Body Protection: An Impermeable Barrier

Causality: The compound is classified as H311 "Toxic in contact with skin" and H315 "Causes skin irritation".[2][8] This dual threat means that skin exposure can lead not only to local irritation but also to systemic toxicity as the chemical is absorbed into the bloodstream.

Protocol:

  • Gloves:

    • Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solids and solutions of this type.[7] Always inspect gloves for tears or punctures before use.[9]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[9] Contaminated gloves must be disposed of as hazardous waste immediately after use or if contamination is suspected.[4][9]

  • Laboratory Coat/Coveralls:

    • A clean, buttoned laboratory coat made of a suitable material must be worn to protect the arms and body.[3]

    • For tasks with a higher risk of spillage, consider a chemical-resistant apron or disposable coveralls for added protection.[3]

Respiratory Protection: Guarding Against Inhalation

Causality: The H335 classification "May cause respiratory irritation" indicates a risk to the respiratory tract, particularly when the solid compound is handled in a way that generates dust or when its solutions are aerosolized.[2]

Protocol:

  • Primary Control: All handling of 3-(p-tolyl)-1H-pyrrole-2,5-dione that could generate dust or aerosols must be conducted within a certified chemical fume hood.[5] This engineering control is the most effective way to prevent inhalation exposure.

  • Secondary Control: If a fume hood is not available or during a large spill clean-up, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (such as an N95 or higher) is necessary for dust.[4] For potential vapors or mists, a respirator with an organic vapor cartridge may be required.[5] A full respiratory protection program, including fit-testing, is an OSHA requirement whenever respirators are used.[4][5]

Operational Workflow: From Preparation to Disposal

A self-validating safety protocol integrates procedural steps with continuous risk assessment. The following workflow ensures that safety is considered at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a 1. Hazard Review: Consult SDS for 3-(p-tolyl)-1H-pyrrole-2,5-dione b 2. Engineering Controls: Verify chemical fume hood is operational a->b c 3. PPE Donning: Don lab coat, gloves, and safety goggles b->c d 4. Material Handling: Weigh and transfer solid inside fume hood c->d Enter Hood e 5. Reaction Setup: Perform all manipulations within the hood d->e f 6. Decontamination: Wipe down work surfaces with appropriate solvent e->f Procedure Complete g 7. PPE Doffing: Remove gloves and lab coat using proper technique f->g h 8. Waste Disposal: Segregate contaminated PPE and chemical waste into labeled containers g->h i 9. Personal Hygiene: Wash hands thoroughly with soap and water h->i

Caption: Safe Handling Workflow for 3-(p-tolyl)-1H-pyrrole-2,5-dione.

Step-by-Step Handling and Disposal Plan

1. Pre-Operational Safety Checklist:

  • Confirm that a safety shower and eyewash station are accessible and functional.[5]

  • Read the Safety Data Sheet (SDS) for 3-(p-tolyl)-1H-pyrrole-2,5-dione before beginning work.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare and label all required waste containers in advance.

2. Handling Procedure:

  • Step 1: Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Step 2: Conduct all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood to prevent inhalation of dust.[5]

  • Step 3: Use tools (spatulas, weigh boats) dedicated to this chemical or thoroughly cleaned before use. Avoid generating dust clouds.

  • Step 4: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Step 5: Keep the container tightly closed when not in use.[5][9]

3. Decontamination and Waste Disposal:

  • Step 1: After handling, decontaminate the work area in the fume hood by wiping it down with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Step 2: Dispose of all contaminated materials, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.[10][11]

  • Step 3: Unused or waste 3-(p-tolyl)-1H-pyrrole-2,5-dione must be disposed of as hazardous chemical waste.[11] Do not pour it down the drain.[2][12] All waste must be handled in accordance with local, state, and federal regulations.[10][11]

  • Step 4: Remove PPE carefully, avoiding contact with the contaminated exterior. Dispose of single-use items in the hazardous waste stream.

  • Step 5: Wash hands thoroughly with soap and water after removing PPE.[2][9]

Emergency Response Plan

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get immediate medical aid.[5][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[5][14]

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand.

  • Sweep up the absorbed material carefully to avoid creating dust, and place it into a suitable, labeled container for hazardous waste disposal.[2][5]

  • Ventilate the area and decontaminate the spill site.

Conclusion

The safe handling of 3-(p-tolyl)-1H-pyrrole-2,5-dione is not merely a matter of compliance but a cornerstone of responsible scientific practice. By understanding the specific hazards, meticulously following PPE protocols, and adhering to a structured operational workflow, researchers can effectively mitigate risks. This proactive approach to safety ensures a secure laboratory environment where scientific advancement can flourish without compromising the well-being of the professionals driving it.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • MATERIAL SAFETY DATA SHEET. (2012, December 6).
  • Pyrrole. (n.d.). Santa Cruz Biotechnology.
  • Pyrrole Safety Data Sheet. (2010, November 9).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Material Safety Data Sheet - n-Phenylmaleimide, 97%. (2005, October 3). Cole-Parmer.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Pyrrole - SAFETY DATA SHEET. (2025, September 7). ThermoFisher.
  • pyrrole-MSDS.pdf. (n.d.). CDN.
  • p-tolyl)-1H-pyrrolo[3,2-c]pyridin. (2014, June 27). Organic Syntheses.
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